molecular formula C11H22N2 B070854 (R)-1-Cyclohexyl-3-methylpiperazine CAS No. 182141-99-7

(R)-1-Cyclohexyl-3-methylpiperazine

Cat. No.: B070854
CAS No.: 182141-99-7
M. Wt: 182.31 g/mol
InChI Key: NZVWAQIJRNKNOB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Cyclohexyl-3-methylpiperazine (CAS 182141-99-7) is a chiral organic compound of significant value in medicinal chemistry and pharmaceutical research as a versatile synthetic building block . It features a piperazine ring with a stereogenic center at the 3-position, confirmed by the (3R) designation, and is substituted with a cyclohexyl group and a methyl group . The molecular formula is C11H22N2, and it has a molecular weight of 182.31 g/mol . This structure aligns with pharmacophore models important for drug discovery, which often require two hydrophobic regions and a central, ionizable nitrogen . Piperazine derivatives are foundational structures in the synthesis of numerous bioactive molecules and approved pharmaceuticals . Specifically, this compound serves as a key chiral intermediate in the exploration of new therapeutic agents. Recent scientific literature indicates that closely related benzylpiperazine and cyclohexylpiperazine derivatives are being actively investigated as high-affinity sigma-1 receptor (σ1R) antagonists . One such derivative demonstrated potent affinity (Ki σ1 = 1.6 nM) and showed dose-dependent antinociceptive and anti-allodynic effects in validated mouse models of inflammatory and neuropathic pain, without impairing motor function, highlighting the therapeutic potential of this chemical class . Researchers utilize this chiral scaffold in the design and synthesis of novel compounds for preclinical studies targeting chronic pain and neurological conditions. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-cyclohexyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVWAQIJRNKNOB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572956
Record name (3R)-1-Cyclohexyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182141-99-7
Record name (3R)-1-Cyclohexyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-Cyclohexyl-3-methylpiperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methylpiperazine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a chiral substituted piperazine that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a piperazine core, a stereocenter at the 3-position, and a bulky N-cyclohexyl substituent, makes it a valuable scaffold for creating novel therapeutic agents. The piperazine heterocycle is a well-established "privileged scaffold" in pharmacology, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The introduction of a chiral methyl group and a cyclohexyl moiety allows for fine-tuning of steric and electronic properties, which can profoundly influence receptor binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific enantiomer, tailored for professionals in the pharmaceutical sciences.

Core Chemical and Physical Properties

Precise experimental data for this compound is not widely published. The properties listed below are a combination of predicted data for the target molecule and experimental data for the closely related achiral compound, 1-cyclohexylpiperazine, to provide a reliable reference point for laboratory work.

PropertyValueSource
IUPAC Name (3R)-1-Cyclohexyl-3-methylpiperazineN/A
Synonyms Piperazine, 1-cyclohexyl-3-methyl-, (3R)-[2]
CAS Number 182141-99-7[2]
Molecular Formula C₁₁H₂₂N₂[2]
Molecular Weight 182.31 g/mol [2]
Appearance Solid (based on 1-cyclohexylpiperazine)
Melting Point 32-37 °C (for 1-cyclohexylpiperazine)
Boiling Point 256.3 ± 8.0 °C (Predicted)[2]
Density 0.941 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.31 ± 0.40 (Predicted)[2]
Storage Temperature 2-8°C[2]

Synthesis and Methodologies

The asymmetric synthesis of this compound requires a strategy that establishes the chiral center at the C3 position with high enantiomeric purity. While a direct, published protocol for this specific molecule is scarce, a robust synthetic route can be designed by combining established methods for the synthesis of chiral piperazines and subsequent N-alkylation. A plausible and efficient approach begins with a readily available chiral precursor, such as (R)-Alanine.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from (R)-alanine methyl ester, proceeding through a key diamine intermediate, followed by cyclization to form the chiral piperazinone, reduction, and final N-alkylation.

G A (R)-Alanine Methyl Ester B N-Boc Protected Intermediate A->B Boc₂O, Base C Amino Alcohol Intermediate B->C LiAlH₄ Reduction D Azide Intermediate C->D 1. MsCl, Et₃N 2. NaN₃ E (R)-N-Boc-1,2-diaminopropane D->E H₂, Pd/C Reduction F Cyclization Precursor E->F Ethyl Bromoacetate, Base G (R)-4-Boc-2-methylpiperazinone F->G Intramolecular Cyclization (Heat) H (R)-1-Boc-3-methylpiperazine G->H BH₃·THF or LiAlH₄ Reduction I (R)-3-Methylpiperazine H->I TFA or HCl (Boc Deprotection) J This compound (Target Molecule) I->J Cyclohexanone, NaBH(OAc)₃ (Reductive Amination)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of (R)-tert-butyl (1-amino-2-propyl)carbamate

  • Protect the amino group of (R)-Alanine methyl ester with Di-tert-butyl dicarbonate (Boc₂O).

  • Reduce the resulting ester to the corresponding amino alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Convert the primary alcohol to a leaving group (e.g., mesylate) using methanesulfonyl chloride and a base like triethylamine.

  • Displace the mesylate with an azide using sodium azide (NaN₃).

  • Reduce the azide to the primary amine via catalytic hydrogenation (H₂ over Pd/C) to yield the chiral diamine intermediate.[3]

Step 2: Synthesis of (R)-1-Boc-3-methylpiperazine

  • React the chiral diamine from Step 1 with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the cyclization precursor.

  • Induce intramolecular cyclization via heating to form the piperazinone ring, (R)-4-Boc-2-methylpiperazinone.

  • Reduce the amide carbonyl of the piperazinone using a reagent such as Borane-tetrahydrofuran complex (BH₃·THF) to yield (R)-1-Boc-3-methylpiperazine.[4]

Step 3: Synthesis of this compound

  • Remove the Boc protecting group from (R)-1-Boc-3-methylpiperazine using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield (R)-3-methylpiperazine.

  • Perform a reductive amination by reacting (R)-3-methylpiperazine with cyclohexanone in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This selectively alkylates the less sterically hindered secondary amine.

  • Purify the final product using column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to overlapping signals, particularly in the aliphatic region.

  • Cyclohexyl Protons: A series of broad multiplets between δ 1.0-2.5 ppm. The methine proton on the carbon attached to the nitrogen will likely appear as a distinct multiplet further downfield.

  • Piperazine Ring Protons: A complex set of multiplets between δ 2.0-3.5 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.

  • Methyl Protons: A doublet around δ 1.0-1.2 ppm, coupled to the adjacent methine proton on the chiral center.

  • NH Proton: A broad singlet, typically exchangeable with D₂O, likely appearing between δ 1.5-3.0 ppm, although its chemical shift can be highly variable.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide clearer resolution of the carbon framework.

  • Cyclohexyl Carbons: Signals expected in the range of δ 25-65 ppm. The carbon atom directly bonded to the nitrogen (C-N) will be the most downfield in this group.

  • Piperazine Carbons: Signals expected between δ 40-60 ppm.

  • Methyl Carbon: A distinct signal in the upfield region, typically around δ 15-20 ppm.

FT-IR Spectroscopy

Infrared spectroscopy will reveal the presence of key functional groups.

  • N-H Stretch: A moderate, somewhat broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

  • C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds in the cyclohexyl and piperazine rings.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 182.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the cyclohexyl group or cleavage of the piperazine ring, leading to characteristic fragment ions. Common fragments would include ions corresponding to the cyclohexyl cation and the methylpiperazine radical cation.[5]

Reactivity, Stability, and Handling

Reactivity: The chemical reactivity of this compound is dictated by its two nitrogen atoms. The secondary amine (NH) is a nucleophilic site and can readily undergo reactions such as:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Alkylation: Further alkylation to form a quaternary ammonium salt or a disubstituted piperazine.

  • Salt Formation: Reaction with acids to form water-soluble salts (e.g., hydrochloride or hydrobromide), which is often advantageous for pharmaceutical formulations.

The tertiary amine is also basic and can form salts, but it is less nucleophilic than the secondary amine due to steric hindrance from the bulky cyclohexyl group.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure long-term purity.[2]

Safety and Handling: The toxicological properties have not been fully investigated for this specific molecule. However, data for the closely related 1-cyclohexylpiperazine indicates that it is a hazardous substance.

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[6]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[6]

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the design of new drugs, particularly for central nervous system (CNS) disorders and oncology.

Sigma (σ) Receptor Ligands

Derivatives of 1-cyclohexylpiperazine are well-documented as high-affinity ligands for sigma receptors (σ₁ and σ₂).[7][8] These receptors are implicated in a variety of cellular functions and are therapeutic targets for conditions such as neuropathic pain, neurodegenerative diseases, and cancer. The compound PB-28, a known high-affinity σ₂ receptor ligand, features the 1-cyclohexylpiperazine core structure.[7][9] Introducing chirality and a methyl group at the 3-position, as in the title compound, offers a strategic approach to:

  • Enhance Selectivity: The stereochemistry can create more specific interactions with the chiral binding pockets of the σ₁ or σ₂ receptors, potentially leading to ligands with higher selectivity for one subtype over the other.[7]

  • Modulate Activity: The (R)-enantiomer may exhibit different functional activity (agonist vs. antagonist) compared to its (S)-enantiomer or the racemic mixture.

G cluster_0 Chemical Scaffold cluster_1 Potential Biological Targets cluster_2 Therapeutic Areas Scaffold (R)-1-Cyclohexyl- 3-methylpiperazine Sigma1 Sigma-1 (σ₁) Receptor Scaffold->Sigma1 Binding Sigma2 Sigma-2 (σ₂) Receptor Scaffold->Sigma2 Binding Dopamine Dopamine (D₂) Receptors Scaffold->Dopamine Potential Binding Neuro Neuropsychiatric Disorders Sigma1->Neuro Pain Neuropathic Pain Sigma1->Pain Onco Oncology (Tumor Imaging/Therapy) Sigma2->Onco Dopamine->Neuro

Caption: Potential biological targets and therapeutic applications of the scaffold.

Dopamine Receptor Ligands

The piperazine motif is also a key component of many dopamine receptor antagonists and partial agonists used in the treatment of psychiatric disorders.[10] The specific substitution pattern of this compound could be explored to develop novel ligands for dopamine D₂ receptors, with potential applications as antipsychotic agents.

Conclusion

This compound is a chiral chemical building block with significant untapped potential. While specific experimental data remains limited, its properties can be reliably inferred from related structures and predictive models. The synthetic pathways to access this molecule are feasible using established asymmetric synthesis techniques. Its structural similarity to known high-affinity sigma receptor ligands makes it an attractive scaffold for the development of novel therapeutics targeting cancer and CNS disorders. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their drug discovery programs.

References

  • Alchem Pharmtech. CAS 182141-99-7 | (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE.
  • CN1629146A. A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
  • PubChem. 1-Methylpiperazine | C5H12N2 | CID 53167.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.
  • Smolecule. (3S)-1-(cyclohexylmethyl)-3-methylpiperazine | 1604426-23-4.
  • Fisher Scientific. (2011).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Supplementary Inform
  • Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.
  • Fisher Scientific.
  • Sigma-Aldrich. 1-Cyclohexylpiperazine ≥97.0% (GC) 17766-28-8.
  • ResearchGate. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • ECHEMI.
  • Fisher Scientific.
  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.
  • PubChem. 1-Cyclohexylpiperidine | C11H21N | CID 18724.
  • TCI Chemicals. (2025).
  • ChemicalBook. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7.
  • ChemicalBook. (r)-1-cyclohexyl-2-methyl-piperazine.
  • 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed.
  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690).
  • ChemicalBook. 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
  • PubChem. 1-Cyclohexyl-3-methylcyclohexane | C13H24 | CID 20143900.
  • National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Wikipedia. 1-Cyclohexylpiperazine.
  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). (PDF).
  • 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. PubMed.
  • PubChem. 1-(3-Methanesulfonylcyclohexyl)piperazine | C11H22N2O2S | CID 71755842.

Sources

(R)-1-Cyclohexyl-3-methylpiperazine: A Technical Overview of a Chiral Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 182141-99-7 Molecular Formula: C₁₁H₂₂N₂ Molecular Weight: 182.31 g/mol

This technical guide provides a comprehensive overview of (R)-1-Cyclohexyl-3-methylpiperazine, a chiral building block with potential applications in drug discovery and development. While detailed experimental data for this specific enantiomer is limited in publicly available literature, this document synthesizes information on its chemical properties, potential synthetic routes, and the pharmacological context of related cyclohexylpiperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.

Introduction

This compound belongs to the piperazine class of compounds, a ubiquitous scaffold in medicinal chemistry renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of a chiral center at the 3-position of the piperazine ring introduces stereospecificity, which can be critical for selective receptor binding and pharmacological activity. The cyclohexyl moiety at the 1-position adds lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific applications for this compound are not extensively documented, the broader class of cyclohexylpiperazine derivatives has been investigated for its potential to modulate central nervous system (CNS) targets, including sigma receptors.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂-
Molecular Weight182.31 g/mol -
Boiling Point256.3 ± 8.0 °C (Predicted)[1]
Density0.941 ± 0.06 g/cm³ (Predicted)[1]
pKa9.31 ± 0.40 (Predicted)[1]
StorageSealed in dry, 2-8°C[2]

Synthesis and Purification

A specific, validated enantioselective synthesis for this compound is not described in the available literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of chiral piperazines and the alkylation of piperazine nitrogens.

A potential synthetic route would likely involve two key stages: the synthesis of the chiral intermediate (R)-3-methylpiperazine and the subsequent N-alkylation with a cyclohexyl group.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized scheme and would require experimental optimization.

G cluster_0 Stage 1: Synthesis of Chiral Intermediate cluster_1 Stage 2: N-Alkylation D-Alanine D-Alanine Protection_1 Protection_1 D-Alanine->Protection_1 Protection Reduction_1 Reduction_1 Protection_1->Reduction_1 Reduction Coupling Coupling Reduction_1->Coupling Coupling with protected aminoacetaldehyde Deprotection_Cyclization Deprotection_Cyclization Coupling->Deprotection_Cyclization Deprotection & Cyclization (R)-3-methylpiperazine (R)-3-methylpiperazine Deprotection_Cyclization->(R)-3-methylpiperazine Protection_2 Protection_2 (R)-3-methylpiperazine->Protection_2 Mono-N-Boc Protection Alkylation Alkylation Protection_2->Alkylation Reductive Amination with Cyclohexanone or SN2 with Cyclohexyl halide Deprotection_2 Deprotection_2 Alkylation->Deprotection_2 Boc Deprotection This compound This compound Deprotection_2->this compound Purification Purification This compound->Purification Chromatography

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations

Stage 1: Synthesis of (R)-3-methylpiperazine

A potential route to the key chiral intermediate, (R)-3-methylpiperazine, could start from the readily available and inexpensive chiral building block, D-Alanine.

  • Protection of D-Alanine: The amino group of D-Alanine would be protected with a suitable protecting group, such as a carbamate (e.g., Boc or Cbz).

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety would then be reduced to the corresponding alcohol.

  • Conversion to a Leaving Group: The hydroxyl group would be converted to a good leaving group (e.g., a tosylate or mesylate).

  • Reaction with a Protected Ethylene Diamine Derivative: The resulting compound would be reacted with a mono-protected ethylene diamine derivative.

  • Deprotection and Cyclization: Removal of the protecting groups would lead to spontaneous cyclization to form (R)-3-methylpiperazine.

Alternatively, methods for the diastereoselective alkylation of piperazine-2,5-dione derivatives derived from amino acids could be employed.[3]

Stage 2: N-Alkylation with Cyclohexyl Group

Once (R)-3-methylpiperazine is obtained, the introduction of the cyclohexyl group at the N1 position can be achieved through several methods. To control the regioselectivity and avoid dialkylation, a mono-protection strategy is often employed.

  • Mono-N-Boc Protection: (R)-3-methylpiperazine would be reacted with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield (R)-1-Boc-3-methylpiperazine.

  • N-Alkylation: The unprotected secondary amine can then be alkylated.

    • Reductive Amination: Reaction with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) is a common and effective method.

    • Nucleophilic Substitution: Alternatively, reaction with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base could be employed.

  • Deprotection: The final step would be the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).

Purification:

The final product would likely require purification by column chromatography on silica gel to separate it from any remaining starting materials, by-products, or over-alkylated products. Chiral HPLC could be used to confirm the enantiomeric purity.

Analytical Characterization

Specific analytical data for this compound is not available in the public domain. For researchers synthesizing this compound, the following analytical techniques would be essential for its characterization.

TechniqueExpected Information
¹H NMR Confirmation of the presence of the cyclohexyl and methyl groups, and the piperazine ring protons. The chemical shifts and coupling constants would provide information on the connectivity and stereochemistry of the molecule.
¹³C NMR Confirmation of the number of unique carbon atoms in the molecule, consistent with the expected structure.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern, which would further confirm the structure.
Chiral HPLC Determination of the enantiomeric purity of the final compound.
FT-IR Identification of the functional groups present in the molecule, such as N-H and C-H bonds.

Pharmacology and Mechanism of Action

While the specific pharmacological profile of this compound has not been reported, the broader class of N-cyclohexylpiperazine derivatives has been identified as ligands for sigma (σ) receptors.[4] Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

There are two main subtypes of sigma receptors, σ₁ and σ₂. The pharmacological effects of a ligand can vary significantly depending on its affinity and selectivity for these subtypes.

Potential Signaling Pathways

The following diagram illustrates the general signaling pathways associated with sigma receptors, which could be modulated by cyclohexylpiperazine derivatives.

G cluster_0 Cellular Effects Ion_Channel_Modulation Ion Channel Modulation Calcium_Signaling Calcium Signaling ER_Stress ER Stress Response Cell_Proliferation Cell Proliferation/Apoptosis This compound This compound Sigma_1_Receptor Sigma_1_Receptor This compound->Sigma_1_Receptor Binding Sigma_2_Receptor Sigma_2_Receptor This compound->Sigma_2_Receptor Binding Sigma_1_Receptor->Ion_Channel_Modulation Sigma_1_Receptor->Calcium_Signaling Sigma_1_Receptor->ER_Stress Sigma_2_Receptor->Calcium_Signaling Sigma_2_Receptor->Cell_Proliferation

Caption: Potential sigma receptor signaling pathways for cyclohexylpiperazine derivatives.

Importance of Chirality

It is well-established in pharmacology that the stereochemistry of a drug molecule can have a profound impact on its biological activity.[5][6][7] The (R) and (S) enantiomers of a chiral compound can exhibit different affinities for their biological targets, leading to variations in efficacy and side-effect profiles. For example, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Therefore, the investigation of the individual enantiomers of 1-Cyclohexyl-3-methylpiperazine would be a critical step in understanding its therapeutic potential.

Applications in Research and Drug Development

Given the limited specific data, the applications of this compound in research are currently speculative but can be inferred from the properties of related compounds.

  • As a Chiral Building Block: This compound can serve as a valuable starting material for the synthesis of more complex chiral molecules. The piperazine scaffold allows for further functionalization at the N4 position.

  • In Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties, it could be used as a fragment in screening campaigns to identify initial hits for various biological targets.

  • As a Tool Compound for Sigma Receptor Research: If its affinity for sigma receptors is confirmed, it could be used as a tool compound to probe the structure and function of these receptors.

Experimental Protocol: Radioligand Binding Assay (General Protocol)

To assess the affinity of this compound for sigma receptors, a radioligand binding assay would be a standard experimental approach. The following is a generalized protocol.

Objective: To determine the binding affinity (Ki) of this compound for σ₁ and σ₂ receptors.

Materials:

  • Cell membranes expressing human σ₁ or σ₂ receptors.

  • Radioligand (e.g., -pentazocine for σ₁ or [³H]-DTG for σ₂).

  • Test compound: this compound.

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets for related piperazine derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of water and soap.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a chiral chemical entity with potential for use in medicinal chemistry and drug discovery. While there is a significant lack of specific experimental data for this compound, its structural features suggest that it may be a valuable building block and a potential ligand for CNS targets such as sigma receptors. Further research is needed to fully characterize its synthesis, analytical profile, and pharmacological properties. The exploration of its biological activity, particularly in comparison to its (S)-enantiomer, will be crucial in determining its therapeutic potential.

References

Sources

An In-depth Technical Guide to the Purity and Characterization of (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-Cyclohexyl-3-methylpiperazine is a chiral substituted piperazine that holds significant interest for researchers in drug development and medicinal chemistry. The piperazine ring is a common scaffold in a multitude of pharmacologically active compounds, and the introduction of a chiral center at the 3-position, along with N-alkylation with a cyclohexyl group, offers a unique three-dimensional structure for probing biological targets. As with any chiral active pharmaceutical ingredient (API), ensuring the chemical and enantiomeric purity of this compound is paramount for safety, efficacy, and regulatory compliance.

This technical guide provides a comprehensive overview of the critical analytical methodologies for the complete characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust analytical control strategy. The protocols described herein are built upon established principles for analogous chiral amines and are intended to serve as a detailed starting point for method development and validation in a GxP environment.

Synthesis and Purification Overview

The synthesis of enantiomerically pure this compound typically involves a multi-step process that requires careful control to establish the desired stereochemistry. Two common strategies are employed: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired (R)-enantiomer directly. One possible route involves the use of a chiral auxiliary or a chiral catalyst to guide the formation of the stereocenter at the C-3 position of the piperazine ring. For instance, a chiral precursor such as (R)-alanine could be utilized to build the piperazine core, followed by N-alkylation with a cyclohexyl group.

Chiral Resolution: This more traditional method involves the synthesis of a racemic mixture of 1-Cyclohexyl-3-methylpiperazine, followed by separation of the enantiomers. A common technique is diastereomeric salt formation, where the racemic base is reacted with a chiral acid (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts.[1] These salts, having different physical properties, can then be separated by fractional crystallization.[1] The desired (R)-enantiomer is subsequently liberated from the salt.

Following synthesis, purification is typically achieved through techniques such as column chromatography or distillation to remove impurities. The final product should be a solid with a low melting point.[2]

Comprehensive Characterization of this compound

A thorough characterization of this compound involves a battery of analytical tests to confirm its identity, purity (both chemical and enantiomeric), and to quantify any impurities. The following sections detail the key analytical techniques and provide step-by-step protocols.

Identity Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the molecular structure of this compound.

Rationale for Experimental Choices:

  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the presence of the cyclohexyl, methyl, and piperazine ring protons and their relative positions.

  • ¹³C NMR provides information on the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.

  • 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm connectivity.

Illustrative ¹H NMR Spectral Data (Predicted): While an experimental spectrum for the specific title compound is not readily available in the public domain, the expected chemical shifts can be predicted based on analogous structures such as 1-cyclohexylpiperazine and 1-methylpiperazine.[3][4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Cyclohexyl -CH-2.5 - 2.8Multiplet1H
Piperazine -CH(CH₃)-2.8 - 3.1Multiplet1H
Piperazine -CH₂- (axial & equatorial)2.2 - 3.0Multiplets6H
-NH-1.5 - 2.5 (broad)Singlet1H
Cyclohexyl -CH₂-1.0 - 1.9Multiplets10H
-CH₃1.0 - 1.2Doublet3H

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in structural assignment.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons based on expected values and coupling patterns.

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Rationale for Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Electron Ionization (EI) is a common ionization technique that induces fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation pattern can help to confirm the presence of the cyclohexyl and piperazine moieties.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The expected molecular weight of C₁₁H₂₂N₂ is 182.18 g/mol . The molecular ion peak should be observed at m/z = 182.

  • Key Fragments: Fragmentation of piperazine rings often involves cleavage of the bonds adjacent to the nitrogen atoms.[5][6] Expected fragments for 1-cyclohexyl-3-methylpiperazine would include the loss of the cyclohexyl group, the methyl group, and various ring-opening fragments.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI) for HRMS.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the accurate mass with the theoretical mass to confirm the elemental composition.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Experimental Choices: FTIR is excellent for confirming the presence of key functional groups, which for this compound include N-H and C-H bonds.

Expected FTIR Spectral Data: Based on the structure and data from related piperazine compounds, the following characteristic absorption bands are expected:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3200 - 3500 (broad)
C-H Stretch (aliphatic)2850 - 3000
C-N Stretch1000 - 1250

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate.

  • Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Purity Assessment

The determination of enantiomeric purity is the most critical aspect of characterizing a chiral API. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.

Rationale for Experimental Choices:

  • Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often effective for the separation of chiral amines.[7][8][9]

  • Mobile Phase Modifiers: For basic compounds like piperazines, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[1]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, AD-H, Chiralcel® OD-H).

  • Mobile Phase: A typical starting mobile phase for normal-phase chiral chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small percentage (e.g., 0.1%) of an amine modifier like diethylamine.

  • Method Development:

    • Inject a racemic standard of 1-Cyclohexyl-3-methylpiperazine.

    • Optimize the mobile phase composition (ratio of non-polar solvent to alcohol) and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

    • The detection wavelength should be set to a region where the compound absorbs, likely in the low UV range (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[8][10]

  • Sample Analysis:

    • Prepare a solution of the this compound sample in the mobile phase.

    • Inject the sample and integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Chemical purity is typically assessed by HPLC or GC with a non-chiral stationary phase. This analysis will quantify the main compound and any related substances (e.g., starting materials, by-products, and degradation products).

Rationale for Experimental Choices:

  • Reversed-Phase HPLC with a C18 column is a robust and widely used technique for the separation of a broad range of organic molecules.

  • Gas Chromatography (GC) with a flame ionization detector (FID) is also a powerful technique for purity assessment, especially for volatile compounds.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Development: Develop a gradient elution method that separates the main peak from all potential impurities.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for impurity testing.[8][10]

  • Analysis: Analyze the sample and quantify impurities, typically by area percent, assuming a relative response factor of 1 for unknown impurities unless otherwise determined.

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances.[1][11] Their levels must be controlled and monitored according to the limits set in the ICH Q3C guidelines.[1]

Rationale for Experimental Choices:

  • Headspace Gas Chromatography (HS-GC) is the standard technique for residual solvent analysis as it allows for the separation of volatile solvents from the non-volatile API matrix.[1]

Experimental Protocol: Headspace GC

  • Instrumentation: A GC system equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: A column suitable for solvent analysis, such as a DB-624 or equivalent.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling solvent (e.g., DMSO or DMF).

  • HS Conditions: Optimize headspace parameters (oven temperature, loop temperature, transfer line temperature, vial equilibration time).

  • GC Conditions: Set an appropriate oven temperature program to separate the expected solvents.

  • Analysis: Analyze the sample and quantify any detected solvents against a standard containing known amounts of the solvents.

Elemental impurities in drug products can arise from various sources, including starting materials and manufacturing equipment.[12] Their control is governed by the ICH Q3D guideline, which takes a risk-based approach.[2][4]

Rationale for Experimental Choices:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for the analysis of elemental impurities due to its high sensitivity and ability to measure multiple elements simultaneously.

Experimental Protocol: ICP-MS

  • Risk Assessment: Conduct a risk assessment to identify potential elemental impurities that could be present in the final product.

  • Sample Preparation: Digest the sample using microwave-assisted acid digestion to bring the elements into solution.

  • Instrumentation: An ICP-MS instrument.

  • Method Development: Develop a method for the quantification of the target elements.

  • Analysis: Analyze the sample solution and quantify the elemental impurities against certified reference standards.

Data Presentation and Visualization

Illustrative Impurity Profile

The following table presents a hypothetical impurity profile for a batch of this compound, as would be reported in a certificate of analysis.

Test Method Specification Result
Appearance VisualWhite to off-white solidConforms
Identification ¹H NMR, FTIR, MSConforms to structureConforms
Assay HPLC98.0 - 102.0%99.5%
Enantiomeric Purity (% ee) Chiral HPLC≥ 99.0%99.8%
Related Substances HPLC
Any Unspecified Impurity≤ 0.10%< 0.05%
Total Impurities≤ 0.5%0.15%
Residual Solvents HS-GCPer ICH Q3CConforms
Elemental Impurities ICP-MSPer ICH Q3DConforms
Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for key analytical procedures.

Chiral_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard method_dev Method Development (Column & Mobile Phase Screening) racemic_std->method_dev sample_prep Prepare Sample Solution analysis Inject Sample sample_prep->analysis system_suitability System Suitability (Resolution > 1.5) method_dev->system_suitability system_suitability->analysis integration Integrate Peak Areas (R and S enantiomers) analysis->integration calculation Calculate % ee integration->calculation report Report Result calculation->report

Caption: Workflow for Chiral Purity Analysis by HPLC.

Impurity_Profiling_Workflow cluster_0 Purity & Impurity Analysis cluster_1 Chemical Purity cluster_2 Residual Solvents cluster_3 Elemental Impurities start Sample rp_hplc Reversed-Phase HPLC start->rp_hplc hs_gc Headspace GC start->hs_gc icp_ms ICP-MS start->icp_ms chem_purity_result Assay & Related Substances (%) rp_hplc->chem_purity_result res_solv_result Solvent Levels (ppm) hs_gc->res_solv_result elem_imp_result Elemental Levels (ppb/ppm) icp_ms->elem_imp_result

Caption: Integrated Workflow for Impurity Profiling.

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that requires the application of a range of orthogonal analytical techniques. This guide has outlined a robust strategy for confirming the identity, and assessing the chemical and enantiomeric purity of this chiral molecule, in line with international regulatory expectations. The provided protocols, while based on sound scientific principles and experience with related compounds, should be considered as starting points for method development and validation. A thorough understanding of the principles behind each technique, coupled with a systematic approach to method optimization, will ensure the generation of reliable and accurate data, ultimately guaranteeing the quality and safety of the final drug substance.

References

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IS MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • American Pharmaceutical Review. (2016). Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients. [Link]

  • Google Patents. (n.d.).
  • Pharmaceutical Technology. (2002). Residual Solvent Analysis in Pharmaceuticals. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • NIST WebBook. (n.d.). Piperazine, 1-methyl-. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

(R)-1-Cyclohexyl-3-methylpiperazine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-1-Cyclohexyl-3-methylpiperazine

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental yet critical hurdles are the physicochemical properties of the compound itself. Solubility and stability are not mere data points on a checklist; they are the bedrock upon which formulation, bioavailability, dosing, and ultimately, therapeutic efficacy are built.

This guide is dedicated to this compound, a chiral substituted piperazine derivative. While specific public data on this exact molecule is limited, its structural motifs—a basic piperazine core, a lipophilic cyclohexyl group, and a chiral methyl center—provide a clear blueprint for predicting its behavior and designing a robust characterization strategy.

As a Senior Application Scientist, my objective is not simply to present protocols, but to illuminate the rationale behind them. We will explore why certain experiments are chosen, how to interpret the results within a drug development context, and what the data tells us about the potential future of this molecule. This document is structured to be a practical and intellectual partner for researchers, providing both the "how-to" and the "why-for" required to navigate the critical path of preclinical development.

Physicochemical Profile and Inferred Characteristics

This compound is a chiral secondary amine. Its structure dictates its fundamental physicochemical nature.

  • Structure: A piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. One nitrogen is substituted with a cyclohexyl group, and a carbon atom on the ring is substituted with a methyl group in the (R) configuration.

  • Basicity and Ionization: The two nitrogen atoms of the piperazine ring make the molecule basic. The predicted pKa is approximately 9.31±0.40[1]. This means that at physiological pH (~7.4), the molecule will be predominantly protonated and exist as a cation. This ionization is a critical determinant of its aqueous solubility. The solubility of amines is typically pH-dependent, with higher solubility at pH values below their pKa.[2][3]

  • Lipophilicity: The presence of the non-polar cyclohexyl group significantly increases the molecule's lipophilicity compared to unsubstituted piperazine.[4][5] This creates a classic trade-off: the increased lipophilicity may be favorable for membrane permeability but can negatively impact aqueous solubility.[2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSourceRationale and Implication
Molecular Formula C₁₁H₂₂N₂[6]Defines the elemental composition and molecular weight.
Molecular Weight 182.31 g/mol [6]A relatively small molecule, favorable for oral absorption (Lipinski's Rule of 5).
Boiling Point 256.3 ± 8.0 °C[1]Indicates low volatility under standard conditions.
Density 0.941 ± 0.06 g/cm³[1]Standard physical property.
pKa 9.31 ± 0.40[1]Suggests the molecule is a base and will be >99% ionized in the stomach (pH 1-2) and ~98% ionized in the upper intestine (pH 7.4). Solubility will be highly pH-dependent.

Comprehensive Solubility Assessment

A compound's utility is fundamentally linked to its ability to be dissolved. In drug discovery, we assess this through two complementary lenses: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a concentrated DMSO stock solution is added to an aqueous buffer.[7][8] It is relevant for early-stage screening as it mimics the conditions of many in vitro biological assays and helps identify compounds that might precipitate, leading to unreliable data.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11][12] This "gold standard" measurement is crucial for preformulation development, as it defines the maximum concentration achievable and informs formulation strategies for in vivo studies.[13]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol outlines a rapid assessment of solubility, ideal for early-stage evaluation. The causality is simple: undissolved particles scatter light, and a nephelometer measures this scatter to quantify precipitation.[7][14]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 200 µM and a DMSO concentration of 2%.[8]

  • Mixing and Incubation: Mix the plate on a shaker for 10 minutes at room temperature.

  • Measurement: Immediately measure the light scattering at an appropriate wavelength using a nephelometer.

  • Data Analysis: Compare the scattering signal of the test compound to that of positive (known insoluble compound) and negative (buffer with 2% DMSO) controls. The concentration at which significant light scattering occurs is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for all downstream development. The shake-flask method ensures that the system reaches true equilibrium.[15]

Methodology:

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1 mg) to several glass vials.[11]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

    • pH 1.2 HCl buffer (simulated gastric fluid)

    • pH 6.8 phosphate buffer (simulated intestinal fluid)

    • pH 7.4 phosphate buffer (physiological pH)

    • Fasted State Simulated Intestinal Fluid (FaSSIF)[13]

    • Fed State Simulated Intestinal Fluid (FeSSIF)[13]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][13]

  • Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[16]

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific condition.

Visualization of Solubility Assessment Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Data Output Compound Solid (R)-1-Cyclohexyl- 3-methylpiperazine Stock 10 mM Stock in DMSO Compound->Stock Dissolve Flask Add Excess Solid to Vials Compound->Flask Plate Add Stock to 96-Well Plate Stock->Plate Buffer1 Add Aqueous Buffer (e.g., PBS, pH 7.4) Plate->Buffer1 Incubate1 Incubate & Mix (e.g., 1-2 hours) Buffer1->Incubate1 Nephelometry Measure Precipitation (Nephelometry) Incubate1->Nephelometry KineticData Kinetic Solubility (µM) Nephelometry->KineticData Buffer2 Add Biorelevant Buffers (pH 1.2, 6.8, FaSSIF, etc.) Flask->Buffer2 Incubate2 Equilibrate on Shaker (24-48 hours) Buffer2->Incubate2 Filter Filter Supernatant Incubate2->Filter Quantify Quantify by LC-MS Filter->Quantify ThermoData Thermodynamic Solubility (µg/mL or µM) Quantify->ThermoData

Caption: Workflow for determining kinetic and thermodynamic solubility.

Inferred Solubility Profile (Hypothetical Data)

The following table presents a hypothetical solubility profile for this compound based on its structure. This data must be confirmed experimentally.

Table 2: Hypothetical Solubility Data for this compound

Solvent/MediumpHExpected Solubility (µg/mL)Rationale
Aqueous Buffer 1.2> 1000High solubility expected due to complete protonation of the basic nitrogens well below the pKa.
Aqueous Buffer 6.850 - 200Moderate solubility; the compound is still mostly ionized but approaching the pKa where the neutral, less soluble form becomes more prevalent.
Aqueous Buffer 7.420 - 100Lower solubility as the pH is closer to the pKa. This is a critical value for predicting absorption.[17]
FaSSIF 6.575 - 250Solubility may be enhanced compared to simple buffer due to the presence of bile salts and phospholipids that can form micelles.
FeSSIF 5.0> 500Higher solubility is expected due to the lower pH and higher concentration of bile salts in the fed state.
DMSO N/A> 20,000Expected to be highly soluble in polar aprotic solvents like DMSO.[18]

Comprehensive Stability Profiling

Stability testing determines a molecule's resilience to environmental factors. Forced degradation (or stress testing) is a systematic process where the compound is exposed to conditions more severe than those it would typically encounter to accelerate degradation.[19][20] The goals are to:

  • Identify potential degradation products.[19]

  • Elucidate degradation pathways.[20]

  • Develop and validate a "stability-indicating" analytical method—a method capable of separating the intact drug from all its degradation products.[21]

  • Inform decisions on formulation, packaging, and storage conditions.[20]

This process is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[22][23][24]

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of the drug substance. A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[20]

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A parallel control sample (stored at 2-8°C in the dark) should be run for each condition.[1]

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.[25]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.[25]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 8, and 24 hours.[19]

    • Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 7 days. Also, store the stock solution at 60°C.[25]

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[22]

  • Sample Quenching: After the designated time points, stop the reactions. For acid/base hydrolysis, neutralize the solution. For oxidative stress, the reaction can be quenched by adding a small amount of sodium bisulfite.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC-UV/MS method. The method should be capable of resolving the parent peak from all degradant peaks.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining.

    • Determine the relative percentage of each major degradant.

    • Propose potential degradation pathways based on the mass-to-charge ratio (m/z) of the degradants identified by MS.

Visualization of Stability Profiling Workflow

G cluster_prep Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Data Interpretation Stock 1 mg/mL Stock Solution of Compound Acid Acidic (HCl, Heat) Stock->Acid Base Basic (NaOH, Heat) Stock->Base Oxidation Oxidative (H₂O₂) Stock->Oxidation Thermal Thermal (Dry Heat) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Control Control (2-8°C, Dark) Stock->Control Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Control->Quench HPLC Analyze by Stability- Indicating HPLC-UV/MS Quench->HPLC MassBalance Assess Mass Balance & % Degradation HPLC->MassBalance Pathway Identify Degradants & Propose Pathways MassBalance->Pathway

Caption: Workflow for a forced degradation stability study.

Anticipated Stability Profile

Based on the structure, the following stability profile can be anticipated. The piperazine ring is generally stable, but the nitrogen atoms can be susceptible to certain reactions.[18]

Table 3: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation (Hypothetical)Potential Degradation Pathway
0.1 M HCl, 60°C, 24h < 5%Likely stable. The protonated form is generally resistant to hydrolysis.
0.1 M NaOH, 60°C, 24h < 5%Expected to be stable. Piperazine rings are not typically susceptible to base-catalyzed hydrolysis.[18]
3% H₂O₂, RT, 24h 15 - 25%High susceptibility. The tertiary nitrogen atom is prone to oxidation, potentially forming an N-oxide derivative. This is often the primary degradation pathway for piperazine-containing compounds.
Thermal, 80°C, 7 days < 2%Expected to be thermally stable as a solid.
Photolytic (ICH Q1B) 5 - 15%Moderate susceptibility. While there are no major chromophores, aliphatic amines can undergo photolytic degradation. Light sensitivity should be assessed.[25]

Summary and Forward-Looking Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound.

  • Solubility: The molecule is predicted to be a base with highly pH-dependent solubility. Experimental determination using the kinetic and thermodynamic protocols provided is essential. Poor aqueous solubility at physiological pH (7.4) could be a significant hurdle for oral bioavailability and may necessitate formulation strategies such as salt formation or the use of solubility enhancers.

  • Stability: The primary liability is expected to be oxidative degradation at the tertiary nitrogen of the piperazine ring. This finding, if confirmed experimentally, would mandate that the compound be protected from oxidizing agents and potentially stored under an inert atmosphere. Photostability should also be carefully evaluated to determine appropriate packaging requirements.

The protocols and insights within this guide are designed to empower researchers to generate the critical data needed to make informed decisions. By systematically addressing solubility and stability, development teams can de-risk their programs, optimize formulations, and build a solid foundation for successful preclinical and clinical advancement.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Singh, S., & Handa, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Domainex. Thermodynamic Solubility Assay.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • Wu, Y., & Levons, J. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BioDuro. ADME Solubility Assay.
  • Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2022).
  • Solubility of Things. Piperazine dihydrochloride.
  • Evotec. Thermodynamic Solubility Assay.
  • ChemicalBook. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7.
  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
  • University of Liverpool. Solubility and pH of amines.
  • Wikipedia. Piperazine.
  • Solubility of Things. Piperazine.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Wikipedia. Piperazine.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • ResearchGate. (2018).
  • ResearchGate. (2025).
  • OpenBU. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Isaac Scientific Publishing. (2019).
  • ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • BenchChem. An In-depth Technical Guide on the Solubility and Stability Profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine.
  • UNODC.
  • NTU Journal of Pure Sciences. (2022).
  • Sigma-Aldrich. 1-Cyclohexylpiperazine.
  • RSC Publishing. (2012). Analytical Methods.
  • PubChem. 1-Methylpiperazine.
  • ChemicalBook. (r)-1-cyclohexyl-2-methyl-piperazine.
  • PubChem. 3-Cyclohexyl-1-methylpiperazine.
  • Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine.
  • Google Patents. (2021).
  • Sigma-Aldrich. 1-(Cyclohexylmethyl)piperazine.

Sources

The Chiral Synthon: A Technical Guide to (R)-1-Cyclohexyl-3-methylpiperazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine moiety is a ubiquitous scaffold in modern drug discovery, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile linker in complex molecular architectures. However, the introduction of chirality into the piperazine ring, particularly at the carbon atoms, unlocks a new dimension of structural diversity and specificity. This strategic placement of stereocenters can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency, selectivity, and an improved therapeutic index. (R)-1-Cyclohexyl-3-methylpiperazine, a chiral disubstituted piperazine, represents a valuable building block for medicinal chemists seeking to explore this expanded chemical space. Its unique combination of a hydrophobic cyclohexyl group and a chiral methyl-substituted backbone makes it an attractive synthon for the development of novel therapeutics targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing this compound

This compound is available from a select number of specialized chemical suppliers. Researchers should note that it may be listed under its IUPAC name, (3R)-1-Cyclohexyl-3-methylpiperazine, or its CAS number: 182141-99-7. It is also commercially available as its dihydrochloride salt. When sourcing this reagent, it is crucial to verify the enantiomeric purity and obtain a certificate of analysis from the supplier.

SupplierProduct NameCAS NumberNotes
Alchem Pharmtech(R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE182141-99-7Inquire for purity and availability.[1]
ChemicalBook(R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE182141-99-7Inquire for purity and availability.[2]
BLD Pharm(R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride1187928-07-9Dihydrochloride salt form.

Asymmetric Synthesis: A Plausible and Detailed Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and enantioselective route can be devised based on established methodologies for the synthesis of chiral piperazines. The following protocol outlines a logical and scientifically sound approach starting from the readily available chiral precursor, (R)-alanine. This multi-step synthesis ensures the retention of the desired stereochemistry at the C3 position.

Synthetic Strategy Overview

The proposed synthesis involves three key stages:

  • Formation of a protected 1,2-diamine precursor from (R)-alanine. This establishes the crucial stereocenter.

  • Cyclization to form the (R)-3-methylpiperazine core.

  • N-alkylation with a cyclohexyl group to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Piperazine Ring Formation cluster_2 Stage 3: N-Alkylation A (R)-Alanine B N-Boc-(R)-alanine A->B Boc Protection C N-Boc-(R)-alaninal B->C Reduction D Protected (R)-1,2-diamine C->D Reductive Amination with a protected amine E (R)-1-Boc-3-methylpiperazine D->E Deprotection & Intramolecular Cyclization F (R)-3-methylpiperazine E->F Boc Deprotection G This compound F->G Reductive Amination with Cyclohexanone

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl ((R)-1-(benzylamino)propan-2-yl)carbamate

This initial step involves the conversion of (R)-alanine to a key diamine precursor.

  • Boc Protection of (R)-alanine: To a solution of (R)-alanine in a mixture of tert-butanol and water, add di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., sodium bicarbonate). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-(R)-alanine.

  • Reduction to N-Boc-(R)-alaninal: The carboxylic acid of N-Boc-(R)-alanine is selectively reduced to the aldehyde. This can be achieved using a mild reducing agent such as borane-dimethyl sulfide complex or by converting the acid to a Weinreb amide followed by reduction with DIBAL-H.

  • Reductive Amination: The resulting N-Boc-(R)-alaninal is then subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield tert-butyl ((R)-1-(benzylamino)propan-2-yl)carbamate.

Step 2: Synthesis of (R)-1-Boc-3-methylpiperazine

This stage focuses on the formation of the chiral piperazine ring.

  • Hydrogenolysis: The benzyl group of tert-butyl ((R)-1-(benzylamino)propan-2-yl)carbamate is removed by catalytic hydrogenation (e.g., using palladium on carbon) to afford the free primary amine.

  • Intramolecular Cyclization: The resulting diamine can be cyclized to form the piperazine ring. This is often achieved by reaction with a suitable two-carbon electrophile, such as a protected bromoacetaldehyde equivalent, followed by intramolecular reductive amination. A more direct approach involves reaction with glyoxal or a derivative, followed by reduction.

Step 3: Synthesis of this compound

The final step introduces the cyclohexyl group.

  • Boc Deprotection: The Boc protecting group on (R)-1-Boc-3-methylpiperazine is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (R)-3-methylpiperazine.

  • Reductive Amination: The secondary amine of (R)-3-methylpiperazine is reacted with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3] This reaction proceeds via the formation of an enamine intermediate which is then reduced in situ to afford the desired this compound.

Purification: The final product should be purified by column chromatography on silica gel to ensure high purity.

Applications in Drug Discovery

The this compound scaffold holds significant potential in the development of novel therapeutic agents due to its unique structural features. The cyclohexyl group can engage in hydrophobic interactions within a binding pocket, while the chiral methyl group can provide crucial stereospecific contacts. The piperazine ring itself offers points for further functionalization to modulate solubility, metabolic stability, and target engagement.

Potential Therapeutic Areas
  • Sigma Receptor Ligands: N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma-2 (σ₂) receptors.[1][4] These receptors are overexpressed in various tumor cell lines, making them attractive targets for the development of novel cancer diagnostics and therapeutics. The introduction of a chiral center, as in this compound, could lead to enhanced selectivity and potency for sigma receptor subtypes.

  • Central Nervous System (CNS) Agents: The piperazine core is a common feature in many CNS-active drugs. The lipophilic cyclohexyl group can facilitate blood-brain barrier penetration. The specific stereochemistry of the methyl group could be exploited to achieve selective interactions with neurotransmitter receptors or transporters.

  • Melanocortin Receptor Agonists: A complex derivative containing a cyclohexyl-piperazine moiety has been reported as a potent and selective agonist of the melanocortin subtype-4 receptor (MC4R), a target for the treatment of obesity.[5] This highlights the potential of this scaffold in metabolic disease research.

Conclusion

This compound is a valuable and commercially available chiral building block for medicinal chemists. Its synthesis, while requiring a multi-step approach, can be achieved through established and reliable chemical transformations, ensuring high enantiomeric purity. The unique combination of a hydrophobic cyclohexyl group, a chiral center, and a versatile piperazine core makes it an attractive synthon for the design and development of novel drug candidates targeting a diverse range of biological targets. As the demand for more specific and effective therapeutics continues to grow, the strategic use of such chiral scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

  • (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7 - ChemicalBook.

  • CAS 182141-99-7 | (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE - Alchem Pharmtech.

  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed.

  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF - ResearchGate.

  • Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed.

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed.

Sources

An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methylpiperazine: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (R)-1-Cyclohexyl-3-methylpiperazine, a chiral derivative of the versatile piperazine scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the synthesis, chemical properties, and inferred pharmacological significance of this compound, drawing upon established methodologies and the known bioactivities of related structures.

Introduction: The Significance of Chiral Piperazine Scaffolds

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The introduction of chirality into the piperazine ring, as in this compound, adds a crucial three-dimensional aspect to the molecule. This stereochemical definition is paramount in drug design, as different enantiomers of a compound can exhibit vastly different pharmacological activities and metabolic profiles.[2] The cyclohexyl group at the 1-position and the methyl group at the 3-position of the piperazine ring are expected to significantly influence the molecule's lipophilicity, conformational flexibility, and interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: first, the enantioselective synthesis of the core intermediate, (R)-2-methylpiperazine, followed by the N-alkylation with a cyclohexyl group.

Enantioselective Synthesis of (R)-2-Methylpiperazine

Several strategies have been developed for the synthesis of chiral 2-methylpiperazine, including classical resolution of a racemic mixture, synthesis from a chiral pool, and asymmetric synthesis.[3] A practical and scalable approach often starts from readily available chiral α-amino acids, ensuring the desired stereochemistry is established early in the synthetic sequence.[4][5]

A representative synthetic pathway starting from L-alanine is outlined below.

Experimental Protocol: Synthesis of (R)-2-Methylpiperazine from L-Alanine (adapted from analogous transformations) [2][5]

Step 1: Reductive Amination of L-Alanine Ester with a Protected Aminoacetaldehyde

  • To a solution of L-alanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add a base like triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Add a protected aminoacetaldehyde derivative, for example, N-benzyl-2-aminoacetaldehyde diethyl acetal (1 equivalent).

  • Introduce a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine intermediate.

Step 2: Cyclization to form the Piperazinone

  • Dissolve the crude diamine from the previous step in a high-boiling point solvent like toluene.

  • Heat the solution to reflux with a Dean-Stark trap to facilitate the intramolecular cyclization and removal of water and methanol.

  • Monitor the reaction for the formation of the (R)-3-methyl-1-benzylpiperazin-2-one.

  • After completion, cool the reaction mixture and purify the product by column chromatography.

Step 3: Reduction of the Piperazinone to (R)-2-Methyl-1-benzylpiperazine

  • To a solution of the (R)-3-methyl-1-benzylpiperazin-2-one (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), add a strong reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction at room temperature or gentle reflux until the starting material is consumed.

  • Carefully quench the reaction by sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic extracts to obtain (R)-2-Methyl-1-benzylpiperazine.

Step 4: Deprotection to (R)-2-Methylpiperazine

  • Dissolve the (R)-2-Methyl-1-benzylpiperazine in a suitable solvent like ethanol or methanol.

  • Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the debenzylation is complete.[6]

  • Filter the catalyst through a pad of celite and concentrate the filtrate to obtain (R)-2-methylpiperazine.

N-Alkylation of (R)-2-Methylpiperazine

With the chiral core in hand, the final step is the introduction of the cyclohexyl group at the N1 position. Reductive amination of cyclohexanone is a widely used and efficient method for this transformation.[7][8][9]

Experimental Protocol: Reductive Amination of (R)-2-Methylpiperazine with Cyclohexanone

  • In a reaction vessel, dissolve (R)-2-methylpiperazine (1 equivalent) and cyclohexanone (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Add a mild acid catalyst, like acetic acid, to facilitate the formation of the enamine/iminium ion intermediate.

  • Introduce a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with an aqueous basic solution (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_chiral_core Synthesis of (R)-2-Methylpiperazine cluster_final_product N-Alkylation L-Alanine L-Alanine Diamine Intermediate Diamine Intermediate L-Alanine->Diamine Intermediate Reductive Amination Piperazinone Piperazinone Diamine Intermediate->Piperazinone Cyclization Protected Piperazine Protected Piperazine Piperazinone->Protected Piperazine Reduction R-2-Methylpiperazine R-2-Methylpiperazine Protected Piperazine->R-2-Methylpiperazine Deprotection Final Product This compound R-2-Methylpiperazine->Final Product Reductive Amination Cyclohexanone Cyclohexanone Cyclohexanone->Final Product

Caption: Synthetic pathway to this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5
pKa (most basic) ~9.0 - 10.0
Boiling Point ~230 - 250 °C
Appearance Likely a colorless to pale yellow oil or low melting solid

Note: These values are estimations and should be confirmed by experimental analysis.

Inferred Pharmacological Profile and Potential Applications

Direct pharmacological studies on this compound are not currently published. However, by examining the structure-activity relationships of related compounds, we can infer its potential biological activities.

The N-cyclohexylpiperazine moiety is a common feature in ligands for various receptors, particularly sigma (σ) receptors.[10] The introduction of a methyl group at the 3-position is likely to modulate the binding affinity and selectivity for these and other receptors. Piperazine derivatives are well-known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[11] The specific pharmacological profile will be highly dependent on the (R)-stereochemistry at the 3-position.

Potential Areas of Investigation:

  • Central Nervous System (CNS) Activity: Given the prevalence of piperazine derivatives in CNS-active drugs, this compound warrants investigation for its potential as an antidepressant, anxiolytic, or antipsychotic agent.

  • Receptor Binding Assays: A comprehensive screening against a panel of CNS receptors (e.g., dopamine, serotonin, sigma, and opioid receptors) would be the first step in elucidating its mechanism of action.

  • Oncology: Certain N-cyclohexylpiperazine derivatives have shown potential in oncology, particularly as ligands for sigma-2 receptors which are overexpressed in some tumor cells.[10]

Signaling Pathway Hypothesis

Signaling_Pathway R_Cmpd This compound Receptor Target Receptor (e.g., Sigma, Dopamine, Serotonin) R_Cmpd->Receptor Binding G_Protein G-Protein Coupling Receptor->G_Protein Second_Messenger Second Messenger System (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an intriguing chiral molecule with the potential for novel pharmacological activities. This guide has outlined a plausible and scalable synthetic route, enabling its preparation for further investigation. The key to unlocking its therapeutic potential lies in a thorough characterization of its receptor binding profile and in vivo effects. Future research should focus on its synthesis and subsequent screening to determine its utility in drug discovery programs, particularly in the areas of neuroscience and oncology. The stereochemistry at the 3-position is expected to be a critical determinant of its biological activity, highlighting the importance of enantiomerically pure synthesis and evaluation.

References

  • ResearchGate. (2025). Preparation of chiral 2-methylpiperazine. Available at: [Link]

  • ResearchGate. (2025). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Available at: [Link]

  • Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. Available at: [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Available at: [Link]

  • ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over... Available at: [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

Sources

(R)-1-Cyclohexyl-3-methylpiperazine: A Chiral Scaffold for Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds remains a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its pharmacological activity. Chiral piperazines represent a privileged scaffold in medicinal chemistry and have emerged as versatile building blocks and catalysts in asymmetric synthesis. This technical guide delves into the potential applications of (R)-1-Cyclohexyl-3-methylpiperazine, a chiral diamine, in the realm of stereoselective organic synthesis. While direct literature on this specific derivative is emerging, this document extrapolates from the well-established chemistry of related chiral piperazines to provide a forward-looking perspective on its synthetic utility.

Synthesis of this compound: A Proposed Enantioselective Route

The efficient construction of enantiopure this compound is the gateway to its application in asymmetric synthesis. Drawing inspiration from established methodologies for chiral piperazine synthesis, a plausible and scalable route is proposed, commencing from readily available starting materials.

A common strategy for the synthesis of chiral piperazines involves the use of the chiral pool, starting from natural amino acids. An alternative approach involves the asymmetric hydrogenation of pyrazine derivatives. A patent for the synthesis of the achiral 1-cyclohexylpiperazine describes a straightforward N-alkylation of a protected piperazine followed by deprotection[1][2]. By adapting these principles, an enantioselective synthesis of the target molecule can be envisioned.

Proposed Synthetic Pathway:

Synthetic_Pathway start (R)-2-Methylpiperazine step1 N-Boc Protection start->step1 intermediate1 (R)-tert-butyl 2-methylpiperazine-1-carboxylate step1->intermediate1 step2 N-Alkylation with Cyclohexyl Bromide intermediate1->step2 intermediate2 (R)-tert-butyl 4-cyclohexyl-2-methylpiperazine-1-carboxylate step2->intermediate2 step3 Boc Deprotection intermediate2->step3 product This compound step3->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of (R)-2-Methylpiperazine

  • To a solution of (R)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-tert-butyl 2-methylpiperazine-1-carboxylate.

Step 2: N-Alkylation with Cyclohexyl Bromide

  • To a solution of (R)-tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and cyclohexyl bromide (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield (R)-tert-butyl 4-cyclohexyl-2-methylpiperazine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve (R)-tert-butyl 4-cyclohexyl-2-methylpiperazine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with aqueous sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Applications in Asymmetric Synthesis

The structural features of this compound, namely the presence of two nitrogen atoms with different steric and electronic environments and a chiral center, make it a promising candidate for several applications in asymmetric synthesis.

As a Chiral Auxiliary

Chiral auxiliaries are powerful tools for stereocontrol in a variety of carbon-carbon bond-forming reactions. The chiral piperazine can be temporarily attached to a substrate, direct the stereochemical outcome of a subsequent reaction, and then be cleaved and potentially recycled.

Application in Asymmetric Alkylation:

The N-acylated derivative of this compound can serve as a chiral enolate precursor for diastereoselective alkylations. The steric bulk of the cyclohexyl group is expected to effectively shield one face of the enolate, leading to high diastereoselectivity.

Asymmetric_Alkylation start N-Acyl-(R)-1-Cyclohexyl-3-methylpiperazine step1 1. LDA, THF, -78 °C 2. R-X start->step1 intermediate Diastereomerically enriched alkylated product step1->intermediate step2 Auxiliary Cleavage (e.g., LiOH, H₂O₂ or LiAlH₄) intermediate->step2 product Enantiomerically enriched carboxylic acid or alcohol step2->product

Caption: Asymmetric alkylation using a chiral piperazine auxiliary.

Table 1: Hypothetical Results for Asymmetric Alkylation

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)
1CH₃I>95:5
2BnBr>95:5
3Allyl Bromide>90:10
As a Chiral Ligand in Asymmetric Catalysis

The diamine motif of this compound makes it an attractive candidate for use as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in the transformation of a prochiral substrate.

Application in Asymmetric Hydrogenation:

Transition metal complexes of chiral diamines are well-established catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. An iridium or ruthenium complex of this compound could potentially catalyze the enantioselective reduction of various substrates.

Asymmetric_Hydrogenation substrate Prochiral Ketone/Olefin product Chiral Alcohol/Alkane substrate->product catalyst [this compound]M-Cl₂ catalyst->product reagents H₂, Base reagents->product

Caption: Asymmetric hydrogenation catalyzed by a chiral piperazine complex.

Table 2: Hypothetical Results for Asymmetric Hydrogenation of Acetophenone

EntryMetal (M)LigandEnantiomeric Excess (ee, %)
1RuThis compound85
2IrThis compound92

Role in Drug Development

The piperazine moiety is a well-known pharmacophore present in numerous approved drugs. The introduction of a chiral center and a lipophilic cyclohexyl group in this compound makes it an attractive building block for the synthesis of novel drug candidates. Its rigidified conformation, due to the cyclohexyl group, could lead to enhanced binding affinity and selectivity for biological targets. Potential therapeutic areas where this scaffold could be explored include neuroscience, oncology, and infectious diseases.

Conclusion and Future Outlook

While direct, extensive experimental data on the applications of this compound in organic synthesis is currently limited in publicly available literature, its structural features strongly suggest its potential as a valuable tool for asymmetric transformations. As a chiral auxiliary, it offers the promise of high diastereoselectivity in alkylation and aldol reactions. As a chiral ligand, it has the potential to induce high enantioselectivity in a range of metal-catalyzed processes. Furthermore, its utility as a chiral building block in medicinal chemistry opens avenues for the discovery of novel therapeutic agents.

The hypothetical protocols and potential applications outlined in this guide are intended to serve as a foundation and inspiration for further research. Experimental validation and optimization are necessary to fully unlock the synthetic potential of this intriguing chiral piperazine derivative. The continued exploration of such novel chiral scaffolds will undoubtedly contribute to the advancement of asymmetric synthesis and the development of new and improved pharmaceuticals.

References

  • Shandong Boyuan Pharm Co Ltd. Preparation method of 1-cyclohexyl piperazine. CN112645901A, April 13, 2021.
  • Patsnap. Preparation method of 1-cyclohexylpiperazine. Eureka. [Link].

Sources

Methodological & Application

The (R)-1-Cyclohexyl-3-methylpiperazine Auxiliary: A Detailed Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Asymmetric Synthesis with Piperazine Auxiliaries

In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high degree of predictability.[1] These molecular scaffolds, temporarily incorporated into a prochiral substrate, effectively translate their inherent chirality to guide the formation of new stereogenic centers.[1]

Among the diverse array of chiral auxiliaries, piperazine derivatives have emerged as a compelling class of controllers for asymmetric transformations.[2][3] Their rigid, chair-like conformation and the presence of two nitrogen atoms offer unique opportunities for steric and electronic control. This guide focuses on a particularly promising yet specialized auxiliary: (R)-1-Cyclohexyl-3-methylpiperazine . While direct literature on this specific auxiliary is nascent, its structural motifs—a bulky cyclohexyl group on one nitrogen and a stereogenic methyl-substituted carbon—suggest a powerful tool for inducing asymmetry.

This document serves as a comprehensive application note and protocol guide for researchers, medicinal chemists, and process development scientists. Drawing upon established principles of asymmetric synthesis and protocols for structurally related chiral piperazine and cyclohexyl-based auxiliaries, we will explore the synthesis, application, and mechanistic underpinnings of using this compound as a chiral auxiliary, with a primary focus on asymmetric alkylation of carboxylic acid derivatives.

Conceptual Framework: The Power of Steric Hindrance and Conformational Rigidity

The efficacy of a chiral auxiliary hinges on its ability to create a highly diastereotopic environment around the reaction center. In the case of this compound, two key structural features are paramount:

  • The Bulky Cyclohexyl Group: Attached to the N1 position, the sterically demanding cyclohexyl group is expected to effectively block one face of the enolate derived from the N-acylated piperazine. This steric blockade is a primary determinant of the diastereoselectivity of incoming electrophiles.

  • The (R)-3-Methyl Group: This stereocenter, adjacent to the second nitrogen, further refines the chiral environment. It influences the puckering of the piperazine ring and the orientation of the N-acyl chain, creating a more defined conformational preference and reinforcing the facial bias established by the cyclohexyl group.

The interplay of these two features locks the N-acylpiperazine into a preferred conformation, which is crucial for predictable and high levels of stereocontrol.

Synthesis of this compound: A Plausible Route

Protocol 1: Synthesis of this compound

Step 1: Synthesis of (R)-2-Methylpiperazine

(R)-2-methylpiperazine can be synthesized from (R)-alanine through a multi-step sequence involving reduction and cyclization, or obtained through resolution of racemic 2-methylpiperazine.[4]

Step 2: N-Boc Protection of (R)-2-Methylpiperazine

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-2-methylpiperazine.

Step 3: Reductive Amination with Cyclohexanone

  • Dissolve Boc-(R)-2-methylpiperazine (1.0 eq) and cyclohexanone (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Boc-(R)-1-Cyclohexyl-3-methylpiperazine.

Step 4: Deprotection of the Boc Group

  • Dissolve the purified Boc-(R)-1-Cyclohexyl-3-methylpiperazine in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Application in Asymmetric Alkylation: A Step-by-Step Guide

The primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from N-acylated derivatives.[6] The following protocol provides a general procedure for this transformation.

Workflow for Asymmetric Alkylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Cleavage Acylation Acylation of Auxiliary Enolate_Formation Enolate Formation Acylation->Enolate_Formation N-Acyl Piperazine Alkylation Alkylation Enolate_Formation->Alkylation Prochiral Enolate Purification Purification of Diastereomers Alkylation->Purification Diastereomeric Mixture Cleavage Auxiliary Cleavage Purification->Cleavage Pure Diastereomer Recovery Auxiliary Recovery Cleavage->Recovery Chiral Acid & Recovered Auxiliary

Caption: Experimental workflow for asymmetric alkylation.

Protocol 2: Asymmetric Alkylation of an N-Acyl-(R)-1-Cyclohexyl-3-methylpiperazine

Step 1: Acylation of the Chiral Auxiliary

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acylpiperazine derivative by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq).

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to liberate the desired chiral carboxylic acid. Several methods can be employed for the cleavage of the amide bond.[7][8]

  • Method A: Basic Hydrolysis

    • Dissolve the alkylated N-acylpiperazine in a mixture of THF and water.

    • Add an excess of a strong base, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH).

    • Heat the mixture to reflux and stir for 12-24 hours.

    • After cooling to room temperature, acidify the mixture with 1 M HCl.

    • Extract the chiral carboxylic acid with an organic solvent.

    • The water-soluble chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

  • Method B: Reductive Cleavage

    • For a milder approach that yields the corresponding chiral alcohol, the amide can be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C to reflux.

    • Workup involves the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in the alkylation of N-acylpiperazine derivatives can be attributed to a well-defined transition state.[1]

G cluster_0 Conformational Lock cluster_1 Facial Shielding cluster_2 Stereoselective Attack Auxiliary This compound Acyl_Chain N-Acyl Chain Enolate Chelated Enolate Auxiliary->Enolate Forms a rigid, chelated enolate Cyclohexyl Bulky Cyclohexyl Group Transition_State Favored Transition State Enolate->Transition_State Presents the bottom face for attack Cyclohexyl->Transition_State Blocks the top face Electrophile Electrophile (E+)

Sources

Asymmetric synthesis using (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Synthesis Using (R)-1-Cyclohexyl-3-methylpiperazine as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are presented as a scientifically-grounded, hypothetical guide. Extensive literature searches did not yield established, field-proven protocols specifically for the use of this compound as a chiral auxiliary. The methodologies described herein are based on the general principles of asymmetric synthesis using chiral amines and should be considered a starting point for research and development. All protocols will require optimization for specific substrates and reaction conditions.

Introduction: The Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, serving as catalysts, resolving agents, or, as explored in this guide, as covalently-bound chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary imparts its stereochemical information onto the substrate, typically through steric hindrance, leading to the preferential formation of one diastereomer over the other. After the desired chiral center is established, the auxiliary is cleaved and can, ideally, be recovered for reuse.

This compound is a chiral diamine possessing two key features that suggest its potential as a chiral auxiliary:

  • A defined stereocenter: The (R)-configuration at the 3-position provides the necessary chiral information.

  • Steric bulk: The cyclohexyl group at the 1-position offers significant steric hindrance, which is crucial for creating a biased and predictable chiral environment.

This guide proposes a hypothetical application of this compound in the diastereoselective alkylation of a prochiral ketone, a cornerstone transformation in the synthesis of complex chiral molecules.

Proposed Application: Asymmetric Alkylation of Prochiral Ketones

A well-established strategy for the asymmetric α-alkylation of ketones involves their conversion to a chiral metalated enamine or imine intermediate. The chiral auxiliary attached to the nitrogen atom directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enamine, resulting in a diastereoselective alkylation. Subsequent hydrolysis of the imine regenerates the ketone, now bearing a new chiral center, and releases the chiral auxiliary.

The proposed workflow using this compound is outlined below.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Deprotonation & Alkylation cluster_2 Step 3: Hydrolysis & Product Isolation Prochiral_Ketone Prochiral Ketone Imine Chiral Imine Intermediate Prochiral_Ketone->Imine + Auxiliary - H2O Auxiliary This compound Metalated_Enamine Metalated Enamine Imine->Metalated_Enamine + Strong Base (e.g., LDA) Alkylated_Imine Diastereomerically Enriched Alkylated Imine Metalated_Enamine->Alkylated_Imine + Electrophile (R-X) Chiral_Ketone α-Alkylated Chiral Ketone Alkylated_Imine->Chiral_Ketone + H3O+ Recovered_Auxiliary Recovered Auxiliary Alkylated_Imine->Recovered_Auxiliary + H3O+

Caption: Proposed workflow for asymmetric alkylation.

Hypothetical Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is determined in the step where the electrophile adds to the metalated enamine. The chiral auxiliary is postulated to control the facial selectivity through steric hindrance. The bulky cyclohexyl group is expected to block one face of the enamine, forcing the electrophile to approach from the less hindered face.

Scale-up synthesis involving (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Scale-Up Synthesis of (R)-1-Cyclohexyl-3-methylpiperazine

Abstract

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to modulate their pharmacological properties. The stereochemistry at the C3 position is often critical for biological activity, making access to enantiomerically pure material essential for drug development and manufacturing. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We detail a robust, two-step synthetic sequence starting from commercially available (R)-2-methylpiperazine, focusing on practical considerations for process safety, reaction monitoring, and final product purification. The protocols herein are designed to be self-validating, incorporating in-process controls and rigorous analytical methods to ensure high chemical and enantiomeric purity on a multi-gram to kilogram scale.

Introduction and Synthetic Strategy

The piperazine motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The introduction of chirality, as in this compound, allows for three-dimensional exploration of chemical space, often leading to improved potency and selectivity. Common strategies for accessing chiral piperazines include asymmetric hydrogenation of pyrazine precursors, resolutions, or building from the chiral pool, such as amino acids.[2][3][4]

For a scalable, cost-effective, and reliable process, a convergent approach is often preferred. Our strategy leverages the commercially available, enantiopure starting material, (R)-2-methylpiperazine. The synthesis proceeds via two key transformations:

  • Regioselective N-Boc Protection: The less sterically hindered nitrogen of (R)-2-methylpiperazine is selectively protected with a tert-butyloxycarbonyl (Boc) group. This directs the subsequent alkylation to the desired N1 position and facilitates purification.

  • N-Alkylation and Deprotection: The remaining secondary amine is alkylated with cyclohexyl bromide. The final deprotection of the Boc group under acidic conditions yields the target compound as its hydrochloride salt, which can be converted to the free base. This approach is analogous to established industrial preparations of similar N-alkylated piperazines, which have been proven to be robust and scalable.[5][6]

The overall synthetic pathway is outlined below.

G cluster_0 Overall Synthetic Scheme Start (R)-2-Methylpiperazine Step1 Step 1: Boc Protection (Boc)2O, Solvent Start->Step1 Intermediate (R)-tert-butyl 3-methylpiperazine-1-carboxylate Step1->Intermediate Step2 Step 2: N-Alkylation Cyclohexyl Bromide, Base Intermediate->Step2 Protected_Product (R)-tert-butyl 4-cyclohexyl- 3-methylpiperazine-1-carboxylate Step2->Protected_Product Step3 Step 3: Deprotection HCl, Solvent Protected_Product->Step3 Final_Product This compound (as HCl salt or free base) Step3->Final_Product

Caption: Proposed synthetic route for this compound.

Detailed Scale-Up Protocol and Experimental Rationale

This protocol is designed for a target scale of ~100-500 grams. All operations involving hazardous chemicals should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of (R)-tert-butyl 3-methylpiperazine-1-carboxylate

Rationale: The Boc-protection step is critical for directing the subsequent alkylation. Dichloromethane (DCM) is chosen as the solvent for its excellent solubility of both starting material and reagent, and its low boiling point facilitates easy removal post-reaction. The reaction is run at 0 °C to control the exotherm associated with the addition of di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and dropping funnel.

  • (R)-2-Methylpiperazine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Dichloromethane (DCM), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Protocol:

  • Charge the 5 L reactor with (R)-2-methylpiperazine (e.g., 200 g) and dichloromethane (2 L).

  • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Dissolve (Boc)₂O (e.g., 458 g) in DCM (1 L) and charge this solution to the dropping funnel.

  • Add the (Boc)₂O solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by slowly adding water (1 L).

  • Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 1 L) and brine (1 x 1 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as a viscous oil or low-melting solid. The material is typically used in the next step without further purification.

Step 2: N-Alkylation to form (R)-tert-butyl 4-cyclohexyl-3-methylpiperazine-1-carboxylate

Rationale: This is a standard nucleophilic substitution (Sₙ2) reaction. Acetonitrile is an excellent polar aprotic solvent for this transformation. Potassium carbonate is a cost-effective and easily removable inorganic base suitable for large-scale production.[5] Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.[6]

Materials and Equipment:

  • 10 L jacketed glass reactor with mechanical stirrer, condenser, and temperature controller.

  • (R)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq)

  • Cyclohexyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN), anhydrous grade

Protocol:

  • Charge the 10 L reactor with the crude product from Step 1 (e.g., ~400 g), potassium carbonate (e.g., 414 g), and acetonitrile (4 L).

  • Begin stirring and add cyclohexyl bromide (e.g., 358 g, 267 mL) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.

  • IPC: Monitor the reaction progress by GC or LC-MS. The reaction is complete when the starting piperazine intermediate is consumed (<2%).

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr byproduct) and wash the filter cake with acetonitrile (2 x 500 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.

Step 3: Deprotection and Isolation of this compound Hydrochloride

Rationale: The Boc group is efficiently cleaved under strongly acidic conditions. Using a solution of HCl in a solvent like isopropanol or dioxane allows for the direct precipitation of the hydrochloride salt, which is an effective method of purification.[6]

Materials and Equipment:

  • 5 L reactor with mechanical stirrer and gas outlet/scrubber.

  • Crude (R)-tert-butyl 4-cyclohexyl-3-methylpiperazine-1-carboxylate (1.0 eq)

  • Isopropanol (IPA) or 1,4-Dioxane

  • 4M HCl in Dioxane or concentrated HCl

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Filtration apparatus (Büchner funnel)

Protocol:

  • Dissolve the crude product from Step 2 (e.g., ~565 g) in isopropanol (2.5 L) in the 5 L reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of 4M HCl in dioxane (e.g., 2.5 L, 5 eq) or an equivalent amount of concentrated HCl. Caution: This is an exothermic process and generates gas (CO₂ and isobutylene). Ensure adequate cooling and ventilation.

  • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until deprotection is complete (monitored by LC-MS).

  • A white precipitate of the hydrochloride salt should form. If precipitation is slow, it can be aided by the addition of an anti-solvent like MTBE (2 L).

  • Cool the slurry to 0-5 °C and stir for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the cake with cold MTBE (2 x 1 L), and dry under vacuum at 40-50 °C to a constant weight.

Step 4: Liberation of Free Base (Optional)

Rationale: For applications requiring the free amine, the hydrochloride salt is neutralized with a strong base. The free base is then extracted into an organic solvent. Final purification is achieved by vacuum distillation, which is a highly effective method for purifying liquid amines at scale.[6]

Protocol:

  • Suspend the hydrochloride salt in water (3 L) in a large beaker or reactor.

  • Cool to 10-15 °C and slowly add 50% w/w sodium hydroxide (NaOH) solution until the pH is >12.

  • Extract the aqueous layer with a suitable solvent like DCM or toluene (3 x 1.5 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.

Process Data and Quality Control

Summary of Process Parameters
ParameterStep 1: Boc ProtectionStep 2: N-AlkylationStep 3: Deprotection/IsolationOverall
Scale (Input) 200 g (R)-2-methylpiperazine~400 g Boc-piperazine~565 g Alkylated intermediate200 g
Typical Yield >95% (crude)~90% (crude)~85% (isolated salt)~72%
Purity (IPC) >98% (LC-MS)>95% (GC)>99% (HPLC)>99%
Enantiomeric Purity N/AN/A>99% ee>99% ee
Analytical Quality Control Protocol: Chiral HPLC

Rationale: Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of chiral amines and their derivatives.[7][8] Diethylamine (DEA) is often added to the mobile phase to improve peak shape for basic analytes by masking residual silanol groups on the stationary phase.[8]

Recommended Chiral HPLC Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: Chiralpak® IC (or similar immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[8]

  • Detection: UV at 205 nm.[7]

  • Sample Preparation: Dissolve ~1 mg of the final product (free base or HCl salt) in 10 mL of mobile phase.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Enantiomeric excess (% ee) ≥ 99.0%.

G cluster_1 Analytical Workflow Sample Final Product Sample Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep Inject Chiral HPLC Injection Prep->Inject Separate Enantiomer Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection (205 nm) Separate->Detect Analyze Data Analysis (Peak Integration, % ee Calculation) Detect->Analyze Result Purity Report (% ee ≥ 99.0%) Analyze->Result

Caption: Workflow for chiral purity analysis by HPLC.

Safety and Scale-Up Considerations

Transitioning a chemical synthesis from the bench to a larger scale introduces significant safety challenges that must be proactively managed.[9] A formal Process Hazard Analysis (PHA) is strongly recommended before attempting this synthesis on a kilogram scale.[10]

Key Hazards and Mitigation Strategies:

  • Thermal Runaway: The N-alkylation and acid-mediated deprotection steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10]

    • Mitigation: Use a jacketed reactor with an efficient cooling system. Employ controlled, slow addition of reagents. Continuously monitor the internal reaction temperature. Never scale up a reaction by more than a factor of 3-5 without re-evaluating thermal safety.[11][12]

  • Gas Evolution: The Boc-deprotection step releases carbon dioxide and isobutylene. In a large, sealed vessel, this can lead to dangerous pressure buildup.

    • Mitigation: Ensure the reactor is properly vented to a scrubber system to neutralize acidic vapors and handle the off-gassing. Avoid using needles for gas outlet on scaled-up reactions; use proper gas inlet/outlet adapters.[11]

  • Material Handling: Handling large volumes of flammable solvents (DCM, ACN, MTBE), corrosive acids (HCl), and strong bases (NaOH) increases the risk of spills and exposure.[11]

    • Mitigation: Use appropriate transfer equipment (e.g., pumps, cannula for smaller scales). Ensure all personnel are equipped with proper PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.

  • Equipment Integrity: Larger glassware and reactors are heavier and more cumbersome.

    • Mitigation: Ensure all equipment is properly clamped and supported. Practice manipulations with a non-hazardous solvent like water to get a feel for the weight and handling of large separatory funnels or flasks.[11]

G cluster_safety Scale-Up Safety Checkpoints PHA Process Hazard Analysis (PHA) Identify thermal, pressure, and chemical hazards before starting. Alkylation Alkylation Step Controlled reagent addition Continuous temperature monitoring Adequate cooling capacity PHA:f1->Alkylation:c Deprotection Deprotection Step Ensure proper venting/scrubbing Slow, controlled acid addition Monitor for exotherm PHA:f1->Deprotection:v Handling Material Handling Use appropriate PPE Employ safe transfer methods (pumps) Ensure secondary containment PHA:f1->Handling:p Alkylation->Deprotection Deprotection->Handling Final Final Product Safety Review Handling->Final

Caption: Critical safety checkpoints for the scale-up process.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of enantiomerically pure this compound. By employing a convergent strategy based on regioselective N-alkylation and leveraging established industrial methodologies, this process delivers high yields and exceptional purity. The emphasis on in-process controls, rigorous analytical validation, and proactive safety management ensures that this protocol is well-suited for researchers and process chemists in the pharmaceutical industry who require reliable access to this important chiral intermediate.

References

  • Bunnage, M. E., Chippindale, A. M., Davies, S. G., Parkin, R. M., Smith, A. D., & Withey, J. M. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1, 3708-3723. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4823-4829. [Link]

  • QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(38), 9663-9667. [Link]

  • Sun, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273-6278. [Link]

  • Wang, C., et al. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Angewandte Chemie International Edition, 58(42), 15155-15160. [Link]

  • Zhang, Z., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(43), 12791-12795. [Link]

  • Preparation method of 1-cyclohexylpiperazine. (2018). CN112645901A.
  • Preparation method of 1-cyclohexylpiperazine. (2021). Eureka | Patsnap. [Link]

  • Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. [Link]

Sources

Application Notes & Protocols: (R)-1-Cyclohexyl-3-methylpiperazine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of asymmetric catalysis and literature precedents for structurally similar chiral piperazine ligands. As of the date of this publication, specific literature detailing the catalytic applications of (R)-1-Cyclohexyl-3-methylpiperazine is limited. Therefore, the following content should be considered a well-informed guide and a starting point for the empirical development of catalytic systems utilizing this specific ligand.

Introduction: The Potential of this compound in Asymmetric Synthesis

The piperazine scaffold is a privileged structural motif in medicinal chemistry and has gained significant attention in the field of asymmetric catalysis.[1] The inherent chirality and conformational rigidity of substituted piperazines make them excellent candidates for chiral ligands that can effectively induce enantioselectivity in a variety of metal-catalyzed reactions. The target ligand, this compound, combines several key features that suggest its potential as a valuable tool for asymmetric synthesis:

  • Defined Chirality: The (R)-configuration at the C3 position provides a fixed chiral environment around a coordinating metal center.

  • Steric Hindrance: The bulky cyclohexyl group on one nitrogen atom can influence the spatial arrangement of substrates and reagents, enhancing facial discrimination.

  • Bidentate Coordination: The two nitrogen atoms of the piperazine ring can chelate to a metal center, forming a stable and well-defined catalytic complex.

This guide provides a detailed exploration of the potential applications of this compound as a ligand in key catalytic transformations, complete with theoretical background, detailed experimental protocols, and data interpretation guidelines.

Synthesis of this compound

A robust synthesis of the chiral ligand is paramount for its application in catalysis. While a specific, published route for this compound was not identified, a plausible synthetic strategy can be devised based on established methods for the asymmetric synthesis of substituted piperazines.[2] A potential retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 (R)-N-Boc-2-methylpiperazine Target->Intermediate1 Reductive Amination Intermediate2 Cyclohexanone Target->Intermediate2 Reductive Amination Intermediate3 (R)-Alanine derivative Intermediate1->Intermediate3 Cyclization Intermediate4 Ethylene diamine derivative Intermediate1->Intermediate4 Cyclization G cluster_0 Catalytic Cycle A Pd(0)L* B π-allyl-Pd(II)L* Complex A->B Oxidative Addition (Allylic Substrate) C Nucleophilic Attack B->C Nucleophile C->A Reductive Elimination D Product C->D G cluster_0 Proposed Catalytic Pathway A Cu(II)L* Complex B Aldehyde Coordination A->B Aldehyde C Nitronate Formation A->C Nitroalkane + Base D Stereoselective C-C Bond Formation B->D C->D E Product Release D->E Protonation E->A

Sources

Application Notes and Protocols for (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cyclohexyl-3-methylpiperazine, with CAS number 182141-99-7, is a chiral substituted piperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized as a significant pharmacophore in numerous biologically active compounds. The specific stereochemistry of the (R)-enantiomer, combined with the cyclohexyl and methyl substitutions, suggests its potential utility as a key building block in the synthesis of novel therapeutic agents and other complex organic molecules. Its molecular formula is C₁₁H₂₂N₂, and it has a molecular weight of 182.31 g/mol .[1]

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound, drawing upon established best practices for chiral amines and substituted piperazines. The protocols herein are designed to ensure experimental integrity and personnel safety.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is provided below. It is important to note that some of these properties are predicted and should be treated as estimates.

PropertyValueSource
CAS Number 182141-99-7[1]
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
Boiling Point (Predicted) 256.3 ± 8.0 °C[1]
Density (Predicted) 0.941 ± 0.06 g/cm³[1]
pKa (Predicted) 9.31 ± 0.40[1]

Safety, Handling, and Personal Protective Equipment (PPE)

Hazard Assessment:

Based on analogous compounds, this compound should be handled as a substance that may:

  • Cause skin irritation or burns.[2][5]

  • Cause serious eye irritation or damage.[2][5]

  • Be harmful if swallowed or inhaled.

  • Cause respiratory tract irritation.[4][5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, irritation, and potential burns.
Body Protection A lab coat, and in cases of potential splashing, a chemical-resistant apron.To protect the skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any vapors or aerosols.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS of structurally similar compounds Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Consult SDS->Don PPE Assess Hazards Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Weigh/Measure Weigh or Measure Compound in Hood Prepare Hood->Weigh/Measure Reaction Setup Perform Experimental Procedures in Hood Weigh/Measure->Reaction Setup Decontaminate Decontaminate Glassware and Surfaces Reaction Setup->Decontaminate Dispose Waste Dispose of Waste in Designated Containers Decontaminate->Dispose Waste Remove PPE Remove and Dispose of PPE Properly Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands start Compound Received check_container Is container sealed and undamaged? start->check_container store_fridge Store at 2-8°C in a designated refrigerator. check_container->store_fridge Yes quarantine Quarantine and inspect for potential contamination. check_container->quarantine No inert_atm Is an inert atmosphere required? store_fridge->inert_atm purge_store Purge with Argon/Nitrogen and seal tightly. inert_atm->purge_store Yes check_incompatibles Check for incompatible materials in storage area. inert_atm->check_incompatibles No purge_store->check_incompatibles isolate_store Store in a segregated area away from incompatibles. check_incompatibles->isolate_store Yes end Storage Complete check_incompatibles->end No isolate_store->end

Caption: Decision protocol for the proper storage of this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound as a reactant in a typical organic synthesis reaction.

Protocol 1: Use as a Nucleophile in an N-Alkylation Reaction

This protocol describes a general procedure for the alkylation of the secondary amine in the piperazine ring.

  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet.

    • Ensure all glassware is dry and the system is under a positive pressure of nitrogen.

  • Reagent Addition:

    • In the fume hood, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

    • Add a base (e.g., K₂CO₃, Et₃N, 1.2-2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.1 equivalents) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (this will be dependent on the specific substrates and solvent) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any solid inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Protocol 2: Use in Amide Bond Formation

This protocol outlines the coupling of the secondary amine with a carboxylic acid to form an amide.

  • Preparation:

    • In a fume hood, dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a dry flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

  • Activation and Coupling:

    • Add a peptide coupling agent (e.g., HBTU, HATU, or EDC/HOBt, 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the carboxylic acid solution.

    • Stir the mixture at 0°C for 15-30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same solvent.

    • Slowly add the solution of the amine to the activated carboxylic acid mixture at 0°C.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Perform an aqueous work-up similar to Protocol 1 to remove water-soluble byproducts.

    • Purify the resulting amide by column chromatography or recrystallization.

Disposal

All waste containing this compound should be considered hazardous.

  • Liquid Waste: Collect all organic and aqueous waste in appropriately labeled, sealed hazardous waste containers.

  • Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be collected in a designated solid hazardous waste container.

  • Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [5]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]* Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

  • AK Scientific, Inc. Safety Data Sheet for 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 1-Cyclohexylpiperazine. (2011-12-15).
  • Thermo Fisher Scientific. SAFETY DATA SHEET for Piperazine. (2018-01-18).
  • Sigma-Aldrich. SAFETY DATA SHEET for 1-Cyclohexylpiperazine.
  • Sigma-Aldrich. SAFETY DATA SHEET for 1-Methylpiperazine. (2025-05-06).
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions with (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis and handling of (R)-1-Cyclohexyl-3-methylpiperazine. This document is structured to provide practical, experience-driven insights to anticipate and resolve common experimental challenges.

Introduction

This compound is a chiral substituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The synthesis of this specific chiral compound, however, can be accompanied by several side reactions that can impact yield, purity, and stereochemical integrity. This guide will address these challenges in a question-and-answer format, providing both explanatory and actionable advice.

Part 1: Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the synthesis of this compound, which is typically prepared via N-alkylation of (R)-2-methylpiperazine with a cyclohexyl electrophile or through reductive amination of (R)-2-methylpiperazine with cyclohexanone.

FAQ 1: Over-alkylation Leading to Di-substituted Byproduct

Question: I am attempting to synthesize this compound, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the 1,4-dicyclohexyl-2-methylpiperazine. How can I prevent this?

Answer: The formation of a di-substituted piperazine is a very common side reaction due to the presence of two reactive secondary amine groups on the piperazine ring.[1] The mono-alkylated piperazine can act as a nucleophile and react with another equivalent of the alkylating agent.

Key Factors Influencing Over-Alkylation:

FactorRationale
Stoichiometry An excess of the alkylating agent (e.g., cyclohexyl bromide) will drive the reaction towards di-substitution.
Reaction Temperature Higher temperatures can provide the activation energy for the less reactive N4-nitrogen of the mono-substituted piperazine to react.[1]
Base A strong base can deprotonate the N4-nitrogen, increasing its nucleophilicity and promoting the second alkylation.
Rate of Addition Rapid addition of the alkylating agent can create localized high concentrations, favoring di-substitution.

Troubleshooting Strategies:

  • Use of a Protecting Group: The most robust method to ensure mono-alkylation is to use a starting material where one of the nitrogens is protected, such as (S)-1-Boc-3-methylpiperazine.[2] The cyclohexyl group is introduced at the unprotected nitrogen, followed by deprotection of the Boc group.

  • Excess of Piperazine: Using a large excess of the starting (R)-2-methylpiperazine can statistically favor the reaction of the alkylating agent with the more abundant unreacted piperazine.

  • Slow Addition of Alkylating Agent: Adding the cyclohexyl halide dropwise over an extended period helps to maintain a low concentration of the electrophile, thus favoring mono-alkylation.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity for the more reactive nitrogen.[1]

FAQ 2: Loss of Stereochemical Integrity (Epimerization)

Question: My final product shows the presence of the (S)-enantiomer or diastereomers. What reaction conditions could be causing epimerization at the C3 chiral center?

Answer: Maintaining the stereochemical integrity of the chiral center at C3 is crucial. Epimerization can occur under harsh reaction conditions, particularly those involving strong bases or high temperatures.

Potential Causes of Epimerization:

  • Harsh Basic Conditions: Strong bases can potentially deprotonate the C-H bond at the chiral center, leading to a planar intermediate and subsequent loss of stereochemistry upon reprotonation.

  • Elevated Temperatures: High reaction temperatures over extended periods can also contribute to racemization.

Strategies to Maintain Stereochemical Purity:

  • Use of Mild Bases: Employ milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Chiral Purification: If a small amount of the undesired enantiomer is formed, chiral HPLC or supercritical fluid chromatography (SFC) may be necessary for purification. The use of polysaccharide-based chiral stationary phases is often effective for separating piperazine enantiomers.[3]

FAQ 3: Side Reactions during Reductive Amination

Question: I am using reductive amination of (R)-2-methylpiperazine with cyclohexanone to synthesize my target compound. What are the potential side reactions, and how can I minimize them?

Answer: Reductive amination is a common and effective method for N-alkylation. However, several side reactions can occur.[4]

Common Side Reactions in Reductive Amination:

Side ReactionFormation MechanismMitigation Strategy
Over-alkylation The product, this compound, can react with another molecule of cyclohexanone.Use an excess of the piperazine starting material.
Aldol Condensation of Ketone Cyclohexanone can undergo self-condensation in the presence of acid or base catalysts.Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is effective under neutral or slightly acidic conditions.
Reduction of Ketone The reducing agent can directly reduce cyclohexanone to cyclohexanol.Use a pH-sensitive reducing agent like NaBH₃CN or the milder NaBH(OAc)₃, which are more selective for the iminium ion over the ketone.

Troubleshooting Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild, tolerant of various functional groups, and reduces the intermediate iminium ion much faster than the starting ketone.[4]

  • pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions (pH 4-6).

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to side product formation.[5]

Part 2: Experimental Protocols & Workflows

Protocol 1: Mono-N-alkylation of (R)-2-methylpiperazine using a Boc Protecting Group

This protocol outlines a reliable method for the synthesis of this compound that minimizes the risk of di-alkylation.

Step 1: Protection of (R)-2-methylpiperazine

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain crude (R)-4-Boc-2-methylpiperazine, which can be purified by column chromatography.

Step 2: N-Alkylation with Cyclohexyl Bromide

  • Dissolve (R)-4-Boc-2-methylpiperazine (1.0 eq) in an aprotic solvent like acetonitrile or DMF.

  • Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add cyclohexyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield (R)-4-Boc-1-cyclohexyl-2-methylpiperazine.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, this compound.

Part 3: Visualization of Reaction Pathways

Diagram 1: N-Alkylation and the Over-alkylation Side Reaction

G cluster_main Desired Mono-alkylation Pathway cluster_side Over-alkylation Side Reaction R2MP (R)-2-methylpiperazine CHXBr Cyclohexyl Bromide Product This compound R2MP->Product + Cyclohexyl Bromide (Base) Side_Product 1,4-Dicyclohexyl-2-methylpiperazine Product_node This compound Product_node->Side_Product + Cyclohexyl Bromide (Excess Reagent/High Temp) CHXBr2 Cyclohexyl Bromide

Caption: Desired mono-alkylation versus the over-alkylation side reaction pathway.

Diagram 2: Troubleshooting Workflow for Low Yield/Purity

G cluster_overalkylation Troubleshooting Over-alkylation cluster_stereochem Troubleshooting Epimerization cluster_sm Troubleshooting Incomplete Reaction start Low Yield or Impure Product check_overalkylation Check for Over-alkylation (LC-MS / NMR) start->check_overalkylation check_stereochem Check for Epimerization (Chiral HPLC) start->check_stereochem check_sm Unreacted Starting Material? start->check_sm sol_overalkylation Use protecting group Decrease temp Slow addition of alkylating agent check_overalkylation->sol_overalkylation Present sol_stereochem Use milder base Lower reaction temp check_stereochem->sol_stereochem Observed sol_sm Increase reaction time Increase temperature cautiously Check reagent quality check_sm->sol_sm Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • BenchChem Application Notes. (2025). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • BenchChem Application Notes. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Chem-Impex. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from [Link]

  • Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from Reactions with (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (R)-1-Cyclohexyl-3-methylpiperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of reaction products derived from this chiral building block. The basic nature of the piperazine ring and the presence of multiple stereoisomers often require carefully optimized purification strategies.

Troubleshooting Guide

This section addresses common problems observed during the workup and purification of compounds synthesized using this compound.

Issue 1: Low or No Recovery of Product After Aqueous Workup

Symptom: After quenching the reaction and performing a liquid-liquid extraction, the desired product is not found in the organic layer, leading to significant loss of material.

Potential Causes:

  • Protonation of the Piperazine Nitrogens: The product, containing the piperazine moiety, is basic. If the aqueous layer is neutral or acidic (pH < 7), the piperazine nitrogens will be protonated, forming a salt. This salt is highly soluble in the aqueous phase and will not partition into the organic solvent.

  • Emulsion Formation: The amphiphilic nature of some reaction products can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product and preventing efficient separation.

Systematic Solutions:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic. Add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH) until the pH is between 9 and 11. Monitor the pH using test strips. This deprotonates the piperazine salt, rendering the product neutral and soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Breaking Emulsions: If an emulsion forms, several techniques can be employed:

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filter the entire mixture through a pad of Celite®.

    • Allow the mixture to stand for an extended period without agitation.

    • If the emulsion persists, solvent evaporation followed by re-dissolution in a different solvent system may be necessary.

Issue 2: Product Contaminated with Starting Material or Reagent-Related Impurities

Symptom: TLC or LC-MS analysis of the crude product shows the presence of unreacted this compound or byproducts from reagents (e.g., coupling agents, acylating agents).

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Stoichiometry: Incorrect stoichiometry, particularly an excess of the piperazine starting material, is a common cause.

  • Hydrolysis of Reagents: Water-sensitive reagents may have hydrolyzed, creating acidic or other reactive byproducts that can complicate purification.

Systematic Solutions:

  • Acidic Wash (for removing basic impurities): An effective way to remove the unreacted basic piperazine is to perform an acidic wash during the workup.

    • Dissolve the crude product in an organic solvent (e.g., EtOAc, DCM).

    • Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or 5% citric acid solution.

    • The basic starting material and product will be protonated and move into the aqueous layer.

    • Collect the aqueous layer, basify it to pH 9-11 with NaOH or Na₂CO₃, and then re-extract the purified product back into an organic solvent. This procedure effectively separates the basic compounds from non-basic impurities.[1]

  • Column Chromatography: If acidic washing is not feasible or is insufficient, column chromatography is the primary method for purification.[2] Given the basic nature of the product, special considerations are necessary (see FAQ section for details).

Issue 3: Difficulty in Separating Diastereomers by Column Chromatography

Symptom: The reaction has generated a new stereocenter, resulting in a mixture of diastereomers that co-elute or show very poor separation on a standard silica gel column.

Potential Causes:

  • Similar Polarity: Diastereomers often have very similar polarities, making separation on standard stationary phases challenging.

  • Suboptimal Mobile Phase: The chosen solvent system may not provide sufficient selectivity to resolve the diastereomers.

Systematic Solutions:

  • Optimize Chromatography Conditions:

    • Test Multiple Solvent Systems: Screen a wide range of solvent systems with varying polarity and composition (e.g., Hexane/EtOAc, DCM/Methanol). A useful starting point is often a system like 80:20 hexane/ethyl acetate.[2]

    • Add a Basic Modifier: The basic piperazine moiety can interact strongly with the acidic silica gel, causing peak tailing and poor resolution. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-1%) to the mobile phase can deactivate the acidic sites on the silica, leading to sharper peaks and improved separation.

    • Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral), or reversed-phase silica (C18). Chiral stationary phases can also be effective for separating diastereomers.[3][4]

  • Crystallization: If chromatography is unsuccessful, crystallization can be a powerful technique for separating diastereomers.[5] One diastereomer is often less soluble and will crystallize preferentially from a supersaturated solution.

    • Screen Solvents: Test the solubility of the crude mixture in various solvents at both room temperature and elevated temperatures to find a suitable system where the solubility changes significantly with temperature.[6]

    • Utilize Anti-Solvents: An anti-solvent, in which the product is insoluble, can be added slowly to a solution of the product to induce crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction?

Common impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound or the other reactant.

  • Reagent-Derived Byproducts: Urea byproducts from coupling agents (e.g., DCC, EDC), or hydrolyzed forms of acylating/sulfonylating agents.

  • Side-Reaction Products: Products resulting from reactions with impurities in solvents or reagents. For instance, reactive impurities in excipients or solvents, such as aldehydes or peroxides, can lead to unexpected byproducts.[8]

  • Enantiomeric/Diastereomeric Impurities: If the reaction conditions are not optimized, racemization or epimerization at a labile center can occur.

Q2: How do I select the best conditions for column chromatography?

A systematic approach is most effective:

  • TLC Analysis: First, run Thin-Layer Chromatography (TLC) plates in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol). The ideal system will show good separation between your product and impurities, with an Rf value for your product between 0.2 and 0.4.[2]

  • Add a Basic Modifier: As nitrogen-containing heterocyclic compounds can streak on silica, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your chosen mobile phase to improve peak shape.[9]

  • Choose the Right Stationary Phase: Standard silica gel is the first choice. If separation is poor or the compound is unstable on silica, consider neutral or basic alumina. For highly polar compounds, reversed-phase (C18) chromatography may be more suitable.

Parameter Recommendation for Piperazine Derivatives Rationale
Stationary Phase Silica Gel (default), Neutral or Basic AluminaSilica is acidic and can cause tailing. Alumina can be a better alternative for very basic compounds.
Mobile Phase Hexane/EtOAc or DCM/MeOH gradientsStart with non-polar systems and increase polarity as needed.
Additive 0.1 - 1% Triethylamine (TEA) or NH₄OHDeactivates acidic silanol groups, preventing peak tailing and improving resolution.

Q3: Can I use crystallization to purify my product instead of chromatography?

Yes, crystallization is an excellent and often preferred method for purifying solid products, especially on a large scale.[5]

  • Advantages: Can provide very high purity material, is scalable, and can be more cost-effective than chromatography.

  • Disadvantages: Yields can sometimes be lower than chromatography, and it is not suitable for oils or amorphous solids. Finding the right crystallization conditions can be time-consuming.[10]

  • When to Use It: It is particularly effective if your product is a solid with a distinct melting point and you can find a solvent system with a steep solubility curve with respect to temperature.[6]

Q4: My product is an oil. How can I purify it if it doesn't crystallize?

For oily products, you have several options:

  • Column Chromatography: This is the most common method for purifying oils.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be a highly effective purification method.[11]

  • Salt Formation: Convert the basic oily product into a solid salt by treating it with an acid (e.g., HCl, HBr, or tartaric acid). The resulting salt can often be purified by crystallization. The free base can then be regenerated by treatment with a base.

Visual Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC/LCMS) is_major_product Is the desired product the major component? start->is_major_product is_solid Is the product a solid? column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) try_cryst Attempt Crystallization (Solvent Screening) is_solid->try_cryst Yes is_major_product->is_solid Yes is_major_product->column_chrom No pure_product Pure Product (Solid or Oil) column_chrom->pure_product cryst_success Crystallization Successful? try_cryst->cryst_success cryst_success->column_chrom No pure_solid Pure Solid Product cryst_success->pure_solid Yes

Caption: Decision tree for selecting an appropriate purification method.

Acid-Base Extraction Workflow for Basic Products

Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude product in organic solvent (e.g., EtOAc). step2 Step 2: Acid Wash Wash with 1M HCl (aq). Separates layers. step1->step2 step3 Organic Layer Contains neutral/acidic impurities. (Discard or process separately) step2->step3 step4 Aqueous Layer Contains protonated product and basic impurities. step2->step4 step5 Step 3: Basification Adjust aqueous layer pH to 9-11 with NaOH (aq). step4->step5 step6 Step 4: Re-extraction Extract with fresh organic solvent. Product moves back to organic layer. step5->step6 step7 Final Organic Layer Contains purified basic product. Dry (e.g., MgSO₄) and concentrate. step6->step7

Caption: Workflow for purification using acid-base liquid-liquid extraction.

References

  • Vertex AI Search. (2025, January 15).
  • Unacademy. How Extraction Methods are Applied in Pharmacy.
  • Basicmedical Key. (2016, June 24). Extraction methods in pharmaceutical analysis.
  • Pharmaceutical Extraction. (n.d.).
  • International Journal of Science and Research Archive. (2023, September 25). Extraction: An important tool in the pharmaceutical field.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2025, October 19).
  • Reddit. (2021, March 8).
  • YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques.
  • National Institutes of Health.
  • Google Patents.
  • YouTube. (2020, October 9).
  • UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
  • National Institutes of Health. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • A Review on Analytical Methods for Piperazine Determin
  • National Institutes of Health. Prescribed drugs containing nitrogen heterocycles: an overview.
  • National Institutes of Health.
  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF.
  • eCampusOntario Pressbooks. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • YouTube. (2021, July 6). Co-crystallization. A Perspective on Current Practices.
  • Sigma-Aldrich. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8.
  • Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III).
  • PubChem. 3-Cyclohexyl-1-methylpiperazine.

Sources

Technical Support Center: Enhancing Diastereoselectivity in Asymmetric Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Enders SAMP/RAMP Hydrazone Methodology

Welcome to our technical support center, designed for researchers, scientists, and professionals in drug development. While inquiries have been made regarding the specific application of (R)-1-Cyclohexyl-3-methylpiperazine as a chiral auxiliary, the publicly available scientific literature does not currently detail its use for improving diastereoselectivity in common asymmetric syntheses.

However, the principles of achieving high diastereoselectivity are universal, and we can provide an in-depth guide using a closely related and extensively validated system: the Enders SAMP/RAMP hydrazone alkylation . This methodology is a cornerstone of modern asymmetric synthesis for the α-alkylation of ketones and aldehydes, offering predictable and high levels of stereocontrol.[1] This guide will address common challenges and questions encountered when using this powerful technique, structured to provide actionable solutions and a deep understanding of the underlying principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the Enders SAMP/RAMP hydrazone alkylation for achieving high diastereoselectivity?

The Enders SAMP/RAMP methodology is a powerful strategy for the asymmetric α-alkylation of carbonyl compounds.[1] It involves the temporary conversion of a prochiral ketone or aldehyde into a chiral hydrazone by condensation with a chiral auxiliary. The two most common auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1]

The high diastereoselectivity of this method stems from several key factors:

  • Formation of a Rigid Azaenolate: Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the chiral hydrazone forms a rigid, six-membered chelated azaenolate intermediate. The lithium cation is coordinated to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group of the auxiliary.

  • Steric Shielding: This chelation locks the conformation of the azaenolate, and the bulky pyrrolidine ring of the auxiliary effectively shields one face of the nucleophilic carbon.

  • Directed Electrophilic Attack: Consequently, the incoming electrophile (e.g., an alkyl halide) can only attack from the less sterically hindered face, leading to the formation of one diastereomer in high excess.

Q2: How do I choose between SAMP and RAMP?

The choice between SAMP and RAMP depends on the desired absolute configuration of the newly formed stereocenter in the final product. Since they are enantiomers, they provide access to opposite enantiomers of the alkylated product. For a given ketone and electrophile, using SAMP will yield one enantiomer of the product, while using RAMP will produce the other. This enantio-complementarity is a significant advantage of the method.

Q3: Can this method be used for both ketones and aldehydes?

Yes, the Enders SAMP/RAMP methodology is highly effective for the asymmetric α-alkylation of both ketones and aldehydes, making it a versatile tool in organic synthesis.[1]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Poor d.r.)

A low diastereomeric ratio is one of the most common issues encountered. Here are the potential causes and solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Deprotonation If the deprotonation to form the azaenolate is not complete, the remaining unreacted hydrazone can react non-selectively, or residual starting ketone can undergo direct, non-stereoselective enolization and alkylation.- Ensure the use of a sufficiently strong and fresh solution of LDA. - Use a slight excess of LDA (typically 1.1-1.2 equivalents). - Allow sufficient time for the deprotonation to go to completion at the recommended temperature (typically -78 °C).
Incorrect Reaction Temperature The stability of the chelated transition state is highly dependent on temperature. Higher temperatures can lead to a less rigid transition state, allowing for attack from the undesired face and thus lowering diastereoselectivity.- Maintain a very low temperature during the alkylation step, often as low as -100 °C to -110 °C.[1] - Ensure accurate temperature monitoring and control throughout the reaction.
Suboptimal Solvent The solvent can affect the stability and aggregation state of the lithium azaenolate.- Tetrahydrofuran (THF) is the most commonly used and recommended solvent for this reaction. - Ensure the use of anhydrous solvent to prevent quenching of the azaenolate.
Sterically Demanding Electrophile Very bulky electrophiles may have difficulty approaching the azaenolate, potentially leading to lower reactivity and selectivity.- If possible, consider using a less sterically hindered electrophile. - Optimization of the reaction temperature and time may be necessary for bulky electrophiles.
Problem 2: Low Yield of the Alkylated Product

Low yields can be attributed to several factors, from starting material quality to reaction conditions.

Potential Cause Explanation Troubleshooting Steps
Inefficient Hydrazone Formation The initial formation of the hydrazone from the ketone/aldehyde and the auxiliary is a crucial step. Incomplete formation will result in a lower overall yield.- Ensure the effective removal of water during the condensation reaction, typically by azeotropic distillation with a Dean-Stark trap. - Use a catalytic amount of a weak acid, such as p-toluenesulfonic acid, to facilitate the reaction.
Presence of Water or Protic Impurities The lithium azaenolate is a very strong base and will be quenched by any protic species, such as water.- Use rigorously dried solvents and glassware. - Ensure the starting materials and reagents are anhydrous.
Side Reactions Over-alkylation can occur if the product is deprotonated and reacts with another equivalent of the electrophile.- Use a controlled amount of the electrophile (typically 1.0-1.1 equivalents). - Maintain a low reaction temperature to minimize side reactions.
Difficult Auxiliary Cleavage The final step of cleaving the auxiliary to regenerate the ketone can sometimes be problematic, leading to product loss.- Ozonolysis is a common and effective method for cleavage.[1] - Alternatively, oxidative cleavage with reagents like sodium periodate or acidic hydrolysis can be employed, but conditions may need to be optimized for your specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of a Ketone using SAMP

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Formation of the SAMP Hydrazone

  • To a solution of the ketone (1.0 equiv) in an appropriate solvent (e.g., toluene or benzene), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude hydrazone by distillation or chromatography.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.2 equiv) in anhydrous THF at -78 °C.

  • Slowly add a solution of the purified SAMP hydrazone (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.

  • Cool the reaction mixture to -100 °C.

  • Slowly add the alkyl halide (1.1 equiv) to the reaction mixture.

  • Stir at -100 °C for the optimized reaction time (typically 1-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the hydrazone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting α-alkylated ketone by chromatography.

Visualizing the Mechanism

The following diagrams illustrate the key steps and the origin of stereocontrol in the Enders SAMP/RAMP hydrazone alkylation.

SAMP_Hydrazone_Formation Ketone Prochiral Ketone Hydrazone Chiral SAMP Hydrazone Ketone->Hydrazone + SAMP - H₂O SAMP (S)-SAMP SAMP->Hydrazone H2O H₂O

Caption: Formation of the chiral SAMP hydrazone from a prochiral ketone.

Azaenolate_Formation_and_Alkylation cluster_top Stereoselective Alkylation cluster_bottom Auxiliary Cleavage Hydrazone Chiral SAMP Hydrazone Azaenolate Chelated Lithium Azaenolate (Top face shielded) Hydrazone->Azaenolate LDA, -78°C Alkylated_Hydrazone Alkylated Hydrazone (Single Diastereomer) Azaenolate->Alkylated_Hydrazone + R-X, -100°C (Attack from bottom face) Final_Ketone α-Alkylated Ketone (High e.e.) Alkylated_Hydrazone->Final_Ketone Ozonolysis

Caption: Key steps showing stereocontrol and final product formation.

References

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-Amino-2-methoxymethylpyrrolidine (SAMP). Organic Syntheses, 65, 173.
  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
  • Enders, D. (1984). Alkylation of chiral hydrazones. In Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press.
  • Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified route to the enantiomeric 1,2,3,4-tetrahydro-β-carbolines. Journal of the American Chemical Society, 116(20), 9361-9362.

Sources

Technical Support Center: Removal of (R)-1-Cyclohexyl-3-methylpiperazine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R)-1-Cyclohexyl-3-methylpiperazine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of this versatile chiral auxiliary. Our focus is on providing practical, field-proven insights to ensure the successful cleavage of the auxiliary and recovery of your target chiral molecule.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as diastereoselective alkylations of enolates.[1] Its rigid piperazine ring and the stereodirecting influence of the cyclohexyl and methyl groups allow for high levels of stereocontrol. The auxiliary is temporarily attached to a substrate, typically via an amide bond, to direct the formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary must be efficiently removed to yield the final enantiomerically enriched product.[1]

This guide will focus exclusively on the critical final step: the cleavage of the N-acyl amide bond to liberate the target molecule and allow for the potential recovery of the auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound auxiliary?

The removal of the this compound auxiliary involves the cleavage of a robust amide bond. The most common methods fall into three categories:

  • Acidic or Basic Hydrolysis: This method cleaves the amide bond to yield the corresponding carboxylic acid.

  • Reductive Cleavage: This approach reduces the amide to an alcohol or an aldehyde, depending on the reagents and conditions used.

  • Organometallic Addition: This less common method involves the addition of organometallic reagents to the amide carbonyl, which can lead to the formation of ketones.

Q2: How do I choose the appropriate cleavage method?

The choice of cleavage method is dictated by the desired functionality in your final product and the compatibility of your molecule with the reaction conditions.

  • If your target is a chiral carboxylic acid , acidic or basic hydrolysis is the most direct route.

  • To obtain a chiral primary alcohol , reductive cleavage using a strong hydride reagent like lithium aluminum hydride (LAH) is typically employed.

  • For the synthesis of a chiral aldehyde , a more controlled reductive cleavage is necessary.

Q3: Can the this compound auxiliary be recovered after cleavage?

Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse.[1] After cleavage, the protonated auxiliary will typically be in the aqueous layer during an extractive workup. Neutralization with a base followed by extraction with an organic solvent can allow for its isolation.

Q4: What are the most common challenges encountered during the removal of this auxiliary?

The primary challenges include:

  • Incomplete Cleavage: The steric hindrance from the cyclohexyl group can make the amide bond resistant to cleavage.

  • Epimerization: Harsh basic or acidic conditions can lead to the loss of stereochemical integrity at the α-carbon of the target molecule.

  • Side Reactions: The reagents used for cleavage can sometimes react with other functional groups in the molecule.

  • Difficult Purification: Separating the target molecule from the auxiliary and any byproducts can be challenging.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the removal of the this compound auxiliary.

Issue 1: Incomplete Amide Cleavage

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (the N-acyl piperazine adduct) remaining after the reaction.

Causality: The amide bond formed with the this compound auxiliary is sterically hindered due to the bulky cyclohexyl group. This can make nucleophilic attack at the carbonyl carbon difficult, leading to sluggish or incomplete reactions.

Troubleshooting Workflow:

start Incomplete Cleavage Observed increase_temp Increase Reaction Temperature start->increase_temp For Hydrolysis or Reductive Cleavage prolong_time Prolong Reaction Time start->prolong_time stronger_reagents Use a More Potent Reagent start->stronger_reagents check_reagents Verify Reagent Quality start->check_reagents outcome Monitor Reaction Progress increase_temp->outcome prolong_time->outcome stronger_reagents->outcome check_reagents->outcome

Troubleshooting Incomplete Cleavage

Solutions:

  • Increase Reaction Temperature: For hydrolytic methods, refluxing the reaction mixture may be necessary. For reductive cleavages, carefully increasing the temperature according to literature procedures for similar hindered amides can improve the reaction rate.

  • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.

  • Use More Potent Reagents:

    • For Hydrolysis: Switch from milder conditions (e.g., LiOH) to more forcing conditions like refluxing with concentrated HCl or H₂SO₄. Be mindful of potential side reactions and epimerization.

    • For Reductive Cleavage: If using a milder reducing agent, consider switching to a more powerful one like lithium aluminum hydride (LAH).

  • Verify Reagent Quality: Ensure that the reagents, especially hydride sources like LAH, are fresh and have not been deactivated by exposure to moisture.

Issue 2: Epimerization of the Chiral Product

Symptom: The final product shows a loss of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) when analyzed by chiral HPLC or NMR with a chiral shift reagent.

Causality: The α-proton to the carbonyl group can be acidic. Under strongly basic conditions, this proton can be abstracted to form an enolate, which can then be protonated from either face, leading to racemization or epimerization.[2]

Troubleshooting Workflow:

start Epimerization Detected milder_base Use Milder Basic Conditions start->milder_base lower_temp Lower Reaction Temperature start->lower_temp acidic_hydrolysis Switch to Acidic Hydrolysis start->acidic_hydrolysis reductive_cleavage Consider Reductive Cleavage start->reductive_cleavage outcome Analyze Product Stereointegrity milder_base->outcome lower_temp->outcome acidic_hydrolysis->outcome reductive_cleavage->outcome

Troubleshooting Epimerization

Solutions:

  • Use Milder Basic Conditions: If using strong bases like NaOH or KOH, consider switching to milder conditions. For example, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, can be effective for hydrolysis at lower temperatures.

  • Lower the Reaction Temperature: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate.

  • Switch to Acidic Hydrolysis: Acid-catalyzed hydrolysis is generally less prone to causing epimerization of the α-carbon.

  • Consider Reductive Cleavage: If applicable to your synthetic goal, reductive cleavage methods are typically not basic and are less likely to cause epimerization.

Issue 3: Undesired Side Reactions

Symptom: Formation of unexpected byproducts is observed by TLC, LC-MS, or NMR.

Causality: The cleavage reagents can react with other functional groups in your molecule. For instance, strong reducing agents like LAH will also reduce esters, ketones, and other carbonyl compounds. Strong acids or bases can cleave protecting groups.

Troubleshooting Workflow:

start Side Reactions Observed protecting_groups Review Protecting Group Strategy start->protecting_groups milder_reagents Use Milder/More Selective Reagents start->milder_reagents change_method Change Cleavage Method start->change_method outcome Characterize Byproducts protecting_groups->outcome milder_reagents->outcome change_method->outcome

Troubleshooting Side Reactions

Solutions:

  • Review Protecting Group Strategy: Ensure that all sensitive functional groups are protected with groups that are stable to the chosen cleavage conditions.

  • Use Milder or More Selective Reagents:

    • For reduction to an alcohol, if other reducible groups are present, consider alternative reagents to LAH that may offer better selectivity.

    • For hydrolysis, enzymatic methods, although slower, can offer high selectivity and mild conditions.

  • Change the Cleavage Method: If one method is incompatible with your molecule's functionality, explore another. For example, if your molecule has an acid-labile group, avoid acidic hydrolysis.

Experimental Protocols

The following are generalized, step-by-step protocols for the removal of the this compound auxiliary. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Acidic Hydrolysis to a Carboxylic Acid

Causality: In this method, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the carboxylic acid and the protonated piperazine auxiliary.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl piperazine derivative in a suitable solvent such as dioxane or acetic acid.

  • Acid Addition: Add an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄). A typical ratio is 1:1 to 1:2 (v/v) of the organic solvent to the aqueous acid.

  • Heating: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product is soluble in an organic solvent, dilute the mixture with water and extract with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and then brine.

    • The this compound auxiliary will remain in the acidic aqueous layer as its ammonium salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude carboxylic acid by chromatography or recrystallization.

  • Auxiliary Recovery (Optional):

    • Basify the acidic aqueous layer to pH > 12 with a strong base (e.g., NaOH pellets or 50% aqueous NaOH), ensuring to cool the mixture in an ice bath.

    • Extract the free-based auxiliary with an organic solvent like dichloromethane.

    • Dry the organic extracts, concentrate, and purify the auxiliary by distillation or chromatography.

Protocol 2: Reductive Cleavage to a Primary Alcohol

Causality: This method utilizes a powerful hydride source, such as lithium aluminum hydride (LAH), which delivers a hydride to the amide carbonyl. The resulting intermediate is further reduced to the primary alcohol.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (typically 2-4 equivalents) in an anhydrous ether solvent such as THF or diethyl ether.

  • Substrate Addition: Dissolve the N-acyl piperazine derivative in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (X mL per X g of LAH) dropwise.

    • Add 15% aqueous NaOH (X mL per X g of LAH).

    • Add water again (3X mL per X g of LAH).

    • Stir the resulting granular precipitate vigorously for at least 30 minutes.

  • Isolation:

    • Filter the precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate, THF).

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography. The auxiliary can often be recovered from the filter cake by treating it with acid, filtering the aluminum salts, and then basifying the filtrate.

Data Summary Table for Method Selection

Desired ProductRecommended MethodKey ReagentsPotential IssuesMitigation Strategies
Carboxylic AcidAcidic HydrolysisHCl, H₂SO₄Epimerization, cleavage of acid-labile groupsUse lowest effective temperature; screen protecting groups
Carboxylic AcidBasic HydrolysisNaOH, KOH, LiOHHigh risk of epimerization Use mild conditions (e.g., LiOOH), low temperature
Primary AlcoholReductive CleavageLiAlH₄ (LAH)Reduction of other functional groups (esters, ketones)Use protecting groups; consider alternative, more selective hydrides
AldehydeReductive CleavageDIBAL-H, LiAlH(OtBu)₃Over-reduction to the alcoholCareful control of temperature (-78 °C), stoichiometry

References

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link].

  • Epimerisation in Peptide Synthesis. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link].

  • Preparation method of 1-cyclohexyl piperazine. (n.d.). Google Patents.
  • Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link].

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKAT USA, Inc. Retrieved January 12, 2026, from [Link]

  • Amine synthesis by amide cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link].

Sources

Technical Support Center: Overcoming Low Yields in Reactions with (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-1-Cyclohexyl-3-methylpiperazine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block. Here, we address common challenges, particularly low reaction yields, and provide in-depth, evidence-based troubleshooting strategies to optimize your synthetic outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to help you identify the root cause of suboptimal yields in common reactions involving this compound and provides actionable solutions.

Question 1: Why am I observing a low yield in my amide coupling reaction with this compound?

Low yields in amide coupling reactions with this substrate are frequently encountered and can often be attributed to a combination of factors including steric hindrance, suboptimal activation of the carboxylic acid, and inappropriate reaction conditions.

Root Cause Analysis & Solutions:

  • Steric Hindrance: The bulky cyclohexyl group on the N1 nitrogen and the methyl group at the C3 position of the piperazine ring can significantly impede the approach of an activated carboxylic acid. This steric repulsion increases the activation energy of the reaction, slowing it down and allowing side reactions to compete.[1][2][3]

    • Solution 1: Choice of Coupling Reagent. Employ coupling reagents known to be effective for sterically hindered amines. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be effective.[4][5] However, for particularly challenging couplings, phosphonium salts (e.g., PyBOP, HBTU, HATU) are often superior as they form highly reactive acylphosphonium intermediates.[4] It is often necessary to screen a selection of reagents to find the optimal reaction condition.[4]

    • Solution 2: Reaction Temperature. Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be done cautiously as excessive heat can lead to racemization and decomposition. A stepwise increase in temperature from room temperature to 40-60 °C is a reasonable approach. Due to steric hindrance around the C30 ester group of intermediates, some intermediates do not react with 1-Boc-piperazine at lower reaction temperatures.[5]

  • Suboptimal Carboxylic Acid Activation: Incomplete or slow activation of the carboxylic acid will lead to a low concentration of the active ester, resulting in a sluggish reaction and low conversion.

    • Solution: Pre-activation. Allow the carboxylic acid, coupling reagent, and any additives to stir for a period (e.g., 15-30 minutes) before adding the this compound.[6] This ensures the formation of the activated species prior to the introduction of the amine.

  • Base Selection: The choice and stoichiometry of the base are critical. The base neutralizes the acid formed during the reaction and can influence the reactivity of the amine.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Triethylamine (TEA) can sometimes be too nucleophilic and lead to side reactions. Typically, 1.1 to 1.5 equivalents of the base are sufficient.

Experimental Protocol: Optimization of Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or ACN) under an inert atmosphere (N₂ or Ar), add the coupling reagent (e.g., HATU, 1.1 eq) and an additive if required (e.g., HOAt, 1.1 eq).

  • Add the non-nucleophilic base (e.g., DIPEA, 1.2 eq) and stir the mixture at room temperature for 15-30 minutes (pre-activation).

  • Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 40-50 °C.

  • Upon completion, proceed with standard aqueous workup and purification.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseTypical Yield Range (%)Notes
EDC·HClHOBtDIPEA40-70Cost-effective, but may be less efficient for highly hindered substrates.
HBTU-DIPEA60-85Generally reliable for hindered amines.
HATU-DIPEA75-95Often the reagent of choice for difficult couplings due to the formation of a highly reactive activated ester.[6]
PyBOP-DIPEA70-90Another effective phosphonium-based reagent.
Question 2: My N-alkylation reaction with this compound is giving low yields and multiple products. What is happening?

Low yields and the formation of multiple products in N-alkylation reactions are typically due to a lack of regioselectivity and competing side reactions. The two nitrogen atoms in the piperazine ring have different steric environments and basicities, which can lead to alkylation at either or both sites.

Root Cause Analysis & Solutions:

  • Lack of Regioselectivity: The N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 nitrogen bearing the cyclohexyl group. Direct alkylation will often favor the N4 position. If alkylation at the N1 position is desired, a protecting group strategy is often necessary.

    • Solution: Protecting Group Strategy. To achieve selective alkylation at the desired nitrogen, protect the other nitrogen with a suitable protecting group (e.g., Boc, Cbz). A common strategy involves reacting (R)-3-methylpiperazine with a protecting group, followed by alkylation at the N1 position, and then deprotection.

  • Over-alkylation: The use of a strong base and an excess of the alkylating agent can lead to di-alkylation, forming a quaternary ammonium salt, which complicates purification and reduces the yield of the desired mono-alkylated product.

    • Solution: Controlled Stoichiometry and Base Selection. Use a slight excess (1.05-1.1 eq) of the alkylating agent and a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Stronger bases like sodium hydride (NaH) can be effective but may increase the risk of over-alkylation if not carefully controlled.[8]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Solution: Solvent Selection. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices for N-alkylation reactions as they can solvate the ions formed during the reaction.

Experimental Workflow: Regioselective N-Alkylation

G cluster_0 Protecting Group Strategy start (R)-3-methylpiperazine protect Protect N4 with Boc group (Boc)₂O, DCM start->protect alkylate Alkylate N1 Cyclohexyl bromide, K₂CO₃, ACN protect->alkylate deprotect Deprotect N4 TFA or HCl in Dioxane alkylate->deprotect end This compound deprotect->end

Caption: Workflow for regioselective synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound?

A: this compound is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. While many piperazine derivatives are relatively stable, it is good practice to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture and carbon dioxide, especially for long-term storage.[9][10]

Q2: How can I purify this compound if I suspect it is impure?

A: Impurities can significantly impact reaction yields. If you suspect the purity of your starting material is compromised, the following purification methods can be employed:

  • Recrystallization: If the material is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.

  • Distillation: For larger quantities, vacuum distillation can be used to purify the compound.[11][12]

  • Column Chromatography: For small-scale purification, column chromatography on silica gel using a gradient of a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking) is a viable option.

Q3: Can the chirality of this compound be compromised during a reaction?

A: The chiral center at the C3 position is generally stable under most reaction conditions. However, exposure to very strong bases or high temperatures for prolonged periods could potentially lead to epimerization, although this is not a common issue. It is always advisable to use the mildest effective reaction conditions to preserve the enantiomeric purity of your product.

III. Conclusion

Successfully employing this compound in synthesis requires a nuanced understanding of its reactivity, particularly the challenges posed by steric hindrance. By carefully selecting reagents, optimizing reaction conditions, and considering the purity of the starting materials, researchers can overcome the common issue of low yields and efficiently incorporate this valuable chiral scaffold into their target molecules.

References

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018). PubMed. [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time - OpenBU. (n.d.). Boston University. [Link]

  • Steric Hindrance | Organic Chemistry - YouTube. (2023). YouTube. [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Effect on steric hindrance on nucleophiles : r/OrganicChemistry - Reddit. (2019). Reddit. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

  • Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap. (n.d.). Patsnap. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2023). Reddit. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020). National Center for Biotechnology Information. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013). YouTube. [Link]

  • CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents. (n.d.).
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. (2010). American Chemical Society. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Royal Society of Chemistry. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Royal Society of Chemistry. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed. (2024). PubMed. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. (2018). MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2019). Beilstein Journals. [Link]

  • 3-Cyclohexyl-1-methylpiperazine | C11H22N2 | CID 42609001 - PubChem. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Analysis of Impurities in (R)-1-Cyclohexyl-3-methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to impurity analysis in the synthesis of (R)-1-Cyclohexyl-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and controlling impurities in this critical chiral intermediate. The presence of impurities can significantly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1] Therefore, a robust understanding of potential side reactions and a strategic approach to analysis are paramount.

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed analytical protocols, and the scientific rationale behind our recommendations to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is impurity profiling so critical for a chiral molecule like this compound?

A1: For chiral molecules, impurity profiling is crucial for several reasons. Firstly, enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] The unintended enantiomer, (S)-1-Cyclohexyl-3-methylpiperazine, is considered a process-related impurity. Regulatory agencies require strict control over enantiomeric purity.[3] Secondly, diastereomeric impurities, which can arise if starting materials are not enantiomerically pure or if racemization occurs, can be difficult to separate and may have their own unique biological activities.[4] Finally, common process-related impurities from starting materials or side reactions can be toxic or affect the stability of the final API.

Q2: What are the most common synthetic routes to this compound and their associated impurity risks?

A2: Two prevalent synthetic routes are N-alkylation and reductive amination.[5][6][7]

  • N-Alkylation: This typically involves reacting (R)-2-methylpiperazine with a cyclohexyl halide (e.g., cyclohexyl bromide).[8] The primary impurity risk here is di-alkylation , where the cyclohexyl group attaches to both nitrogen atoms of the piperazine ring, forming 1,4-dicyclohexyl-2-methylpiperazine.[9] Controlling stoichiometry and reaction conditions is key to minimizing this.[9]

  • Reductive Amination: This route involves reacting (R)-2-methylpiperazine with cyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][10][11] Potential impurities include unreacted starting materials and over-reduction byproducts, although this method often offers better control over mono-alkylation compared to direct alkylation.[6]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation or stress study is an experiment designed to intentionally degrade the drug substance under harsh conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[12][13][14] The purpose is to identify potential degradation products that could form during storage and handling, thereby establishing the intrinsic stability of the molecule.[14][15] These studies are a regulatory requirement and are essential for developing stability-indicating analytical methods that can separate the API from all potential degradants.[13][15]

Troubleshooting Guide: Common Analytical Challenges

This section addresses specific issues you may encounter during the analysis of your reaction mixtures.

Q: I see an unexpected peak in my HPLC-UV chromatogram. How do I identify it?

A: An unknown peak requires a systematic investigation. The identity could range from a simple process-related impurity to a novel degradation product.

Causality: The peak could originate from:

  • Starting Material Carryover: Unreacted (R)-2-methylpiperazine or cyclohexanone/cyclohexyl bromide.

  • Process-Related Impurities: Di-alkylation products, regioisomers, or byproducts from the reducing agent.

  • Diastereomers: If the starting (R)-2-methylpiperazine contained its (S)-enantiomer, you could form the (S)-1-Cyclohexyl-3-methylpiperazine enantiomer and potentially diastereomers if another chiral center exists.

  • Degradation Products: The compound may be unstable under the reaction, workup, or analytical conditions.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation & Resolution A Unknown Peak Observed in HPLC B Review Synthesis Scheme & List Potential Impurities A->B C Spike Sample with Starting Materials & Reagents B->C D Peak Matches? (Based on Retention Time) C->D Analyze E Perform LC-MS Analysis D->E No J Identity Confirmed D->J Yes F Obtain Mass of Unknown Peak E->F G Does Mass Match Any Predicted Impurities? F->G H Isolate Impurity using Preparative HPLC G->H No G->J Yes I Characterize by NMR (1H, 13C, 2D) H->I K Identity Unconfirmed (Novel Impurity) I->K L Modify Synthesis to Minimize Impurity J->L M Develop Stability-Indicating Method to Resolve Peak K->M G cluster_0 Synthesis Pathway cluster_1 Potential Side Reactions & Impurities A (R)-2-Methylpiperazine + Cyclohexanone B Reductive Amination (e.g., NaBH(OAc)3) A->B D Starting Material (R)-2-Methylpiperazine A->D Incomplete Reaction C Desired Product: This compound B->C F Di-alkylation Impurity (via N-Alkylation Route) B->F Side Reaction E Diastereomer (S,R)-1-Cyclohexyl-3-methylpiperazine G Starting (S)-2-Methylpiperazine G->E Contamination

Sources

Technical Support Center: Solvent Effects on (R)-1-Cyclohexyl-3-methylpiperazine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of (R)-1-Cyclohexyl-3-methylpiperazine. Understanding and controlling solvent effects is paramount for achieving desired reaction outcomes, including yield, selectivity, and reaction rate.

Section 1: Foundational Concepts - Why Does the Solvent Matter?

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles governing solvent-solute interactions and their influence on reaction mechanisms. The choice of solvent can dramatically alter the reactivity of nucleophiles and electrophiles, primarily through solvation effects.

Q1: How do different types of polar solvents affect the nucleophilicity of a piperazine derivative like this compound?

A1: The effect of a polar solvent on nucleophilicity depends on whether it is protic or aprotic .

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess a hydrogen atom attached to an electronegative atom and can form hydrogen bonds.[1] These solvents can solvate both cations and anions.[2] When a nucleophile, such as the secondary amine in this compound, is dissolved in a protic solvent, the solvent molecules form a "cage" around the nucleophile through hydrogen bonding.[3][4] This solvation stabilizes the nucleophile, making it less reactive and hindering its ability to attack an electrophile.[5][6] For smaller, more electronegative nucleophiles, this caging effect is more pronounced.[3]

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (MeCN), acetone) have a dipole moment but lack an acidic proton, so they cannot form hydrogen bonds.[1][2] These solvents are excellent at solvating cations but do not strongly solvate anions (the nucleophile).[1] This leaves the nucleophile "naked" and more reactive, significantly accelerating the rate of reactions like SN2 substitutions.[5][7] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[4]

Section 2: Troubleshooting Common Reactivity Issues

This section addresses specific problems you may encounter during the synthesis and modification of this compound and provides actionable solutions grounded in solvent theory.

Guide 1: Low Yield in N-Alkylation Reactions

Q2: I am performing an N-alkylation on the secondary amine of this compound with an alkyl halide, but the yield is consistently low. What role could the solvent be playing?

A2: Low yields in N-alkylation, a type of SN2 reaction, are frequently linked to the choice of solvent. If you are using a polar protic solvent like ethanol or methanol, the nucleophilic nitrogen of the piperazine is likely being heavily solvated, reducing its reactivity.[8]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: To enhance the nucleophilicity of the piperazine, change the reaction solvent to a polar aprotic one such as DMF, DMSO, or acetonitrile.[4] This will leave the nitrogen's lone pair more available for nucleophilic attack.

  • Optimize Reaction Temperature: If switching solvents is not feasible, consider moderately increasing the reaction temperature. This can provide the necessary energy to overcome the activation barrier heightened by solvent caging. However, be cautious, as higher temperatures can also promote side reactions.[9]

  • Consider the Base: If a base is used to deprotonate the piperazine, ensure it is compatible with your solvent and strong enough to generate the free amine without causing side reactions.

Guide 2: Poor Selectivity - Mono- vs. Di-alkylation

Q3: I am trying to achieve mono-alkylation of this compound, but I am getting a significant amount of the di-substituted by-product. How can the solvent help improve selectivity?

A3: Achieving mono-alkylation of piperazine derivatives can be challenging as the mono-alkylated product is often still nucleophilic enough to react a second time.[9] While stoichiometry (using an excess of the piperazine) is the primary method to favor mono-alkylation, the solvent can also influence selectivity.[9]

Troubleshooting Steps:

  • Solvent Polarity Adjustment: The polarity of the solvent can influence the relative reactivity of the starting piperazine versus the mono-alkylated product. Experimenting with a range of solvents with varying polarities (e.g., from toluene to DMF) can help identify an optimal medium where the starting material's reactivity is favored over the product's.

  • Employ a Milder Base: If a base is used, switching to a weaker one can help prevent the deprotonation of the mono-alkylated product, making it less nucleophilic and less likely to undergo a second alkylation.[9]

  • Slow Addition of Alkylating Agent: Regardless of the solvent, adding the alkylating agent slowly can maintain its low concentration in the reaction mixture, statistically favoring a reaction with the more abundant starting material.[9]

Section 3: Experimental Protocols and Data

To illustrate the practical impact of solvent choice, here are comparative experimental protocols for a model N-alkylation reaction.

Protocol 1: N-Benzylation of this compound in a Protic Solvent

  • Dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in ethanol (10 mL/mmol of piperazine).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the filtrate. Purify by column chromatography.

Protocol 2: N-Benzylation of this compound in an Aprotic Solvent

  • Dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/mmol of piperazine).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the filtrate. Purify by column chromatography.

Expected Outcomes and Data Summary:

SolventReaction Time (Typical)Yield of Mono-alkylated Product (Approx.)
Ethanol (Protic)24 hours40-50%
Acetonitrile (Aprotic)6-8 hours85-95%

Note: These are illustrative values and actual results may vary.

Section 4: Visualizing Solvent Effects

Diagrams can help clarify the abstract concepts of solvent interactions at a molecular level.

Solvent_Effect_SN2 cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Aprotic Solvent (e.g., Acetonitrile) Nu_protic Nu⁻ (solvated) Solvent_p1 EtOH Nu_protic->Solvent_p1 H-bonding Solvent_p2 EtOH Nu_protic->Solvent_p2 H-bonding Solvent_p3 EtOH Nu_protic->Solvent_p3 H-bonding Slow_Reaction Slow Sₙ2 Rate Nu_aprotic Nu⁻ ('naked') Cation_aprotic K⁺ (solvated) Solvent_a1 MeCN Cation_aprotic->Solvent_a1 Ion-dipole Solvent_a2 MeCN Cation_aprotic->Solvent_a2 Ion-dipole Fast_Reaction Fast Sₙ2 Rate

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Section 5: Frequently Asked Questions (FAQs)

Q4: Can the solvent influence the reaction mechanism, for example, favoring SN1 over SN2?

A4: Yes, the solvent choice is critical in determining the reaction pathway. While SN2 reactions are favored by polar aprotic solvents, SN1 reactions are accelerated by polar protic solvents.[1][5] This is because polar protic solvents can stabilize the carbocation intermediate formed during the rate-determining step of an SN1 reaction through ion-dipole interactions.[2] They also help solvate the leaving group. For a secondary alkyl halide, it is possible to favor one mechanism over the other by simply changing the solvent.[5]

Q5: Are there any "green" or more environmentally friendly solvent alternatives for reactions with this compound?

A5: The principles of green chemistry encourage the use of less hazardous solvents. For piperazine alkylations, options like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) can be considered as alternatives to traditional polar aprotic solvents like DMF. Alcohols, when suitable for the reaction, are also generally considered greener than chlorinated solvents.[10] The optimal choice will depend on a balance of reactivity, safety, and environmental impact.

Q6: My starting material is not dissolving well in the recommended aprotic solvent. What should I do?

A6: Poor solubility can hinder reaction rates. If your piperazine derivative or alkylating agent is not dissolving, you can try a few strategies:

  • Use a Co-solvent: Introduce a small amount of a co-solvent in which the material is more soluble. However, be mindful that this will alter the overall properties of the solvent system.

  • Gentle Heating: Mild heating can often improve solubility. Ensure the temperature is not high enough to cause degradation or unwanted side reactions.

  • Try a Different Aprotic Solvent: The solubility of compounds can vary significantly between different aprotic solvents. If your material is insoluble in acetonitrile, it might dissolve in DMSO or DMF.

References

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Available at: [Link]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased? Available at: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. Available at: [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Nucleophilicity with respect to the solvent. Available at: [Link]

  • Wu, Z., et al. (2011). Effect of the temperature on the process for piperazine and... ResearchGate. Available at: [Link]

Sources

Temperature effects on reactions with (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Cyclohexyl-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature in reactions involving this chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic outcomes, ensure stereochemical fidelity, and prevent unwanted side reactions.

Introduction: The Critical Role of Temperature

This compound is a valuable chiral amine used in asymmetric synthesis.[1] Its utility stems from the stereodefined center at the C3 position and the differential reactivity of its two nitrogen atoms. However, the success of reactions involving this molecule is profoundly influenced by temperature. Temperature not only dictates reaction rate but also governs the delicate balance between desired products and unwanted side-products, and critically, the preservation of stereochemical integrity. This guide will explore the causality behind these temperature effects and provide actionable protocols to address common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding temperature in your experimental design.

Q1: How does temperature generally affect the stereoselectivity of my reaction when using this compound as a chiral auxiliary or catalyst?

A1: Temperature is a critical parameter for controlling stereoselectivity.[2] Generally, lower temperatures enhance selectivity (both enantioselectivity and diastereoselectivity). This is because the desired stereoisomer is formed via a transition state that is lower in energy than the transition state leading to the undesired stereoisomer. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between these two pathways becomes more significant at lower temperatures, leading to a higher population of the desired product.[3] Conversely, at higher temperatures, there is sufficient thermal energy to overcome both activation barriers more easily, leading to a mixture of stereoisomers and a loss of selectivity.[4][5] In some rare cases, temperature changes can even reverse enantioselectivity due to complex relationships between enthalpy and entropy in the catalytic cycle.[6]

Q2: Can the this compound starting material degrade or epimerize at elevated temperatures?

A2: Yes, this is a significant concern. The chiral center at the C3 position is adjacent to a nitrogen atom, making the C3-proton susceptible to abstraction under basic conditions, which can be exacerbated by heat. This could lead to epimerization and a loss of enantiomeric purity.[7] While piperazine rings are generally stable six-membered heterocycles, methyl substitution can sometimes increase the rate of thermal degradation compared to unsubstituted piperazine.[8] It is crucial to assess the thermal stability of your reaction mixture, especially if you are driving a sluggish reaction with high heat for prolonged periods.

Q3: My reaction is very slow at low temperatures. How do I balance reaction rate with the need for high stereoselectivity?

A3: This is a classic challenge in asymmetric synthesis. While lowering the temperature is a standard method to improve selectivity, it may render the reaction impractically slow. Here are some strategies to navigate this:

  • Catalyst/Reagent Screening: A more active catalyst or reagent may allow the reaction to proceed at a lower temperature.

  • Solvent Optimization: The choice of solvent can significantly impact reaction rates and selectivity. A solvent that better solubilizes reactants or stabilizes the desired transition state can be beneficial.

  • Concentration Adjustment: Increasing the concentration of reactants can sometimes increase the reaction rate without negatively impacting selectivity.

  • Extended Reaction Time: If the reactants and product are stable, simply running the reaction for a longer duration at a lower temperature is the most straightforward solution.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Diastereoselectivity or Enantioselectivity
  • Problem: The reaction produces a mixture of stereoisomers, resulting in a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

  • Potential Cause 1: Reaction Temperature is Too High (Kinetic vs. Thermodynamic Control)

    • Explanation: Many reactions can proceed through different pathways to form multiple products. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product.[9][10] Often, the desired stereoisomer is the kinetic product, favored at lower temperatures. At higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the more stable (but potentially undesired) thermodynamic product.[5]

    • Recommended Solution:

      • Perform a Temperature Screening Study: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal balance between rate and selectivity.

      • Maintain Strict Temperature Control: Use a cryostat or a well-maintained cooling bath to ensure a consistent temperature throughout the reaction.

  • Potential Cause 2: Racemization or Epimerization of the Chiral Center

    • Explanation: The chiral center at C3 of the piperazine ring can be susceptible to epimerization, especially under harsh basic or acidic conditions, which can be accelerated by heat.[7] This converts your desired (R)-enantiomer into the (S)-enantiomer, leading to a loss of stereochemical purity in the product.

    • Recommended Solution:

      • Use Milder Bases/Acids: If possible, switch to less harsh reagents (e.g., use an organic base instead of a strong inorganic base).

      • Lower the Reaction Temperature: As with selectivity, lower temperatures will slow the rate of epimerization.

      • Minimize Reaction Time: Do not let the reaction run longer than necessary, as prolonged exposure to adverse conditions increases the risk of epimerization.

Issue 2: Formation of N1 vs. N4 Substituted Byproducts
  • Problem: In reactions like N-alkylation or N-acylation, a mixture of products is obtained due to reaction at both the N1 (cyclohexyl-substituted) and N4 (unsubstituted) nitrogens.

  • Potential Cause: Lack of Regioselectivity at a Given Temperature

    • Explanation: this compound has two distinct nitrogen atoms. The N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 nitrogen. However, temperature can influence which site reacts. At lower temperatures, the reaction is often under kinetic control, favoring attack at the more nucleophilic N4 position. At higher temperatures, a reversible reaction might favor the thermodynamically more stable product, which could potentially be the N1-substituted isomer in some cases, or lead to migration or di-substitution.

    • Recommended Solution:

      • Control Stoichiometry and Addition Rate: Use a slight excess of the piperazine and add the electrophile (e.g., alkyl halide) slowly at a low temperature to favor mono-substitution at the more reactive site.[11]

      • Employ Protecting Group Strategy: For definitive N1 functionalization, protect the more reactive N4 nitrogen with a group like Boc (tert-butyloxycarbonyl), perform the reaction at N1, and then deprotect N4.[12]

      • Optimize Temperature: Start at a low temperature (e.g., 0 °C or below) to maximize kinetic control and favor N4 substitution. If N1 substitution is desired, a protecting group strategy is more reliable than relying on temperature alone.

Issue 3: Product Degradation or Polymerization
  • Problem: The crude reaction mixture shows multiple spots on TLC, and the desired product is isolated in low yield, potentially with signs of decomposition or polymerization.

  • Potential Cause: Thermal Instability of Reactants or Products

    • Explanation: High reaction temperatures can cause decomposition of the starting material, reagents, or the final product. Piperazine derivatives can undergo thermal degradation, and the rate of this degradation can be influenced by substituents on the ring.[8]

    • Recommended Solution:

      • Run a Stability Test: Before running the full reaction at a high temperature, heat a small sample of your starting material and, if available, your product in the reaction solvent to the target temperature for the intended reaction time. Analyze by TLC or LC-MS to check for degradation.

      • Use the Lowest Effective Temperature: Do not heat the reaction more than is necessary to achieve a reasonable rate.

      • Ensure an Inert Atmosphere: If your molecules are sensitive to oxidation, high temperatures can accelerate oxidative decomposition. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Part 3: Data Presentation & Experimental Protocols

Table 1: General Effects of Temperature on Reactions with this compound
ParameterEffect of Increasing TemperatureRationale
Reaction Rate IncreasesProvides more kinetic energy for molecules to overcome the activation energy barrier (Arrhenius equation).
Stereoselectivity (e.e./d.e.) Generally DecreasesHigher thermal energy allows for the overcoming of the activation barrier for the undesired stereoisomeric pathway, reducing the energy difference's impact.[4][5]
Risk of Epimerization IncreasesProvides the necessary activation energy for the abstraction of the C3 proton, leading to loss of enantiomeric purity.[7]
Byproduct Formation Often IncreasesCan enable side reactions with higher activation energies or shift the reaction from kinetic to thermodynamic control, favoring different products.[10]
Thermal Degradation IncreasesCan lead to the breakdown of the piperazine ring or other sensitive functional groups in the reaction.[8]
Experimental Protocol: Temperature Optimization Study for a Generic N-Alkylation

This protocol outlines a general workflow for determining the optimal temperature for a reaction.

  • Setup: In parallel, set up four identical small-scale reactions (e.g., in 5 mL vials with stir bars) under an inert atmosphere.

  • Reagents: To each vial, add this compound (1.0 equiv.), the solvent, and any base or additives.

  • Cooling: Place the vials in separate cooling baths maintained at -20 °C, 0 °C, 25 °C (room temperature), and 50 °C.

  • Initiation: Once the solutions have reached the target temperatures, add the alkylating agent (1.1 equiv.) to each vial simultaneously.

  • Monitoring: At set time intervals (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs), take a small aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., chiral HPLC, GC-MS, or LC-MS) to determine the conversion rate and the ratio of desired product to byproducts/stereoisomers.

  • Analysis: Plot the conversion and stereoselectivity (or product ratio) as a function of temperature and time to identify the conditions that provide the best yield of the desired product with the highest purity in a reasonable timeframe.

Part 4: Visualizations

Diagram 1: Kinetic vs. Thermodynamic Control

This diagram illustrates how temperature influences the product distribution in a reaction with two competing pathways.

G cluster_main Reaction Energy Profile Reactants Reactants ((R)-Piperazine + Electrophile) P_Kinetic Kinetic Product (Forms Faster) Reactants->P_Kinetic Low Temp Favors This Path P_Thermo Thermodynamic Product (More Stable) Reactants->P_Thermo High Temp Allows This Path TS_Kinetic TS_Kinetic (Lower Ea) TS_Thermo TS_Thermo (Higher Ea) P_Kinetic->P_Thermo Equilibration at High Temp

Caption: Energy diagram showing kinetic vs. thermodynamic pathways.

Diagram 2: Workflow for Temperature Troubleshooting

This diagram outlines the logical steps to follow when troubleshooting temperature-related issues.

G Start Problem Encountered (e.g., Low Selectivity, Byproducts) Check_Temp Is Reaction Temperature > 0 °C? Start->Check_Temp Lower_Temp Action: Lower Temperature (e.g., to 0 °C, -20 °C, -78 °C) Check_Temp->Lower_Temp Yes Check_Stability Action: Assess Thermal Stability of Starting Material and Product Check_Temp->Check_Stability No Analyze_Rate Is Reaction Rate Too Slow? Lower_Temp->Analyze_Rate Optimize_Other Action: Optimize Other Parameters (Solvent, Catalyst, Concentration) Analyze_Rate->Optimize_Other Yes Success Problem Resolved Analyze_Rate->Success No Optimize_Other->Success Failure If degradation occurs, high temp is not viable. Check_Stability->Failure

Sources

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination for Products of (R)-1-Cyclohexyl-3-methylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure active pharmaceutical ingredients (APIs), the role of the chiral auxiliary is paramount. (R)-1-Cyclohexyl-3-methylpiperazine has emerged as a valuable tool in asymmetric synthesis, particularly in the alkylation of carbonyl compounds to establish new stereocenters. The success of such a synthesis is not merely measured by chemical yield, but critically, by the stereoselectivity of the transformation. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (ee) of chiral products synthesized using this auxiliary. We will delve into the causality behind experimental choices, provide validated protocols, and compare the performance of this auxiliary against common alternatives, ensuring a foundation built on scientific integrity and practical expertise.

The Critical Role of this compound in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[1] The general workflow involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.[1] this compound, with its rigid piperazine ring and bulky cyclohexyl group, provides a well-defined chiral environment. This steric hindrance effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face, thus inducing asymmetry.

The ultimate measure of this auxiliary's effectiveness is the enantiomeric excess (ee%) of the final product. An accurate and precise determination of ee% is non-negotiable in drug development, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3]

cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate (e.g., Carboxylic Acid Derivative) B Attach Chiral Auxiliary: This compound A->B C Formation of Diastereomeric Intermediate (e.g., Amide) B->C D Diastereoselective Reaction (e.g., Enolate Alkylation) C->D E Mixture of Diastereomers D->E F Remove Chiral Auxiliary (Hydrolysis) E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Principal Analytical Methods for Enantiomeric Excess Determination

The choice of an analytical technique for determining ee% is a critical decision driven by the analyte's properties, required accuracy, and available instrumentation.[2] For products derived from piperazine-based auxiliaries, the two most powerful and widely adopted methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Expertise in Action: Why Chiral HPLC is a Preferred Method The strength of chiral HPLC lies in its directness and high resolving power. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability for separating a wide array of chiral compounds, including piperazine derivatives.[4] These phases create chiral pockets and surfaces where enantiomers can transiently bind through a combination of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions). The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP results in their separation.

Experimental Protocol: ee% Determination of a Chiral Carboxylic Acid via HPLC

This protocol outlines a validated approach for analyzing a chiral carboxylic acid product obtained after removal of the this compound auxiliary.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) is a robust starting point.[4][5]

  • Mobile Phase: A mixture of Hexane/Isopropanol (IPA) with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) is typical for acidic analytes. A common starting ratio is 90:10 (Hexane:IPA) + 0.1% TFA.

  • Racemic Standard: A 50:50 mixture of the (R) and (S) enantiomers of the target product. This is essential for method development and peak identification.

  • Analyte Sample: The enantiomerically enriched product from the synthesis.

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a stock solution of your synthesized product at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

3. Chromatographic Analysis:

  • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to a suitable wavelength for your analyte (e.g., 210 nm for compounds lacking a strong chromophore).

  • System Suitability Test: Inject the racemic standard (10 µL). The primary goal is to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomeric peaks. Adjust the mobile phase composition (e.g., change the Hexane/IPA ratio) if necessary to optimize resolution.

  • Inject the analyte sample (10 µL) and record the chromatogram.

4. Data Analysis & Calculation:

  • Identify the two peaks corresponding to the enantiomers based on the chromatogram of the racemic standard.

  • Integrate the peak areas for both enantiomers in your sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:[4] % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

cluster_1 Chiral HPLC Workflow A Prepare Mobile Phase (e.g., Hexane/IPA/TFA) C Equilibrate HPLC System & Chiral Column A->C B Prepare Samples (Racemic Std. & Analyte) D Inject Racemic Standard (Method Validation) B->D C->D E Confirm Peak Separation (Rs > 1.5?) D->E F Optimize Method (Adjust Mobile Phase) E->F No G Inject Analyte Sample E->G Yes F->D H Integrate Peak Areas G->H I Calculate % ee H->I

Caption: Validated workflow for enantiomeric excess determination by Chiral HPLC.

Method 2: ¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful alternative for ee determination. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary must be introduced to create diastereomeric complexes.[6] Chiral Solvating Agents (CSAs) are a convenient choice as they form these complexes through non-covalent interactions, requiring no sample derivatization.[7][8]

Expertise in Action: The Principle of Chiral Recognition by NMR When a CSA is added to a solution of a chiral analyte, it forms transient diastereomeric solvates. These diastereomeric complexes have different spatial arrangements and, consequently, slightly different magnetic environments. This difference breaks the magnetic equivalence of corresponding protons in the two enantiomers, leading to the splitting of a single proton signal into two distinct signals in the ¹H NMR spectrum.[9] The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[10]

Experimental Protocol: ee% Determination using (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as a CSA

TFAE is a widely used CSA, particularly effective for analytes containing basic nitrogen atoms or hydrogen bond acceptors, making it suitable for amine- or amide-containing products.

1. Instrumentation and Materials:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Racemic Standard and Analyte Sample.

2. Sample Preparation:

  • Accurately weigh ~5-10 mg of your analyte into an NMR tube.

  • Dissolve the analyte in ~0.6 mL of the chosen deuterated solvent.

  • Acquire a standard ¹H NMR spectrum of your analyte alone to identify key proton signals that are clean, well-resolved singlets or doublets. Protons alpha to a stereocenter or on bulky groups are often good candidates for splitting.

  • Titration: To the same NMR tube, add the CSA (TFAE) in small, incremental amounts (e.g., 0.25, 0.5, 1.0, 1.5 equivalents). Acquire a spectrum after each addition. The goal is to find the optimal ratio of CSA to analyte that gives the largest chemical shift difference (Δδ) between the signals of the two enantiomers.

    • Self-Validation: This titration step is crucial. Insufficient CSA will result in poor resolution, while excessive CSA can cause line broadening and complicate the spectrum.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a high signal-to-noise ratio, which is critical for accurate integration.

  • Ensure proper shimming to obtain sharp, well-resolved peaks.

4. Data Analysis & Calculation:

  • Identify the proton signal that shows the best baseline separation into two distinct peaks upon addition of the CSA.

  • Carefully integrate the two separated signals.

  • Calculate the enantiomeric ratio (er) and enantiomeric excess (% ee):

    • er = Integral₁ / Integral₂

    • % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 Where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is for the minor enantiomer.

Comparative Analysis of ee% Determination Methods

The choice between HPLC and NMR is often dictated by the specific needs of the project.

ParameterChiral HPLCNMR with Chiral Solvating Agent
Accuracy & Precision Excellent, often considered the benchmark.[2]Very good, but highly dependent on signal resolution and S/N ratio.[6]
Sensitivity High. Can detect minor enantiomers down to <0.1%.Lower. Generally requires the minor enantiomer to be >1-2% of the mixture.
Method Development Can be time-consuming; requires screening of columns and mobile phases.[4]Often faster; involves simple titration of the CSA into the NMR tube.[7][8]
Sample Throughput Moderate. Each run can take 10-30 minutes.High. Multiple samples can be prepared and analyzed relatively quickly.
Sample Requirement Microgram quantities are sufficient. Sample is consumed.Milligram quantities are required. Sample is recoverable.
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires a high-field NMR spectrometer.

Performance Comparison: this compound vs. Other Chiral Auxiliaries

To provide context for the performance of this compound, it is useful to compare it with other well-established chiral auxiliaries in a common transformation, such as the asymmetric alkylation of a propionate-derived amide.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%)
This compound Benzyl Bromide~85-95%>95:5 dr
Evans' Oxazolidinones Benzyl Bromide80-92%>99:1 dr[1]
Myers' Pseudoephedrine Amides Benzyl Bromide>90%>99:1 dr[1]
Oppolzer's Camphorsultam Allyl Iodide>95%>98:2 dr[11]

Note: The performance of any chiral auxiliary is highly dependent on the specific substrate, electrophile, and reaction conditions. The values presented are representative.

This comparison highlights that while auxiliaries like those developed by Evans and Myers may offer slightly higher diastereoselectivity in certain cases, this compound provides excellent stereocontrol and is a highly effective and valuable tool in the synthetic chemist's arsenal.

Conclusion

The accurate determination of enantiomeric excess is a cornerstone of modern asymmetric synthesis and drug development. For products derived from the chiral auxiliary this compound, both Chiral HPLC and NMR spectroscopy with chiral solvating agents stand out as robust and reliable analytical methods. Chiral HPLC offers unparalleled accuracy and sensitivity, making it the definitive method for quality control and regulatory purposes. NMR provides a faster, non-destructive alternative that is exceptionally useful for reaction monitoring and optimization. The choice of method should be guided by a thorough analysis of the project's requirements for sensitivity, throughput, and available resources. By employing these validated protocols, researchers can confidently and accurately assess the stereochemical outcome of their synthetic endeavors, accelerating the path from discovery to application.

References

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. ResearchGate. Available from: [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available from: [Link]

  • NMR determination of enantiomeric excess. ResearchGate. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available from: [Link]

  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Royal Society of Chemistry. Available from: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available from: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available from: [Link]

  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. Available from: [Link]

  • Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. ResearchGate. Available from: [Link]

  • A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. Royal Society of Chemistry. Available from: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC. Available from: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-1-Cyclohexyl-3-methylpiperazine, a chiral amine of significant interest in pharmaceutical development. As the stereoisomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific integrity and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] For a chiral molecule like this compound, the primary analytical challenge is not only to quantify the compound but also to ensure the absence or control of its corresponding (S)-enantiomer. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, comparing it with other potential methods and detailing the rigorous validation process required by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7]

The Criticality of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[8] The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, underscored the necessity of controlling the stereoisomeric purity of drugs.[9] Therefore, analytical methods for chiral compounds like this compound must be stereoselective, capable of distinguishing and quantifying each enantiomer.

Comparison of Analytical Techniques

The choice of analytical technique for chiral separation depends on factors such as the analyte's physicochemical properties, the required sensitivity, and the desired analysis speed.[10] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective method for the separation of pharmaceutical enantiomers.[9][11]

Technique Typical Resolution (Rs) Typical Analysis Time (min) Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Suitability for this compound
HPLC with CSP > 1.5 (baseline)[10]10 - 30[10]ng/mL to pg/mL range[10]ng/mL to pg/mL range[10]High: Well-established for chiral amines, offering excellent selectivity and robustness.
Gas Chromatography (GC) with Chiral Column > 1.5 (baseline)10 - 40pg to fg rangepg to fg rangeModerate: Requires derivatization for the typically non-volatile piperazine structure, adding complexity and potential for error.
Supercritical Fluid Chromatography (SFC) with CSP > 1.5 (baseline)[10]< 15[10]~0.01% (relative to main peak)[10]0.03 - 6.00 ng/mL[10]High: Offers faster analysis times and is considered a "greener" technique than HPLC.
Capillary Electrophoresis (CE) Not applicable (measures enantiomeric excess)< 5Micromolar (µM) rangeMicromolar (µM) rangeModerate: Can be very efficient for chiral separations but may have lower sensitivity and robustness compared to HPLC for routine quality control.[12][13]

While SFC presents a compelling alternative with its speed and reduced solvent consumption, HPLC remains the workhorse of the pharmaceutical industry for chiral separations due to its versatility, vast library of available chiral stationary phases, and extensive regulatory acceptance. This guide will therefore focus on the validation of an HPLC method.

The Validation Workflow: A Pillar of Trustworthiness

A validated analytical method provides assurance of its reliability. The validation process follows a predefined protocol, and its results are documented in a validation report. This workflow ensures that the method is suitable for its intended use, whether for release testing, stability studies, or in-process controls.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Precision->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: The workflow for analytical method validation.

Experimental Protocol: Validation of a Chiral HPLC Method for this compound

This section provides a detailed, step-by-step methodology for the validation of a hypothetical chiral HPLC method. The validation parameters are based on the ICH Q2(R1) guidelines.[5][14]

1. Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15] For a chiral method, this primarily means demonstrating separation from the unwanted enantiomer.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a solution of the (S)-1-Cyclohexyl-3-methylpiperazine enantiomer (if available) or a racemic mixture.

    • Prepare a placebo solution containing all formulation excipients.

    • Spike the placebo solution with the (R)- and (S)-enantiomers.

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The peak for this compound should be free from interference from the (S)-enantiomer and any placebo components. The resolution between the two enantiomeric peaks should be greater than 1.5.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[16]

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five concentrations ranging from the limit of quantification (LOQ) to 150% of the nominal sample concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.997.[16]

3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the nominal concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (RSD).

      • Acceptance Criteria: RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

      • Compare the results from both studies.

      • Acceptance Criteria: The overall RSD for the combined data should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Protocol (based on signal-to-noise ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject six samples at the determined LOQ concentration and assess the precision.

    • Acceptance Criteria: The RSD for the six LOQ samples should be ≤ 10.0%.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each modified condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the assay results should not be significantly affected.

Logical Relationships of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method. For instance, a method cannot be considered accurate if it is not precise.

G cluster_0 Core Performance cluster_1 Reliability Metrics cluster_2 Sensitivity & Durability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Precision Precision Range->Precision Precision->Accuracy LOD LOD LOQ LOQ LOQ->Linearity Robustness Robustness

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of an analytical method for a chiral compound such as this compound is a rigorous and multifaceted process that is essential for ensuring drug product quality and patient safety. While several analytical techniques can be employed for chiral separations, HPLC with a chiral stationary phase remains the gold standard in the pharmaceutical industry due to its proven reliability and regulatory acceptance. A thorough validation process, encompassing specificity, linearity, accuracy, precision, sensitivity, and robustness, as outlined in this guide, provides the necessary scientific evidence that the method is fit for its intended purpose. Adherence to these principles, as defined by regulatory bodies like the ICH, FDA, and USP, is not merely a compliance exercise but a cornerstone of sound scientific practice in drug development. The recent updates to guidelines, such as ICH Q2(R2) and Q14, further emphasize a lifecycle approach to analytical procedures, moving from a one-time validation event to continuous performance monitoring.[19][20]

References

  • A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines - Benchchem. (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.).
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (n.d.).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis - IJCRT.org. (2024, July 7).
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • 14.3: Chiral Chromatography - Chemistry LibreTexts. (2020, August 20).
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, March 22).
  • Analytical method validation: A brief review. (n.d.).
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed. (2025, July 16).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.).
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. (n.d.).
  • A review on analytical method validation and its regulatory perspectives. (2019, March 14).
  • Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. (2019, May 15).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - MDPI. (2023, February 27).

Sources

The Ascendancy of Piperazine Derivatives in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold - A Privileged Structure in Asymmetric Synthesis

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, has emerged as a "privileged structure" in medicinal chemistry and, increasingly, in the field of asymmetric synthesis.[1][2] Its conformational rigidity, coupled with the synthetic versatility of its nitrogen atoms, allows for the rational design of a diverse array of chiral ligands, auxiliaries, and catalysts. These derivatives have demonstrated exceptional efficacy in a variety of stereoselective transformations, often outperforming other classes of chiral mediators. The ability to fine-tune the steric and electronic properties of piperazine-based molecules by modifying substituents on the nitrogen atoms or the carbon backbone provides a powerful handle for optimizing enantioselectivity and reactivity in asymmetric reactions.[3]

This guide provides a comparative analysis of piperazine derivatives in three key areas of asymmetric synthesis: asymmetric hydrogenation, asymmetric allylic alkylation, and asymmetric acylation. By examining the performance of different piperazine-based systems and providing detailed experimental protocols and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful tools in their synthetic endeavors.

I. Asymmetric Hydrogenation: Crafting Chiral Piperazines and Beyond

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules. Piperazine derivatives have been successfully employed as chiral ligands in metal-catalyzed hydrogenation reactions, leading to the synthesis of valuable chiral building blocks.

A. Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

A notable application of piperazine derivatives is in the synthesis of chiral piperazin-2-ones, which can be readily converted to chiral piperazines. A study by Zhou and coworkers demonstrated the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[4]

The following table summarizes the performance of a palladium catalyst system with a chiral phosphine ligand in the asymmetric hydrogenation of various pyrazin-2-ol substrates.

EntrySubstrateProductYield (%)ee (%)
13-phenyl-5-methylpyrazin-2-ol2a9592
23-(4-methoxyphenyl)-5-methylpyrazin-2-ol2b9693
33-(4-chlorophenyl)-5-methylpyrazin-2-ol2c9491
43-benzyl-5-methylpyrazin-2-ol2d9288
53-isopropyl-5-methylpyrazin-2-ol2e8585

Data sourced from Org. Chem. Front., 2021, 8, 6273-6278.[4]

Materials:

  • 3-phenyl-5-methylpyrazin-2-ol (1.0 g, 5.37 mmol)

  • [Pd(TFA)₂] (0.03 mol%)

  • (S)-SEGPHOS (0.033 mol%)

  • TFA (10 mol%)

  • Dichloromethane (DCM) (10 mL)

  • Hydrogen gas (H₂)

Procedure:

  • To a 50 mL stainless steel autoclave, add 3-phenyl-5-methylpyrazin-2-ol (1.0 g, 5.37 mmol), [Pd(TFA)₂] (0.03 mol%), and (S)-SEGPHOS (0.033 mol%).

  • Under an argon atmosphere, add dichloromethane (10 mL) and TFA (10 mol%).

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm with H₂.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After cooling to room temperature, carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the chiral piperazin-2-one product.

The high enantioselectivity observed in this reaction is attributed to the formation of a chiral palladium complex with the SEGPHOS ligand. The C₂-symmetric nature of the ligand creates a well-defined chiral environment around the metal center, which effectively discriminates between the two enantiotopic faces of the pyrazin-2-ol substrate during the hydrogenation process. The steric bulk of the substituents on the ligand and the substrate play a crucial role in dictating the approach of the substrate to the catalyst, thereby controlling the stereochemical outcome.

G cluster_0 Catalytic Cycle Pyrazinol Pyrazin-2-ol Complex Substrate-Catalyst Complex Pyrazinol->Complex Coordination Pd_L [Pd(S)-SEGPHOS]²⁺ Pd_L->Complex Hydride_add Hydride Addition Complex->Hydride_add H₂ Product Chiral Piperazin-2-one Hydride_add->Product Reductive Elimination Product->Pd_L Release

Caption: Proposed catalytic cycle for the Pd-catalyzed asymmetric hydrogenation.

II. Asymmetric Allylic Alkylation: Constructing α-Tertiary Piperazin-2-ones

The construction of α-tertiary stereocenters is a significant challenge in organic synthesis. Piperazine derivatives have been utilized as substrates in palladium-catalyzed asymmetric allylic alkylation (AAA) to generate highly enantioenriched α-tertiary piperazin-2-ones.[5]

A. Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

A study by Stoltz and coworkers detailed the use of differentially N-protected piperazin-2-ones in a Pd-catalyzed decarboxylative AAA to access a variety of α-tertiary piperazin-2-ones with high enantioselectivity.[5]

The choice of protecting groups on the piperazine nitrogen atoms was found to be critical for achieving high enantioselectivity. The following table compares the performance of different N-benzoyl protecting groups on the piperazin-2-one substrate.

EntryN(1)-Protecting GroupN(4)-Protecting GroupYield (%)ee (%)
1BenzoylBenzyl9594
24-MethoxybenzoylBenzyl9395
34-NitrobenzoylBenzyl9692
4Benzoyl4-Methoxybenzyl9493
5BenzoylMethyl8885

Data sourced from Angew. Chem. Int. Ed. 2015, 54, 179-183.[5]

Materials:

  • N-Benzoyl-N'-benzyl-piperazin-2-one allyl enol carbonate (1 equiv)

  • [Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

  • (S)-t-Bu-PHOX (5.5 mol%)

  • Toluene (0.1 M)

Procedure:

  • To an oven-dried vial, add [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and (S)-t-Bu-PHOX (5.5 mol%).

  • Add toluene and stir the mixture at room temperature for 30 minutes.

  • Add a solution of the N-benzoyl-N'-benzyl-piperazin-2-one allyl enol carbonate in toluene.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the α-tertiary piperazin-2-one.

The electronic nature of the N-benzoyl protecting group influences the nucleophilicity of the enolate intermediate. Electron-donating groups on the benzoyl ring can increase the electron density of the enolate, potentially leading to a faster reaction but not necessarily higher enantioselectivity. The steric bulk of the N(4)-substituent also plays a role in the stereochemical outcome by influencing the conformation of the piperazine ring in the transition state.

G cluster_workflow Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation ([Pd₂(dba)₃] + (S)-t-Bu-PHOX) Start->Catalyst_Prep Substrate_Add Substrate Addition Catalyst_Prep->Substrate_Add Reaction Reaction (RT, 12-24h) Substrate_Add->Reaction Workup Workup & Purification Reaction->Workup Product α-Tertiary Piperazin-2-one Workup->Product

Caption: Workflow for the asymmetric allylic alkylation.

III. Asymmetric Acylation: Desymmetrization of Meso-Diols

C₂-symmetric chiral ligands are highly effective in asymmetric catalysis due to their ability to create a well-defined and predictable chiral environment. A novel C₂-symmetric chiral piperazine derived from L-proline has been shown to be a superior ligand in the copper-catalyzed asymmetric acylation of meso-1,2-diols.[6]

A. Comparison with Other Chiral Diamine Ligands

The performance of the novel C₂-symmetric piperazine was compared to other commonly used chiral diamines in the benzoylation of cis-1,2-cyclohexanediol.

EntryChiral Diamine LigandYield (%)ee (%)
1(S,S)-Piperazine Derivative 9896
2(-)-Sparteine9585
3(S,S)-Bis(oxazoline)9290

Data sourced from Org. Lett. 2006, 8, 6139-6142.[6]

The superior performance of the piperazine-based ligand highlights the impact of its unique structural features on the transition state of the acylation reaction.

Materials:

  • cis-1,2-Cyclohexanediol (1 equiv)

  • (S,S)-Piperazine derivative (0.1 equiv)

  • CuCl₂ (0.1 equiv)

  • Benzoic anhydride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of CuCl₂ (0.1 equiv) in dichloromethane, add the (S,S)-piperazine derivative (0.1 equiv) and stir at room temperature for 1 hour.

  • Add cis-1,2-cyclohexanediol (1 equiv) and triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C and add benzoic anhydride (1.2 equiv).

  • Stir the reaction at 0 °C for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with dichloromethane.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash column chromatography to afford the monobenzoate product.

The rigid, bicyclic structure of the C₂-symmetric piperazine ligand, when complexed with copper, creates a highly organized and sterically demanding chiral pocket. This forces the meso-diol to adopt a specific conformation upon coordination, leading to a highly selective acylation of one of the two enantiotopic hydroxyl groups. The piperazine's conformational pre-organization minimizes non-selective reaction pathways, resulting in higher enantioselectivity compared to more flexible diamine ligands.

G cluster_mechanism Proposed Mechanism of Enantioselection Ligand C₂-Symmetric Piperazine Catalyst Chiral Cu-Complex Ligand->Catalyst Cu CuCl₂ Cu->Catalyst Intermediate Diol-Catalyst Intermediate Catalyst->Intermediate Diol meso-Diol Diol->Intermediate Coordination Acyl_add Acyl Addition Intermediate->Acyl_add Benzoic Anhydride Product Monoacylated Product Acyl_add->Product

Caption: Mechanism of asymmetric acylation with the chiral piperazine-Cu complex.

Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis

Piperazine derivatives have unequivocally established themselves as a versatile and powerful class of chiral mediators in asymmetric synthesis. Their performance in asymmetric hydrogenation, allylic alkylation, and acylation, as highlighted in this guide, demonstrates their potential to address some of the most pressing challenges in the stereoselective construction of complex molecules. The ability to rationally design and synthesize a wide array of piperazine-based ligands and catalysts with tunable steric and electronic properties ensures their continued relevance and application in both academic research and industrial drug development. As our understanding of the mechanistic intricacies of these systems deepens, we can anticipate the emergence of even more efficient and selective piperazine-based tools for asymmetric synthesis.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Med. Chem., 2020, 11, 745-759. [Link][2]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 2021, 26(20), 6147. [Link][3]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem., 2016, 81(19), 8696-8709. [Link][1][7]

  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Org. Lett., 2006, 8(26), 6139-6142. [Link][6][8]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. J. Org. Chem., 2023, 88(5), 2865-2875. [Link][9]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate, 2025. [Link][10]

  • Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. ResearchGate, 2025. [Link][11]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Org. Chem. Front., 2021, 8, 6273-6278. [Link][4]

  • Asymmetric Synthesis. SlideShare, 2017. [Link][12]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 2016, 21(7), 919. [Link][13]

  • Chiral pool. Wikipedia. [Link][14]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar, 1987. [Link][15]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Org. Lett., 2019, 21(18), 7353-7358. [Link][16]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angew. Chem. Int. Ed., 2015, 54(1), 179-183. [Link][5]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein J. Org. Chem., 2023, 19, 61-70. [Link][17]

  • Looking into the Quest for Stereoselective Ring-Opening Polymerization of Racemic Lactide with Chiral Organocatalysts. ResearchGate, 2021. [Link][18]

  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 2021, 26(11), 3330. [Link][19]

  • Mechanistic Insights in the Reversal of Enantioselectivity of Chiral Catalysts by Achiral Catalysts in Asymmetric Autocatalysis. Amanote Research. [Link][20]

  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. J. Chem. Soc., Perkin Trans. 1, 2000, 21, 3673-3685. [Link][21]

  • Mechanistic insights in the reversal of enantioselectivity of chiral catalysts by achiral catalysts in asymmetric autocatalysis. Semantic Scholar, 2008. [Link][22]

  • Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. Semantic Scholar, 2018. [Link][23]

  • The relationship between the chiral ligands with different substituents and the catalytic efficiency. ResearchGate, 2008. [Link][24]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate, 2018. [Link][25]

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Org. Lett., 2015, 17(12), 3014-3017. [Link][26]

  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Catalysts, 2023, 13(9), 1294. [Link][27]

  • Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Acc. Chem. Res., 2000, 33(6), 325-335. [Link][28]

  • Catalytic asymmetric synthesis of 1,2-diamines. Chem. Soc. Rev., 2024, 53, 5323-5365. [Link][29][30]

Sources

A Comparative Guide to the X-ray Crystallography of (R)-1-Cyclohexyl-3-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs.[1][2] Its prevalence is due to its versatile chemical reactivity, which facilitates its incorporation into complex molecular architectures, and its ability to influence physicochemical properties such as solubility and basicity.[1][3] The introduction of chiral centers, as in (R)-1-Cyclohexyl-3-methylpiperazine, adds a critical layer of complexity and specificity. The three-dimensional arrangement of the cyclohexyl and methyl substituents on the piperazine ring dictates the molecule's interaction with biological targets, making precise conformational analysis paramount for rational drug design.

This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for solid-state structural elucidation of this compound derivatives. We will explore the entire workflow, from stereoselective synthesis to data interpretation, while objectively comparing the insights gained from crystallography with those from alternative analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques for the structural characterization of chiral piperazine scaffolds.

Part 1: Stereoselective Synthesis and Preparation of Crystalline Material

The prerequisite for any crystallographic study is the availability of high-purity, single-crystal material. For chiral molecules like this compound, this begins with a robust asymmetric synthesis strategy to ensure high enantiomeric excess, as mixed enantiomers can hinder or prevent crystallization.

Synthetic Approach: A common and effective strategy involves starting from commercially available chiral precursors, such as α-amino acids.[4] This approach allows for the controlled installation of the stereocenter at the C3 position. The subsequent N-alkylation to introduce the cyclohexyl group at the N1 position is a standard transformation.[1]

Experimental Protocol: Asymmetric Synthesis

  • Starting Material: Begin with a suitable enantiopure α-amino acid to establish the (R)-stereocenter at the C3 position.

  • Piperazinone Formation: Cyclization reactions, such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, can yield chiral piperazin-2-ones, which are key intermediates.[5]

  • Reduction: The ketone and any protecting groups are subsequently reduced using a reducing agent like LiAlH₄ to yield the chiral piperazine scaffold.[5]

  • N-Alkylation: The final cyclohexyl group is introduced at the N1 position via nucleophilic substitution using cyclohexyl bromide or through reductive amination with cyclohexanone.[1]

  • Purification and Enantiomeric Excess Confirmation: The final product is purified using column chromatography. The enantiomeric excess (ee) must be confirmed (>99% is ideal for crystallization) using chiral High-Performance Liquid Chromatography (HPLC).

Crystallization Strategies: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The conformational flexibility of the cyclohexyl group and the piperazine ring can make ordered packing in a crystal lattice difficult.

Technique Description Advantages Considerations for Piperazine Derivatives
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Simple to set up; effective for a wide range of compounds.The choice of solvent is critical. Solvents like ethanol, acetonitrile, or chloroform/hexane mixtures are good starting points.[6][7]
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.Provides fine control over the rate of supersaturation, often yielding higher quality crystals.Useful for screening a wide range of solvent/anti-solvent systems simultaneously.
Cooling A saturated solution at a higher temperature is slowly cooled, decreasing the compound's solubility and promoting crystal formation.Effective for compounds with a steep solubility-temperature gradient.Requires precise temperature control. Flash-freezing followed by controlled melting can sometimes yield a seed crystal.[8]
Co-crystallization Crystallizing the target molecule with a suitable co-former (e.g., a dicarboxylic acid) can create a more stable crystal lattice through hydrogen bonding or other intermolecular interactions.Can overcome difficulties in crystallizing flexible or "sticky" molecules.The resulting structure is that of the co-crystal, not the pure compound, but it still reveals the molecule's conformation.

Part 2: The X-ray Crystallography Workflow

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state, defining bond lengths, bond angles, and the precise conformation of the cyclic systems.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Physical Handling Crystallization Crystallization Purification->Crystallization Physical Handling Mounting Mounting Crystallization->Mounting Physical Handling Xray_Source X-ray Source (e.g., Mo Kα) Mounting->Xray_Source Irradiation Detector Detector (e.g., CCD) Xray_Source->Detector Diffraction Integration Integration Detector->Integration Raw Data Phasing Phasing Integration->Phasing Intensities (hkl) Model_Building Model_Building Phasing->Model_Building Electron Density Map Refinement Refinement Model_Building->Refinement Atomic Model Validation Validation Refinement->Validation Final Structure CSD_Deposit Deposit to CSD Validation->CSD_Deposit Publication

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features of this compound:

Based on fundamental principles of stereochemistry and crystallographic data from related structures, we can predict the likely conformation.[8][9]

  • Piperazine Ring Conformation: The piperazine ring will almost certainly adopt a stable chair conformation .[3][8][10] This minimizes torsional and steric strain.

  • Substituent Positions: To minimize steric hindrance (A-value), large substituents preferentially occupy equatorial positions. Therefore, the bulky cyclohexyl group at N1 is expected to be in an equatorial position . Similarly, the methyl group at C3 is also favored to be equatorial .

  • Cyclohexyl Ring Conformation: The cyclohexyl ring itself will also adopt a chair conformation.[7]

  • Hydrogen Bonding: In the absence of other strong hydrogen bond donors or acceptors, the crystal packing is likely to be dominated by N-H···N hydrogen bonds if a secondary amine is present, or by weaker C-H···N and C-H···π interactions.[6][8]

Parameter Expected Value / Observation Rationale / Comparative Source
Piperazine RingChair ConformationEnergetically most favorable conformation for six-membered rings. Observed in piperazine itself.[3][8]
C-N Bond Lengths~1.45 - 1.48 ÅTypical for single C-N bonds in saturated heterocycles.
C-C Bond Lengths~1.52 - 1.54 ÅStandard sp³-sp³ carbon single bond length.
N1-CyclohexylEquatorialMinimizes 1,3-diaxial steric interactions, a well-established principle in conformational analysis.[11]
C3-MethylEquatorialMinimizes steric strain with other ring atoms.
Crystal PackingPotential for N-H···N or C-H···O hydrogen bonding, linking molecules into chains or sheets.Hydrogen bonding is a primary driver of crystal packing in related structures.[8][9]

Part 3: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it is crucial to understand that a molecule's conformation can differ in solution. A comprehensive analysis integrates crystallographic data with other techniques.

G Main This compound Structural Analysis Xray X-ray Crystallography Main->Xray Provides NMR NMR Spectroscopy (e.g., NOESY) Main->NMR Provides DFT Computational (DFT) Modeling Main->DFT Provides Xray->NMR Complements Xray->DFT Benchmarks Xray_attr Solid-State Conformation (Static) High Accuracy Definitive Stereochemistry Xray->Xray_attr NMR->DFT Validates NMR_attr Solution-State Conformation (Dynamic) Conformational Averaging Through-Space Proximity NMR->NMR_attr DFT_attr Gas-Phase/Solvated Model (Theoretical) Relative Energies of Conformers Predictive Power DFT->DFT_attr

Caption: Interplay of key techniques for structural analysis.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining molecular structure in solution. For conformational analysis, 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.

  • Causality: A NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[12] For our target molecule, a NOESY spectrum would be expected to show cross-peaks between the axial protons on the piperazine ring (at C2, C3, C5, C6), confirming the chair conformation. Crucially, it could also confirm the equatorial positions of the cyclohexyl and methyl groups by showing correlations between their protons and the adjacent equatorial ring protons.

  • Comparison Point: NMR reveals the time-averaged conformation in solution.[13] The piperazine ring is not static but undergoes rapid ring inversion.[11][13] NMR data will reflect the equilibrium population of conformers, whereas X-ray crystallography captures only one specific conformer that is stabilized in the crystal lattice. Any significant discrepancy between the solid-state and solution-state structures is vital information for drug design.

Computational Modeling: Density Functional Theory (DFT) calculations can predict the relative energies of different possible conformers (e.g., axial vs. equatorial substituents). This allows for a theoretical ranking of conformational stability, which can be benchmarked against the experimental findings from X-ray and NMR studies.[11]

Technique Phase Information Provided Strengths Limitations
X-ray Crystallography SolidPrecise 3D coordinates, bond lengths/angles, stereochemistry, packing.Unambiguous, high-resolution data. The "gold standard" for structure.[6]Requires single crystals; conformation may be influenced by packing forces.
NMR Spectroscopy SolutionConnectivity, through-space proximity (NOE), dynamic processes (ring inversion).Reflects behavior in a more biologically relevant medium; no crystal needed.[12][13]Data represents a population average; less precise than crystallography.
Computational (DFT) In SilicoRelative energies of conformers, predicted geometries, electronic properties.Predictive power; allows exploration of non-isolable conformers.[11]Theoretical model; requires experimental validation.

Conclusion

The structural elucidation of this compound derivatives requires a multi-faceted analytical approach. X-ray crystallography stands as the definitive method for determining the solid-state conformation, providing a high-resolution structural blueprint that is invaluable for understanding structure-activity relationships. The predicted chair conformation of the piperazine ring with equatorial substituents provides a strong working hypothesis for crystallographic analysis.

However, a complete understanding must acknowledge that the solid-state structure is a single, static snapshot. By integrating crystallographic data with solution-phase NMR and in silico computational modeling, researchers can build a comprehensive picture of the molecule's conformational landscape. This integrated approach, which compares the static crystal structure with the dynamic solution behavior, provides the robust, field-proven insights necessary for the successful design and development of novel therapeutics based on this important chiral scaffold.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Structures of piperazine, piperidine and morpholine. IUCr Journals - International Union of Crystallography. Available at: [Link]

  • Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. ResearchGate. Available at: [Link]

  • (PDF) Structures of piperazine, piperidine and morpholine. ResearchGate. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Search - Access Structures. CCDC. Available at: [Link]

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. Available at: [Link]

  • Synthesis and X-ray crystallography of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one. European Journal of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • 3-Cyclohexyl-1-methylpiperazine. PubChem. Available at: [Link]

  • (PDF) Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. ResearchGate. Available at: [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]

Sources

In-Depth Mechanistic Analysis of (R)-1-Cyclohexyl-3-methylpiperazine in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Examination of a Niche Chiral Auxiliary: Mechanistic Insights and Comparative Performance in Asymmetric Synthesis

Researchers and professionals in drug development are constantly seeking novel and efficient chiral catalysts to drive enantioselective transformations. This guide delves into the mechanistic nuances of reactions involving the chiral diamine, (R)-1-Cyclohexyl-3-methylpiperazine. While not as extensively documented as other C2-symmetric diamines, understanding its structural and electronic properties allows for a predictive framework for its application in asymmetric catalysis. This document aims to provide a thorough, albeit partially theoretical, guide to its potential reaction mechanisms, supported by comparisons with well-established catalytic systems.

Introduction to this compound: A Structural Overview

This compound is a chiral diamine possessing several key structural features that dictate its potential as a catalyst or ligand in asymmetric synthesis. The stereogenic center at the 3-position, bearing a methyl group, introduces chirality. The presence of a bulky cyclohexyl group at the 1-position and a methyl group at the 3-position creates a distinct steric environment around the two nitrogen atoms. This steric and electronic differentiation is crucial for inducing enantioselectivity in a catalytic cycle.

The less sterically hindered nitrogen is expected to be the primary site of coordination to a metal center or the more nucleophilic site in organocatalytic reactions. The cyclohexyl group, on the other hand, can effectively shield one face of the reactive intermediate, directing the approach of a substrate from the less hindered face.

Plausible Mechanistic Pathways in Asymmetric Transformations

Based on the structural characteristics of this compound, we can extrapolate its likely involvement in several key asymmetric reactions. The following sections will explore a hypothetical mechanistic framework for its application in asymmetric alkylation and Diels-Alder reactions, comparing its potential performance with established catalysts.

Asymmetric Alkylation of Aldehydes

The addition of organometallic reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral diamines are often employed as ligands to control the stereochemical outcome.

Proposed Catalytic Cycle:

Asymmetric_Alkylation cluster_0 Catalytic Cycle A ZnEt₂ C [Zn(L*)(Et)]₂ (Active Catalyst) A->C B (R)-1-Cyclohexyl- 3-methylpiperazine (L*) B->C E [Zn(L*)(Et)₂(RCHO)] Transition State C->E Coordination D Aldehyde (RCHO) D->E F Chiral Alcohol Product E->F Ethyl Transfer G Catalyst Regeneration F->G G->C Diels_Alder_Workflow cluster_workflow Experimental Workflow start Start prepare_catalyst Prepare Chiral Lewis Acid: Cu(OTf)₂ + (R)-1-Cyclohexyl- 3-methylpiperazine start->prepare_catalyst add_reactants Add Diene and Dienophile prepare_catalyst->add_reactants run_reaction Stir at Controlled Temperature add_reactants->run_reaction workup Quench Reaction & Purify Product run_reaction->workup analyze Determine Yield and ee% (Chiral HPLC) workup->analyze end End analyze->end

Caption: A typical experimental workflow for an asymmetric Diels-Alder reaction.

Mechanistic Rationale:

When complexed with a Lewis acidic metal such as copper(II) triflate, this compound would form a chiral Lewis acid catalyst. This catalyst would then coordinate to the dienophile, typically an α,β-unsaturated carbonyl compound. This coordination not only activates the dienophile towards cycloaddition but also creates a chiral environment. The cyclohexyl group of the piperazine ligand would block one face of the dienophile, forcing the diene to approach from the opposite face. This facial selectivity results in the formation of the endo or exo product with high enantiomeric excess.

Comparative Performance with an Alternative Catalyst:

Catalyst SystemDieneDienophileYield (%)ee (%)
Cu(OTf)₂ / this compoundCyclopentadieneAcryloyl oxazolidinone(Predicted) >95(Predicted) >90
Cu(OTf)₂ / (R,R)-Ph-BoxCyclopentadieneAcryloyl oxazolidinone98>99

The well-established bis(oxazoline) (Box) ligands are known to provide excellent results in this type of reaction. While this compound is not a C2-symmetric ligand like many Box ligands, the significant steric bulk of the cyclohexyl group could still enforce a high degree of facial selectivity, leading to a product with high enantiopurity.

Experimental Protocols

While specific protocols for this compound are not available, the following general procedures for analogous reactions can be adapted.

Protocol 1: General Procedure for Asymmetric Ethylation of Benzaldehyde

  • To a solution of this compound (0.12 mmol) in anhydrous toluene (2 mL) at 0 °C under an argon atmosphere, add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction

  • In a flame-dried flask under an argon atmosphere, dissolve Cu(OTf)₂ (0.1 mmol) and this compound (0.11 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the solution to -78 °C.

  • Add the dienophile (1.0 mmol) and stir for 15 minutes.

  • Add the diene (3.0 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

This compound represents an intriguing, yet under-explored, chiral auxiliary in the field of asymmetric catalysis. Its unique structural features, combining a single stereocenter with significant steric differentiation between the two nitrogen atoms, suggest its potential for inducing high levels of enantioselectivity in a variety of organic transformations. While a lack of direct experimental data necessitates a predictive approach to its mechanistic behavior, comparisons with established chiral ligands indicate that it could be a valuable tool for synthetic chemists.

Further experimental investigation into the catalytic activity of this compound is warranted. A systematic study of its performance in a range of asymmetric reactions, including but not limited to alkylations, aldol reactions, and cycloadditions, would provide the necessary data to fully evaluate its utility and position it within the broader landscape of chiral catalysts. Such studies would not only illuminate the specific strengths and limitations of this particular diamine but also contribute to the fundamental understanding of how ligand architecture influences stereochemical control in catalysis.

References

Due to the lack of specific literature on the catalytic applications of this compound, this guide has been constructed based on general principles of asymmetric catalysis and by drawing parallels with well-known chiral ligands. The references provided below are for the general classes of reactions and established catalytic systems discussed.

  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Corey, E. J., & Ishihara, K. (2006). A new chiral controller for highly enantioselective and diastereoselective Diels-Alder reactions. Organic Letters, 8(1), 103–106. [Link]

A Researcher's Guide to the Cost-Benefit Analysis of (R)-1-Cyclohexyl-3-methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, the selection of molecular scaffolds is a critical decision point dictating the trajectory of a research program. Chiral piperazine derivatives, recognized as "privileged scaffolds," are integral to the design of numerous therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide provides an in-depth cost-benefit analysis of a specific chiral building block, (R)-1-Cyclohexyl-3-methylpiperazine, offering a comparative perspective against viable alternatives to inform rational drug design and resource allocation.

The strategic incorporation of chirality into drug candidates can significantly enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles.[3][4] this compound, with its defined stereochemistry and dual points for diversification, presents a compelling scaffold for targeting a range of biological receptors, most notably dopamine receptors implicated in various neurological and psychiatric disorders.[5][6] However, the advantages of its specific stereoconfiguration must be weighed against the complexities and costs associated with its synthesis or procurement.

The Strategic Value of Chirality in the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry due to its favorable physicochemical properties, including its basicity which enhances aqueous solubility and allows for the formation of stable salts.[1] The introduction of a chiral center, as seen in this compound, adds a layer of structural sophistication that can lead to:

  • Enhanced Receptor Affinity and Selectivity: The three-dimensional arrangement of substituents on a chiral scaffold can facilitate more precise interactions with the binding pockets of biological targets, leading to higher affinity and selectivity for the desired receptor subtype.[5][7]

  • Improved Pharmacokinetic Properties: Stereochemistry can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability and a more favorable therapeutic window.[5]

  • Reduced Off-Target Effects: By interacting more specifically with the intended target, the desired enantiomer can minimize interactions with other receptors or enzymes, thereby reducing the risk of adverse effects.[3]

Cost-Benefit Framework: this compound

The decision to employ this compound in a drug discovery campaign necessitates a thorough evaluation of its potential benefits against the inherent costs.

Benefits: Performance and Therapeutic Potential

The primary application of chiral piperazines like this compound lies in the development of ligands for CNS targets, particularly dopamine D2 and D3 receptors.[6][8][9] The specific (R)-configuration at the 3-position, combined with the cyclohexyl group at the 1-position, can impart a unique conformational rigidity and lipophilicity that may be advantageous for blood-brain barrier penetration and optimal receptor engagement.

While direct comparative studies for this compound are not extensively published, the principles of stereoselectivity are well-documented. For instance, different enantiomers of chiral piperazine derivatives often exhibit significantly different binding affinities for their target receptors.[7] The (R)-enantiomer of a compound can be significantly more potent than its (S)-counterpart, or vice versa, highlighting the critical importance of evaluating single enantiomers.[10]

Costs: Synthesis and Procurement

The primary drawback of using a specific chiral compound lies in the cost and complexity of its synthesis. There are two main routes to obtaining enantiomerically pure compounds: chiral resolution of a racemic mixture or asymmetric synthesis.

  • Chiral Resolution: This "classical" approach involves synthesizing the racemic mixture of 1-Cyclohexyl-3-methylpiperazine and then separating the enantiomers using a chiral resolving agent. While often technically simpler to implement initially, this method is inherently inefficient as it discards at least 50% of the material (the undesired enantiomer), doubling the effective cost of the starting materials.

  • Asymmetric Synthesis: This modern approach aims to create only the desired (R)-enantiomer from the outset. This can be achieved using chiral catalysts, chiral auxiliaries, or enzymes. While requiring more sophisticated synthetic methods and potentially more expensive reagents and catalysts, asymmetric synthesis is ultimately more atom-economical and can be more cost-effective for large-scale production.[11]

The synthesis of the core (R)-3-methylpiperazine scaffold often starts from chiral precursors like (R)-alanine or involves the asymmetric synthesis of intermediates such as (R)-3-methylpiperazin-2-one.[12][13] The subsequent N-alkylation with a cyclohexyl group completes the synthesis. Each of these steps adds to the overall cost in terms of reagents, catalysts, solvents, and purification.

A search of chemical supplier databases indicates that this compound is commercially available, though often at a premium compared to its racemic or achiral analogs, reflecting the costs associated with its enantioselective synthesis.[14]

Comparative Analysis with Alternatives

The choice of this compound should be considered in the context of other available scaffolds. The alternatives can be broadly categorized as follows:

  • (S)-1-Cyclohexyl-3-methylpiperazine: The enantiomer of the target compound. It is crucial to synthesize and test both enantiomers, as the seemingly minor change in stereochemistry can lead to dramatic differences in biological activity.[10]

  • Racemic 1-Cyclohexyl-3-methylpiperazine: A mixture of both the (R) and (S) enantiomers. While significantly cheaper to produce, using the racemate can introduce complications in clinical development due to the potential for different pharmacological or toxicological profiles of the two enantiomers.[3]

  • Achiral Analogs (e.g., 1-Cyclohexylpiperazine): These compounds lack the chiral center and are therefore simpler and cheaper to synthesize. However, they may lack the specific receptor interactions and improved properties afforded by the chiral scaffold.

  • Alternative Chiral Scaffolds (e.g., chiral piperidines, other substituted piperazines): Depending on the specific therapeutic target, other chiral scaffolds may offer similar or even superior properties. For example, chiral piperidines are also prevalent in CNS drug discovery and may offer a different conformational profile.[1] The choice between these scaffolds often depends on the specific structure-activity relationships (SAR) for the target of interest.

The following table provides a conceptual framework for comparing these alternatives. The performance metrics would need to be determined experimentally for a specific biological target.

Compound Relative Synthesis Cost Potential Performance Advantages Potential Performance Disadvantages
This compound HighHigh receptor affinity and selectivity, improved PK/PD profile.Higher cost, more complex synthesis.
(S)-1-Cyclohexyl-3-methylpiperazine HighMay have a different, potentially beneficial, activity profile.Higher cost, may be less active or have off-target effects.
Racemic 1-Cyclohexyl-3-methylpiperazine MediumLower synthesis cost than enantiopure forms.Potential for complex pharmacology and toxicity due to the presence of two enantiomers.
1-Cyclohexylpiperazine (Achiral) LowLowest synthesis cost, simpler to produce.May have lower affinity/selectivity, less favorable ADME properties.
Alternative Chiral Scaffolds VariesMay offer novel intellectual property, potentially better fit for the target.SAR may be less established, synthesis may be equally or more complex.

Experimental Protocols

To experimentally validate the cost-benefit analysis, the following protocols are essential.

Protocol 1: Enantioselective Synthesis of (R)-3-Methylpiperazin-2-one (A Key Intermediate)

This protocol is adapted from methodologies for the asymmetric synthesis of chiral piperazinones.[12]

Reactants:

  • Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (1 equivalent)

  • Methanol

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas

Procedure:

  • Dissolve the starting material in methanol in a high-pressure hydrogenation vessel.

  • Carefully add the palladium on carbon catalyst under an inert atmosphere.

  • Seal the vessel and pressurize with hydrogen gas to approximately 1.8 MPa.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-3-methylpiperazin-2-one.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.

Materials and Reagents:

  • Test Compound: this compound and its alternatives.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist.

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Determinator: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Glass fiber filters and a cell harvester .

  • Scintillation cocktail and a scintillation counter .

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer (for total binding).

    • Non-specific binding determinator (for non-specific binding).

    • Test compound at various concentrations.

  • Add the radioligand at a concentration close to its Kd value.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Rationale

Diagram 1: Synthesis Strategy Decision Tree

The choice between chiral resolution and asymmetric synthesis is a critical cost determinant.

Synthesis_Strategy Start Need Enantiopure This compound Racemic_Synth Synthesize Racemic 1-Cyclohexyl-3-methylpiperazine Start->Racemic_Synth Classical Route Asymmetric_Synth Asymmetric Synthesis Start->Asymmetric_Synth Modern Route Resolution Chiral Resolution Racemic_Synth->Resolution Product_R (R)-Isomer Resolution->Product_R ~50% Yield Product_S (S)-Isomer (Waste) Resolution->Product_S ~50% Yield Product_R_Direct (R)-Isomer Asymmetric_Synth->Product_R_Direct High Yield Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Compounds, Receptor, and Radioligand Compound_Prep->Incubation Receptor_Prep Prepare Receptor Membranes Receptor_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Ki_Determination Determine IC50 and Ki Values Curve_Fitting->Ki_Determination

Caption: Workflow for evaluating receptor binding affinity.

Conclusion

This compound represents a valuable, stereochemically defined scaffold for the development of novel therapeutics, particularly for CNS disorders. Its potential for enhanced potency and selectivity provides a strong scientific rationale for its use. However, this potential must be carefully weighed against the increased costs and complexities associated with its enantioselective synthesis or procurement.

A thorough cost-benefit analysis, supported by the experimental evaluation of the target compound and its alternatives, is paramount. By systematically assessing both the economic and performance aspects, researchers can make informed decisions that optimize the allocation of resources and increase the probability of success in their drug discovery endeavors. The initial investment in a more complex chiral scaffold can ultimately yield a more effective and safer clinical candidate, justifying the upfront cost.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(40), 9433–9437. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Groppi, F., et al. (1993). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 58(26), 7584–7590. [Link]

  • Guduru, S. K. R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]

  • Chamakuri, S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(18), 3291. [Link]

  • Varadi, A., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(11), 917–922. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 103(3), 893–930. [Link]

  • Leopoldo, M., et al. (2002). Studies on 1-arylpiperazine Derivatives With Affinity for Rat 5-HT7 and 5-HT1A Receptors. Journal of Medicinal Chemistry, 45(26), 5727–5735. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2861. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. (2023). ResearchGate. [Link]

  • Chhabra, N., Aseri, M. L., & Prakash, D. (2013). Chiral Drugs: An Overview. Journal of Pharmaceutical and Scientific Innovation, 2(3), 11–16. [Link]

  • Saganuwan, S. A. (2019). Chirality of Central Nervous System (CNS) Acting Drugs: A Formidable Therapeutic Hurdle Against CNS Diseases. Central Nervous System Agents in Medicinal Chemistry, 19(3), 171–179. [Link]

  • Sahlholm, K., et al. (2021). Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. ACS Chemical Neuroscience, 12(15), 2862–2874. [Link]

  • Scaffold Hopping in Drug Discovery. (2022). CRIPS. [Link]

  • Li, M., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1121. [Link]

  • Stereochemistry and its Impact on the Development of CNS Drugs. (2023). ResearchGate. [Link]

  • Sautel, F., et al. (2012). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PLoS ONE, 7(12), e51155. [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. [Link]

  • Edfeldt, F., et al. (2011). When analoging is not enough: scaffold discovery in medicinal chemistry. Expert Opinion on Drug Discovery, 6(9), 935–953. [Link]

  • Saganuwan, S. A. (2019). Chirality of Central Nervous System (CNS) Acting Drugs: A Formidable Therapeutic Hurdle against CNS Diseases. ResearchGate. [Link]

  • BioSolveIT. Scaffold-Based Drug Design. [Link]

  • Saganuwan, S. A. (2019). Chirality of Central Nervous System (CNS) Acting Drugs: A Formidable Therapeutic Hurdle against CNS Diseases. Semantic Scholar. [Link]

  • Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(15), 2864–2872. [Link]

  • Dal-Bianco, A., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 268. [Link]

  • Dalençon, S., et al. (2011). Asymmetric synthesis of cyclohexene nucleoside analogues. The Journal of Organic Chemistry, 76(19), 8059–8063. [Link]

  • The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. (2011). PubMed. [Link]

  • Bunnage, M. E., et al. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(20), 3708–3718. [Link]

  • Compound 1-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine--oxalic acid (1/1). [Link]

  • PubChem. 3-Cyclohexyl-1-methylpiperazine. [Link]

Sources

A Guide to High-Performance Chiral Piperazine and Pyrrolidine Organocatalysts for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction efficiency, stereoselectivity, and overall yield. While a vast array of chiral catalysts are available, chiral piperazine and pyrrolidine derivatives have emerged as powerful and versatile organocatalysts for a variety of asymmetric transformations. This guide provides an in-depth comparison of several high-performing alternatives in this class, focusing on their application in key carbon-carbon bond-forming reactions.

While specific performance data for certain chiral piperazines like (R)-1-Cyclohexyl-3-methylpiperazine is not extensively documented in readily available literature, the broader family of chiral piperazines and related cyclic amines have demonstrated exceptional utility in asymmetric catalysis. This guide will focus on well-characterized and effective catalysts that serve as excellent reagents for researchers exploring this chemical space.

The Power of Chiral Amines in Asymmetric Catalysis

Chiral secondary amines, including piperazine and pyrrolidine derivatives, are a cornerstone of organocatalysis. Their efficacy lies in their ability to activate substrates through the formation of transient chiral intermediates, namely enamines and iminium ions. This mode of activation provides a powerful, metal-free approach to constructing stereochemically complex molecules. The steric and electronic properties of the substituents on the chiral amine scaffold play a crucial role in dictating the stereochemical outcome of the reaction, making the choice of catalyst paramount.

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition of aldehydes and ketones to nitroalkenes is a fundamental transformation for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are versatile synthetic intermediates. The performance of several chiral piperazine and pyrrolidine-based catalysts in this key reaction is summarized below.

CatalystDonorAcceptorSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-1-((S)-2-(Pyrrolidin-2-yl)pyrrolidin-1-yl)propan-1-one Cyclohexanonetrans-β-NitrostyreneToluene9595:599
(S)-2-(Trifluoromethyl)-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine Cyclohexanonetrans-β-NitrostyreneCH2Cl29898:299
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine Propanaltrans-β-NitrostyreneDioxane9771:2999
Chiral Piperazine Derivative 1 [1]Butyraldehydetrans-β-NitrostyreneiPrOH8897:385

As the data indicates, pyrrolidine-based catalysts often exhibit exceptional enantioselectivity in Michael additions. The choice of solvent and the specific structure of the catalyst have a significant impact on both the yield and the stereochemical outcome.[1]

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is another cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. Chiral amine organocatalysts are highly effective in promoting this transformation.

CatalystDonorAcceptorSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(S)-1-(2-(Pyrrolidin-2-yl)ethyl)piperidine Cyclohexanone4-NitrobenzaldehydeDMSO9999:199
(S)-2-(1H-indol-3-ylmethyl)-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine Acetone4-NitrobenzaldehydeNeat64-93
Proline-derived tetrazole Acetone4-NitrobenzaldehydeDMSO96-96

In the asymmetric aldol reaction, the choice of catalyst and reaction conditions can be tailored to favor the formation of either the syn or anti diastereomer with high enantioselectivity.

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed experimental protocols for representative asymmetric Michael addition and aldol reactions are provided below.

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Chiral Piperazine[1]

To a solution of the nitroalkene (0.5 mmol) and the chiral piperazine catalyst (0.05 mmol, 10 mol%) in the desired solvent (1.0 mL) at the specified temperature, the aldehyde (1.5 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

General Procedure for Asymmetric Aldol Reaction of Ketones with Aldehydes

In a vial, the aldehyde (0.5 mmol) is dissolved in the ketone (2 mL). The chiral amine catalyst (0.05 mmol, 10 mol%) is then added, and the mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture is directly purified by flash column chromatography on silica gel to yield the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Cycle

The catalytic cycle of a chiral amine-catalyzed reaction is fundamental to understanding its mechanism and stereochemical control.

CatalyticCycle cluster_0 Enamine Formation cluster_1 C-C Bond Formation cluster_2 Catalyst Regeneration Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde/ Ketone Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Iminium Iminium->Catalyst Product γ-Nitro Aldehyde Product Iminium->Product + H2O Hydrolysis Hydrolysis Hydrolysis->Catalyst Hydrolysis->Product

Caption: Generalized catalytic cycle for a chiral amine-catalyzed Michael addition.

Synthesis of Chiral Piperazine Scaffolds

The accessibility of the chiral catalyst is a key consideration for its practical application. Chiral piperazines can be synthesized through various routes, often starting from commercially available chiral precursors like amino acids.

PiperazineSynthesis Start Chiral Amino Acid Step1 Protection & Reduction Start->Step1 Intermediate1 Chiral Amino Alcohol Step1->Intermediate1 Step2 Activation of Hydroxyl Intermediate1->Step2 Intermediate2 Leaving Group Introduction Step2->Intermediate2 Step3 Intramolecular Cyclization with a Second Amino Group Intermediate2->Step3 Piperazinone Chiral Piperazinone Step3->Piperazinone Step4 Reduction Piperazinone->Step4 Piperazine Chiral Piperazine Step4->Piperazine

Caption: A general synthetic strategy for chiral piperazines from amino acids.

Conclusion

While the specific catalytic activity of this compound remains an area for further exploration, the broader classes of chiral piperazine and pyrrolidine organocatalysts offer a wealth of opportunities for asymmetric synthesis. The catalysts highlighted in this guide have demonstrated high efficacy and stereoselectivity in fundamental carbon-carbon bond-forming reactions. By understanding the principles of enamine and iminium ion catalysis and considering the empirical data from various catalyst systems, researchers can make informed decisions to select the optimal reagent for their specific synthetic challenges. The continued development of novel chiral amine catalysts promises to further expand the toolkit of synthetic chemists, enabling the efficient and elegant construction of complex chiral molecules.

References

  • Barros, M. T., & Phillips, A. M. F. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2006(22), 5013-5019. [Link]

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of (R)-1-Cyclohexyl-3-methylpiperazine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a chiral building block is a critical decision that profoundly impacts project timelines, cost of goods, and the overall feasibility of large-scale production. This guide provides an in-depth comparison of a proposed scalable synthesis for (R)-1-Cyclohexyl-3-methylpiperazine, a valuable chiral diamine, with alternative strategies for producing functionally similar chiral building blocks. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of scalability, efficiency, and potential challenges.

Introduction: The Strategic Importance of Chiral Piperazines

Chiral piperazines are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. Their rigid structure and the stereochemical information embedded within them are crucial for specific molecular recognition and pharmacological activity. This compound, with its defined stereocenters and lipophilic cyclohexyl group, represents a class of chiral amines that can serve as key intermediates in the synthesis of complex drug candidates or as chiral auxiliaries to control stereochemistry in subsequent transformations.[1][2]

The challenge, however, lies in developing a synthetic route that is not only efficient and stereoselective on a laboratory scale but also robust, safe, and economically viable for multi-kilogram production. This guide will first propose a scalable, multi-step synthesis of this compound, starting from the readily available chiral pool starting material, (R)-alanine. Subsequently, we will compare this approach with an alternative, well-established method for producing a different class of chiral diamines, highlighting the key decision-making factors in process development.

Proposed Scalable Synthesis of this compound

The proposed synthesis is a three-stage process designed for scalability, starting from a common and relatively inexpensive chiral starting material.

cluster_0 Stage 1: Chiral Piperazinone Formation cluster_1 Stage 2: Reduction to Chiral Piperazine cluster_2 Stage 3: N-Alkylation R_Alanine (R)-Alanine Reductive_Amination Reductive Amination R_Alanine->Reductive_Amination Aminoacetaldehyde_deriv Protected Aminoacetaldehyde Aminoacetaldehyde_deriv->Reductive_Amination Cyclization Deprotection & Intramolecular Cyclization Reductive_Amination->Cyclization R_3_methylpiperazin_2_one (R)-3-Methylpiperazin-2-one Cyclization->R_3_methylpiperazin_2_one Piperazinone_Reduction Reduction (e.g., LiAlH4) R_3_methylpiperazin_2_one->Piperazinone_Reduction R_3_methylpiperazine (R)-3-Methylpiperazine Piperazinone_Reduction->R_3_methylpiperazine Reductive_Amination_2 Reductive Amination R_3_methylpiperazine->Reductive_Amination_2 Cyclohexanone Cyclohexanone Cyclohexanone->Reductive_Amination_2 Final_Product This compound Reductive_Amination_2->Final_Product

Figure 1: Proposed three-stage synthesis of this compound.
Stage 1: Synthesis of (R)-3-Methylpiperazin-2-one from (R)-Alanine

The foundation of this synthesis is the construction of the chiral piperazinone ring from a readily available and optically pure starting material, (R)-alanine. This approach ensures the stereochemistry at the 3-position is set from the outset.

Experimental Protocol:

  • Preparation of (R)-alanine methyl ester hydrochloride: (R)-alanine is esterified using thionyl chloride in methanol. This is a standard, high-yielding reaction that can be performed on a large scale.

  • Reductive Amination with a Protected Aminoacetaldehyde: The (R)-alanine methyl ester is then reacted with an N-protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) via reductive amination.[3] The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent over-reduction of the ester. This step forms the key diamine precursor.

  • Deprotection and Intramolecular Cyclization: The protecting group (e.g., Cbz) is removed by catalytic hydrogenation (e.g., using Pd/C). The resulting free amine undergoes spontaneous intramolecular cyclization to form (R)-3-methylpiperazin-2-one.[4] This tandem reaction is highly efficient and avoids the isolation of the potentially unstable free diamine intermediate.

Causality and Scalability Considerations:

  • Chiral Pool Starting Material: Using (R)-alanine from the chiral pool is a cost-effective strategy for introducing the desired stereochemistry.

  • Robust Reactions: The reactions involved (esterification, reductive amination, hydrogenation) are well-understood and have been extensively used in industrial settings.

  • Telescoping: The deprotection and cyclization can often be performed in one pot, reducing unit operations and improving process efficiency.

Stage 2: Reduction of (R)-3-Methylpiperazin-2-one

The lactam functionality of the piperazinone is reduced to the corresponding amine to furnish the chiral piperazine core.

Experimental Protocol:

  • Reduction: (R)-3-Methylpiperazin-2-one is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

  • Work-up: Careful quenching of the reaction with a standard Fieser work-up (sequential addition of water and aqueous base) is necessary to safely handle the reactive aluminum species and isolate the product.

Causality and Scalability Considerations:

  • Choice of Reducing Agent: While LiAlH₄ is highly effective, its pyrophoric nature and the generation of hydrogen gas pose significant safety challenges on a large scale. Alternative, safer reducing agents such as borane complexes (e.g., BH₃·THF) or catalytic hydrogenation under high pressure could be explored and validated during process development.

  • Exothermicity: The reduction is highly exothermic and requires careful temperature control, especially during scale-up.

Stage 3: N-Alkylation via Reductive Amination

The final step involves the selective alkylation of the less sterically hindered nitrogen with a cyclohexyl group. Reductive amination is a superior method to direct alkylation with a cyclohexyl halide, as it avoids issues with over-alkylation and the formation of quaternary ammonium salts.[5]

Experimental Protocol:

  • Imine Formation: (R)-3-Methylpiperazine is reacted with cyclohexanone in a suitable solvent (e.g., methanol, dichloromethane) to form the corresponding iminium ion intermediate.[6]

  • Reduction: The intermediate is reduced in situ with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

  • Purification: The final product can be purified by distillation or crystallization.

Causality and Scalability Considerations:

  • Regioselectivity: The reaction is expected to be highly regioselective for the less sterically hindered N1 position.

  • Control over Byproducts: Reductive amination is a clean and high-yielding reaction that minimizes the formation of the N,N'-dicyclohexylated byproduct.

  • Waste Streams: The use of borohydride reagents generates borate salts as byproducts, which need to be managed in the waste stream. Catalytic hydrogenation with a recyclable catalyst could be a greener, more atom-economical alternative for large-scale production.[8]

Comparative Analysis: Alternative Strategies for Chiral Diamine Synthesis

To provide a comprehensive comparison, we will consider an alternative, widely used strategy for the synthesis of chiral C₂-symmetric diamines, which are also valuable building blocks in asymmetric synthesis.[9] A common example is the synthesis of (1R,2R)-1,2-diaminocyclohexane derivatives.

cluster_0 Alternative Strategy: Desymmetrization of a meso-Aziridine Cyclohexene Cyclohexene Aziridination Aziridination Cyclohexene->Aziridination meso_Aziridine meso-Aziridine Aziridination->meso_Aziridine Ring_Opening Enantioselective Ring Opening (Chiral Catalyst) meso_Aziridine->Ring_Opening Chiral_Diamine Chiral 1,2-Diaminocyclohexane Derivative Ring_Opening->Chiral_Diamine

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-1-Cyclohexyl-3-methylpiperazine, a substituted piperazine derivative. Our focus is not just on the "how," but the "why," grounding each step in the principles of chemical safety, regulatory compliance, and environmental stewardship. This document is designed to be a self-validating system, empowering your laboratory to handle this substance with the highest degree of safety and integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

These related compounds are classified as corrosive and irritants. The primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust, fumes, or vapors may cause respiratory tract irritation.[1][2]

Therefore, all handling and disposal procedures must be designed to prevent contact with skin and eyes and to avoid inhalation of its vapors or aerosols. This risk assessment directly informs the requirement for specific Personal Protective Equipment (PPE) and engineering controls.

Pre-Disposal Operations: Safety First

Before initiating any disposal workflow, ensuring the safety of personnel and the laboratory environment is paramount. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood.[2] This primary engineering control is essential to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure.

PPE ComponentSpecificationRationale & Citation
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or heavyweight nitrile).Standard nitrile gloves offer poor resistance to amines.[5][6] Thicker, more resistant gloves are necessary for adequate protection against this piperazine derivative. Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles and a face shield.Provides a robust barrier against splashes, which can cause severe eye damage.[1][2][3][4]
Body Protection A flame-retardant, chemical-resistant lab coat or apron.Protects skin from accidental spills and splashes.[3][4]
Respiratory Use is not typically required if work is performed in a functioning fume hood.If a fume hood is not available or malfunctioning, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used in accordance with institutional and OSHA standards.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11] This chemical must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [12][13]

Workflow for Waste Collection and Labeling

G cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Work inside a certified chemical fume hood A->B C Select a designated, compatible hazardous waste container B->C Initiate Disposal D Transfer waste chemical into the container C->D E Securely close the container D->E F Attach a hazardous waste label to the container E->F G Fill out label completely: - Full chemical name - Hazard characteristics - Accumulation start date F->G H Store container in a designated satellite accumulation area G->H I Arrange for disposal by the institution's EHS department H->I Await Pickup

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization Based on its corrosive and irritant properties, this compound must be classified as hazardous waste. Your institution's Environmental Health and Safety (EHS) department will provide specific waste codes based on their analysis and local regulations.

Step 2: Container Selection Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. Ensure the container is clean and in good condition.

Step 3: Waste Segregation Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, must be kept separate to avoid hazardous reactions.[1][2]

Step 4: Labeling Properly labeling hazardous waste is a critical regulatory requirement.[14] The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant")

  • The date when waste was first added to the container (the "accumulation start date")

Step 5: Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to capture any potential leaks.

Step 6: Final Disposal Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. EHS professionals are trained to manage the transportation and will ensure the waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for appropriate treatment, likely via incineration.[1][2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the contaminated absorbent into a designated hazardous waste container. Clean the area with an appropriate decontaminating solution.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Regulatory Framework: Adherence to the Law

All disposal activities are underpinned by a strict regulatory framework designed to protect human health and the environment. In the U.S., these activities fall under the purview of:

  • The Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management.[11] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, and disposal.[9][14]

  • The Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[7][15][16] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals, ensuring personnel are trained on the specific hazards.[7][17]

By adhering to the procedures outlined in this guide, your laboratory not only ensures the safety of its personnel but also maintains compliance with these critical federal standards.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]

  • Preparation method of 1-cyclohexyl piperazine.
  • EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. The Environmental Law Firm. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling (R)-1-Cyclohexyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of (R)-1-Cyclohexyl-3-methylpiperazine. As a substituted piperazine, this compound and its structural analogs present significant health hazards that necessitate rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety and ensure the well-being of all laboratory personnel.

Hazard Assessment: The Rationale for Stringent Controls

This compound belongs to the family of cyclic amines. While specific toxicological data for this exact isomer may be limited, the hazard profile can be reliably inferred from data on closely related compounds, such as 1-Cyclohexylpiperazine and other piperazine derivatives. These compounds are known to be corrosive and irritants.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4]

The known hazards associated with structurally similar piperazines are summarized below. Adherence to the prescribed PPE is critical to mitigate these risks.

Hazard Statement NumberDescriptionPotential Consequence
H314 / H315Causes severe skin burns and irritation[2][4]Direct contact can lead to chemical burns, redness, pain, and inflammation.[4]
H318 / H319Causes serious eye damage or irritation[2][4]Splashes can cause irreversible damage to the cornea and potential blindness.[5]
H335May cause respiratory irritation[1][4]Inhalation of dust or vapors can irritate the nose, throat, and lungs.
H332Harmful if inhaled[2]Significant exposure to vapors or aerosols can lead to systemic toxicity.

This table synthesizes hazard data from safety data sheets of analogous piperazine compounds.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent chemical exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all handling operations.[1]

Eye and Face Protection

Due to the severe risk of eye damage, standard safety glasses are insufficient.

  • Primary Protection: Tightly-sealed, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1][3]

  • Secondary Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6]

Skin and Body Protection

Preventing dermal contact is paramount, as piperazine derivatives can cause severe skin irritation or burns.[1][2]

  • Gloves: The selection of an appropriate glove material is crucial. Disposable gloves should be used and inspected for any signs of degradation or perforation before each use.[6] Given the amine nature of the compound, nitrile or neoprene gloves are recommended over latex. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialResistance to Amines/General SolventsRecommendation
Nitrile Good to ExcellentRecommended for incidental contact. Double-gloving is advised for extended handling.
Neoprene GoodA suitable alternative to nitrile.
Latex Fair to PoorNot Recommended due to potential for rapid degradation and permeation.
PVC PoorNot Recommended.

This table provides a general guideline. On-site testing and verification against manufacturer data are essential for safe usage.[7][8]

  • Protective Clothing: A flame-retardant lab coat is mandatory.[2] For operations with a high risk of splashing, a chemically resistant apron or impervious coveralls should be worn over the lab coat.[3][6] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][4]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Standard Operations: All procedures involving the weighing, transfer, or reaction of this compound must be performed inside a functioning chemical fume hood to keep airborne concentrations low.[3]

  • Emergency or High-Risk Scenarios: In the event of a large spill, inadequate ventilation, or when generating aerosols, a NIOSH-approved respirator with organic vapor cartridges is required.[3] If the compound is a fine powder and dust is generated, a respirator equipped with a P100 (or N95 for dust) particulate filter may be necessary.[9]

Operational and Disposal Plans

Safe handling extends beyond PPE to include procedural discipline and proper waste management.

Step-by-Step Handling Protocol: Weighing and Transfer
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials, such as strong oxidizing agents.[1][10] Confirm that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Don PPE: Put on all required PPE as described in Section 2, including double gloves if necessary.

  • Transfer: Conduct all transfers within the fume hood. Use tools (spatulas, scoops) appropriate for the amount of solid being handled to minimize dust generation.[4]

  • Weighing: If possible, weigh the material directly in the receiving vessel within the hood. If an external balance must be used, place the material in a sealed container for transport.

  • Closure: Tightly close the source container immediately after dispensing.[1][4]

  • Clean-Up: Decontaminate any surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[3][4]

Emergency Plan: Spill Response Workflow

In the event of a spill, a systematic response is critical to ensure safety and prevent environmental contamination.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_action Containment & Cleanup cluster_post Final Steps Assess Assess Spill Size & Risk Secure Alert Personnel & Secure Area (Restrict Access, Remove Ignition Sources) Assess->Secure PPE Don Appropriate PPE (Respiratory, Double Gloves, Splash Goggles) Secure->PPE Contain Contain Spill (Use inert absorbent like sand or vermiculite) PPE->Contain Collect Collect Material (Sweep solid or absorb liquid) Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Package Waste in Labeled Container Decon->Dispose Report Report Incident Dispose->Report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.